Product packaging for Fmoc-His(3-Me)-OH(Cat. No.:CAS No. 252049-16-4)

Fmoc-His(3-Me)-OH

Cat. No.: B557462
CAS No.: 252049-16-4
M. Wt: 391.4 g/mol
InChI Key: UEDYXEZHNPXCFB-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-His(3-Me)-OH (CAS 252049-16-4) is an N-π-methylated histidine derivative protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, specifically designed for solid-phase peptide synthesis (SPPS). This building block is essential for introducing methylated histidine residues into peptide sequences, a modification that significantly enhances proteolytic stability and fine-tunes biological activity by restricting conformational flexibility and eliminating a hydrogen bond donor on the imidazole side chain. In pharmacological research, this compound is valued for its role in creating peptides with vasodilating effects, demonstrating EC50 values in the range of 2.7-4.7 mM in phenylephrine-contracted aorta rings. It is also utilized to synthesize peptides like His(3-Me)-Gly-Lys, which functions as an intracellular calcium ([Ca2+]i) inhibitor. Furthermore, its application extends to neurodegenerative disease research, where it has been used to methylate specific compounds, rendering them unable to block the Alzheimer's-associated amyloid-beta (Aβ) channel. With a molecular formula of C22H21N3O4 and a molecular weight of 391.42 g/mol, it is supplied as a white to off-white powder with a high purity of ≥98% (HPLC). Its optical rotation is [α]D20 = -5 ± 2 ° (c=1 in 2N HCl). For prolonged stability, the powder should be stored refrigerated at 0 - 8 °C. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H21N3O4 B557462 Fmoc-His(3-Me)-OH CAS No. 252049-16-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-25-13-23-11-14(25)10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,24,28)(H,26,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDYXEZHNPXCFB-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252049-16-4
Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N3-methyl-L-histidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-His(3-Me)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Nα-Fmoc-Nτ-methyl-L-histidine, commonly referred to as Fmoc-His(3-Me)-OH, is a specialized amino acid derivative crucial for solid-phase peptide synthesis (SPPS). Its unique 3-methyl modification on the imidazole ring of the histidine side chain offers distinct advantages in peptide and drug development, particularly in creating peptide analogs with tailored properties. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use in SPPS, and insights into its applications.

Core Properties of this compound

This compound is a white to off-white solid powder. The 3-methyl group on the imidazole ring serves as a permanent protecting group, preventing side reactions at this position and potentially influencing the peptide's final conformation and biological activity.[1]

Chemical and Physical Data
PropertyValueReference
Molecular Formula C₂₂H₂₁N₃O₄[1]
Molecular Weight 391.43 g/mol [1]
Appearance White to off-white powder[1]
Purity ≥98% (HPLC)[1]
Melting Point 178-180 °C[2]
Optical Rotation [α]²⁰/D = -5 ± 2° (c=1 in 2N HCl)[1]
Solubility Soluble in DMF and DMSO.[3][3]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3]

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into a peptide sequence follows the standard Fmoc-SPPS workflow. However, special considerations are necessary due to the nature of the histidine residue, which is prone to racemization.[4] The permanent 3-methyl group can help mitigate some side reactions but does not eliminate the risk of epimerization at the alpha-carbon during activation.

Experimental Protocols

1. Resin Preparation and Swelling:

  • Resin Selection: Rink amide resin is commonly used for the synthesis of peptide amides, while Wang or 2-chlorotrityl chloride resins are suitable for peptides with a C-terminal carboxylic acid. The choice of resin depends on the desired C-terminal functionality and the required cleavage conditions.

  • Procedure:

    • Weigh the desired amount of resin into a reaction vessel.

    • Add N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin).

    • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[5]

    • Drain the DMF.

2. Fmoc Deprotection:

  • Reagent: A 20% solution of piperidine in DMF is the standard reagent for Fmoc group removal.[6]

  • Procedure:

    • Add the 20% piperidine/DMF solution to the swollen resin.

    • Agitate the mixture for 5-20 minutes at room temperature. The reaction can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.[6]

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[5]

3. Coupling of this compound:

The choice of coupling reagent and conditions is critical to ensure high coupling efficiency and minimize racemization.[4]

  • Recommended Coupling Reagents:

    • HBTU/DIPEA or HATU/DIPEA: These are highly efficient coupling reagents. Pre-activation of the this compound is recommended to avoid side reactions with the free amine on the resin.[7]

    • DIC/HOBt or DIC/OxymaPure: This combination is known to reduce racemization, especially for sensitive amino acids like histidine.[4]

  • Procedure (using HBTU/DIPEA):

    • Dissolve this compound (3-4 equivalents relative to resin loading) and HBTU (3-4 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6-8 equivalents) to the solution to achieve a basic pH.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test.[5]

    • After a negative ninhydrin test, drain the coupling solution and wash the resin with DMF (3-5 times).

4. Peptide Chain Elongation:

Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

5. Cleavage and Final Deprotection:

  • Cleavage Cocktail: A standard cleavage cocktail for peptides synthesized on Rink amide or Wang resins is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS) as a scavenger, and water. A common ratio is 95:2.5:2.5 (TFA:TIS:H₂O).

  • Procedure:

    • Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Minimizing Racemization

Histidine is particularly susceptible to racemization during the activation step of coupling.[4] The imidazole ring's π-nitrogen can act as a base, abstracting the α-proton and leading to epimerization.[8] While the 3-methyl group in this compound blocks one of the imidazole nitrogens, the risk of racemization remains.

Strategies to Minimize Racemization:

  • Use of Additives: Incorporating 1-hydroxybenzotriazole (HOBt) or its analogues like OxymaPure with carbodiimide coupling agents (e.g., DIC) can suppress racemization.[4]

  • Avoid Prolonged Pre-activation: Extended pre-activation times, especially with highly basic conditions, can increase the extent of racemization.[4]

  • Lower Temperatures: Performing the coupling reaction at a lower temperature can sometimes reduce the rate of racemization, although it may also slow down the coupling reaction.

A study on the closely related Fmoc-His(3-Bum)-OH showed that with TBTU/DIPEA activation, the level of the D-enantiomer was below the detection limit, indicating minimal racemization under these conditions.[2]

Analytical Characterization and Purification

Analytical HPLC:

  • Purpose: To assess the purity of the crude peptide and to monitor the purification process.

  • Typical Conditions: A reversed-phase C18 column is commonly used with a gradient of water and acetonitrile, both containing 0.1% TFA. Detection is typically performed at 214 nm and 280 nm.[9]

Mass Spectrometry:

  • Purpose: To confirm the molecular weight of the synthesized peptide.

  • Techniques: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are standard methods.[10][11]

Purification:

  • Method: Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[12]

  • Procedure: The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., aqueous acetic acid or DMF) and injected onto a preparative C18 column. A shallow gradient of acetonitrile in water (both with 0.1% TFA) is used to separate the target peptide from impurities. Fractions are collected and analyzed by analytical HPLC and mass spectrometry. Pure fractions are pooled and lyophilized.

Applications in Research and Drug Development

The incorporation of 3-methylhistidine into peptides can significantly alter their biological properties.

  • Enhanced Stability: The methyl group can protect the imidazole ring from enzymatic degradation, potentially increasing the in vivo half-life of the peptide.

  • Modified Receptor Binding: The altered steric and electronic properties of the 3-methylhistidine side chain can modulate the binding affinity and selectivity of the peptide for its target receptor.

  • Probing Structure-Activity Relationships: By systematically replacing histidine with 3-methylhistidine, researchers can investigate the role of the imidazole tautomeric state and hydrogen bonding capacity in the peptide's biological activity.[13]

  • Development of Novel Therapeutics: this compound is a valuable building block for the synthesis of peptide-based drugs with improved pharmacokinetic and pharmacodynamic profiles.[1] For example, peptides containing 3-methylhistidine have been investigated for their vasodilating effects and as inhibitors of intracellular calcium ion concentration.[3]

Visualizing Workflows and Relationships

SPPS Workflow

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (this compound, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for Next Amino Acid Wash2->Repeat Repeat->Deprotection Continue Chain Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Residue Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (HPLC, MS) Purification->Analysis Final_Peptide Final Peptide Analysis->Final_Peptide

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).

Racemization Pathway of Histidine

Racemization_Pathway L_His L-Histidine Derivative Activated_Ester Activated Ester L_His->Activated_Ester Activation Enolate Achiral Enolate Intermediate Activated_Ester->Enolate α-proton abstraction Enolate->L_His Protonation D_His D-Histidine Derivative Enolate->D_His Protonation Base Base Base->Activated_Ester

Caption: Simplified pathway of histidine racemization during peptide coupling.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Fmoc-His(3-Me)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-His(3-Me)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-3-methyl-L-histidine, is a critical building block in modern peptide synthesis, particularly within the Fmoc solid-phase peptide synthesis (SPPS) framework. The incorporation of a methyl group at the 3-position of the imidazole ring of histidine offers unique advantages, including the prevention of common side reactions associated with the unprotected histidine side chain, such as racemization and side-chain acylation. This modification can influence the resulting peptide's conformation, stability, and biological activity. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization and use, and its application in the synthesis of biologically active peptides.

Physicochemical Characteristics

The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and application in peptide synthesis.

PropertyValue
Molecular Formula C₂₂H₂₁N₃O₄[1]
Molecular Weight 391.42 g/mol [2]
Appearance White to off-white solid/powder[1][2]
Purity (by HPLC) ≥97-98%[1][2]
Melting Point Data not consistently available.
Solubility DMSO: 10 mg/mL (25.55 mM) with ultrasonic warming to 60°C.[2] DMF, NMP: Soluble, but specific quantitative data is not readily available.
Optical Rotation [α]D²⁰ = -5 ± 2° (c=1 in 2N HCl)[1]
Storage Conditions Powder: -20°C for up to 3 years, 4°C for up to 2 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month.[2]
CAS Number 252049-16-4[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application and analysis of this compound. The following sections provide protocols for purity determination and its use in solid-phase peptide synthesis.

Protocol 1: Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound. Specific parameters may require optimization based on the available instrumentation and column.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)[3]

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.[3]

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV at 260 nm.[3]

    • Column Temperature: Ambient or controlled at 25°C.

    • Injection Volume: 10-20 µL.

    • Gradient: A linear gradient from 25% to 100% Mobile Phase B over 25 minutes is a common starting point.[3]

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated by dividing the peak area of the main component by the total area of all peaks.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol describes the manual synthesis of a peptide incorporating this compound using standard Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagent: HCTU (or similar, e.g., HBTU, HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (this compound):

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HCTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Agitate for 1-2 hours. The completion of the reaction can be monitored using a ninhydrin test.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Biological Context and Applications

This compound is instrumental in the synthesis of peptides with specific biological activities. The 3-methylhistidine residue can impart unique properties to the peptide, influencing its interaction with biological targets.

Inhibition of Intracellular Calcium Concentration

Peptides containing 3-methylhistidine, such as Methyl-His-Gly-Lys, have been shown to act as inhibitors of intracellular calcium concentration ([Ca²⁺]i).[2] This activity is significant in various cellular processes and signaling pathways.

Vasodilating Effects

Tri-peptides synthesized using this compound, in combination with other amino acids like Fmoc-citrulline-OH and Fmoc-His(1-Me)-OH, have demonstrated vasodilating effects.[2] These peptides can attenuate the contracted tension of aortic rings, suggesting potential applications in cardiovascular research.

Alzheimer's Disease Research

This compound has been used to synthesize peptides that interact with components implicated in Alzheimer's disease. For instance, it has been used to create molecules that can influence the activity of the Alzheimer's Aβ channel.[2]

Visualizations

The following diagrams illustrate key workflows related to the use of this compound.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, HCTU, DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Bioassay_Workflow cluster_synthesis Peptide Preparation cluster_assay Biological Assay Synthesis Synthesize Peptide (using this compound) Purification Purify Peptide (HPLC) Synthesis->Purification Characterization Characterize Peptide (Mass Spectrometry) Purification->Characterization Treatment Treat with Synthesized Peptide Characterization->Treatment Cell_Culture Prepare Target Cells or Tissue Cell_Culture->Treatment Measurement Measure Biological Response (e.g., [Ca2+]i, Vasodilation) Treatment->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis

Workflow for Biological Assay of Peptides containing 3-Methylhistidine.

References

Fmoc-His(3-Me)-OH: A Technical Guide to Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and synthesis of Fmoc-His(3-Me)-OH, a crucial building block in peptide synthesis and drug discovery. This document details a plausible synthetic route, compiles relevant quantitative data, and presents a clear visualization of the synthetic workflow.

Chemical Structure and Properties

This compound, with the systematic IUPAC name (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-(3-methyl-1H-imidazol-4-yl)propanoic acid, is a derivative of the amino acid L-histidine. The structure features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a methyl group on the τ-nitrogen (N-3) of the imidazole ring.

The Fmoc group provides a base-labile protecting strategy essential for solid-phase peptide synthesis (SPPS), while the methylation of the imidazole ring prevents undesirable side reactions and can influence the conformational properties of the resulting peptides.

Chemical Structure:

Synthesis of this compound

Overall Synthesis Workflow

The proposed synthesis involves two key transformations:

  • Selective N(τ)-methylation of L-histidine: This step is crucial for introducing the methyl group at the desired nitrogen of the imidazole ring.

  • Nα-Fmoc protection of 3-methyl-L-histidine: The resulting methylated histidine is then protected with the Fmoc group to yield the final product.

SynthesisWorkflow cluster_step1 Step 1: Selective N(τ)-methylation cluster_step2 Step 2: Nα-Fmoc Protection Histidine L-Histidine Reaction1 Methylation Histidine->Reaction1 MethylatingAgent Methylating Agent (e.g., Methyl Iodide) MethylatingAgent->Reaction1 Solvent1 Solvent (e.g., Methanol) Solvent1->Reaction1 Base Base Base->Reaction1 Methylated_His 3-Methyl-L-Histidine Reaction2 Fmoc Protection Methylated_His->Reaction2 Reaction1->Methylated_His Fmoc_Cl Fmoc-Cl or Fmoc-OSu Fmoc_Cl->Reaction2 Solvent2 Solvent (e.g., Dioxane/Water) Solvent2->Reaction2 Base2 Base (e.g., Sodium Bicarbonate) Base2->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a composite of established procedures for similar transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 3-methyl-L-histidine

This procedure is adapted from methodologies for selective N-alkylation of the histidine imidazole ring.

  • Dissolution: Dissolve L-histidine (1 equivalent) in a suitable solvent such as methanol.

  • Basification: Add a base (e.g., sodium methoxide, 1.1 equivalents) to the solution and stir until the histidine is fully deprotonated.

  • Methylation: Cool the solution to 0°C and add a methylating agent, such as methyl iodide (1.1 equivalents), dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Work-up: Neutralize the reaction mixture with an acid (e.g., acetic acid). Evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by ion-exchange chromatography to isolate 3-methyl-L-histidine from unreacted starting material and the 1-methyl isomer.

Step 2: Synthesis of this compound

This procedure is based on the general Schotten-Baumann conditions for Fmoc protection of amino acids.

  • Dissolution: Dissolve 3-methyl-L-histidine (1 equivalent) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).

  • Basification: Add sodium bicarbonate (2-3 equivalents) to the solution and stir until dissolved.

  • Fmocylation: Cool the solution to 0°C and add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 equivalents) in dioxane dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid. Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by flash chromatography on silica gel or by recrystallization to yield pure this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound, compiled from various commercial suppliers and literature data for analogous compounds.

ParameterValueReference
Molecular Formula C₂₂H₂₁N₃O₄[Commercial Suppliers]
Molecular Weight 391.42 g/mol [Commercial Suppliers]
Appearance White to off-white powder[Commercial Suppliers]
Purity (HPLC) ≥98.0%[Commercial Suppliers]
Melting Point Not widely reported-
Optical Rotation [α]D Not widely reported-
Typical Yield (Step 1) Variable (dependent on selectivity)Analogous Reactions
Typical Yield (Step 2) 80-95%Analogous Reactions

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the starting materials, intermediates, and the final product in the proposed synthesis.

LogicalRelationship Start_His L-Histidine Intermediate 3-Methyl-L-Histidine Start_His->Intermediate Methylation Start_MeI Methyl Iodide Start_MeI->Intermediate Methylation Start_FmocCl Fmoc-Cl / Fmoc-OSu Final_Product This compound Start_FmocCl->Final_Product Fmoc Protection Intermediate->Final_Product Fmoc Protection

Caption: Logical flow of the this compound synthesis.

Conclusion

The Biological Activity of Peptides Containing 3-Methylhistidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the biological activities of peptides containing the modified amino acid 3-methylhistidine (3-MH). While 3-MH itself is primarily recognized as a biomarker for myofibrillar protein breakdown, its incorporation into dipeptides—notably anserine and balenine—confers a range of significant physiological functions.[1][2] This document details the biosynthesis, mechanisms of action, and quantitative biological data related to these peptides. It also provides detailed experimental protocols for key assays and visualizes critical pathways to support further research and development.

Introduction to 3-Methylhistidine

3-Methylhistidine (3-MH) is a methylated derivative of the amino acid L-histidine. It is formed post-translationally within actin and myosin, the primary contractile proteins in skeletal muscle.[2][3] When these muscle proteins are catabolized, 3-MH is released and subsequently excreted in the urine without being reutilized for protein synthesis.[2] This makes urinary and plasma 3-MH a reliable index of the rate of skeletal muscle protein breakdown.[2][4] While free 3-MH has no direct physiological role, its presence within dipeptides marks a transition from a metabolic byproduct to a biologically active agent.[1] The most studied of these are anserine and balenine.

Biosynthesis of Anserine

Anserine (β-alanyl-3-methyl-L-histidine) synthesis is dependent on the prior formation of another vital dipeptide, carnosine (β-alanyl-L-histidine).[5][6] The pathway begins with the ATP-dependent ligation of β-alanine and L-histidine, a reaction catalyzed by carnosine synthase (CARNS1).[7][8] Subsequently, the enzyme carnosine N-methyltransferase (CARNMT1) catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the pi (π) nitrogen (N1) of the imidazole ring of carnosine's histidine residue, forming anserine.[7][9] This enzymatic step is the sole pathway for anserine formation.[6]

anserine_biosynthesis cluster_0 Carnosine Synthesis cluster_1 Anserine Synthesis (Methylation) b_ala β-Alanine carn_synthase Carnosine Synthase (CARNS1) b_ala->carn_synthase l_his L-Histidine l_his->carn_synthase atp ATP atp->carn_synthase carnosine Carnosine carnmt1 Carnosine N-methyltransferase (CARNMT1) carnosine->carnmt1 Substrate adp_pi ADP + Pi carn_synthase->carnosine carn_synthase->adp_pi sam S-Adenosylmethionine (SAM) sam->carnmt1 sah S-Adenosylhomocysteine (SAH) anserine Anserine (β-alanyl-3-methyl-L-histidine) carnmt1->sah carnmt1->anserine

Caption: Biosynthesis pathway of carnosine and anserine.

Core Biological Activities and Mechanisms

Anserine and its isomer balenine (ophidine) exhibit several key biological activities, including pH buffering, antioxidant effects, anti-glycation, and anti-inflammatory actions.

Intracellular Buffering

Like carnosine, anserine and balenine are significant intracellular buffers, which is critical for maintaining pH homeostasis during intense exercise. The pKa of anserine's imidazole ring is 7.04, slightly higher than that of carnosine (6.83).[10] This suggests that anserine may be a more effective buffer during the initial stages of exercise-induced acidosis when the intracellular pH begins to drop.

Antioxidant and Radical Scavenging Activity

Anserine and balenine demonstrate potent antioxidant properties by scavenging free radicals and chelating pro-oxidant transition metals like copper and iron.[2][10][11] Studies suggest that balenine may possess higher antioxidant and iron-chelating capacity than both anserine and carnosine.[11] The histidine moiety is primarily responsible for this activity.[1] While effective against hydroxyl radicals, their ability to scavenge superoxide radicals or hydrogen peroxide is limited.[4][12]

Anti-Glycation Activity

Non-enzymatic glycation, the reaction of sugars with proteins to form Advanced Glycation End-products (AGEs), contributes to diabetic complications and aging. Anserine acts as an effective anti-glycating agent through two primary mechanisms:

  • Competitive Inhibition: It serves as a sacrificial target for glycation, thereby protecting essential proteins.

  • Schiff Base Decomposition: It can chemically decompose early glycation intermediates (Schiff bases), effectively reversing the initial step of the glycation cascade.

Anti-inflammatory Signaling

Recent evidence indicates that anserine can modulate inflammatory pathways. It has been shown to suppress the expression of inflammatory chemokines, such as CCL24, in peripheral blood mononuclear cells.[5] Furthermore, anserine may exert anti-inflammatory effects by inhibiting the TLR4/MyD88/NF-κB signaling pathway and the activation of the NLRP3 inflammasome, while simultaneously upregulating the protective Nrf2 antioxidant response pathway.[13]

signaling_pathway cluster_0 Pro-inflammatory Signaling Cascade cluster_1 Antioxidant Response Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Activation MyD88->IKK NFkB_Ikb NF-κB/IκB Complex IKK->NFkB_Ikb NFkB NF-κB (p65) NFkB_Ikb->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription Nrf2_Keap1 Nrf2/Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Keap1 Dissociation ARE ARE (Antioxidant Response Element) Nrf2->ARE Nuclear Translocation HO1 HO-1 (Heme Oxygenase-1) ARE->HO1 Gene Transcription HO1->IKK Inhibits Anserine Anserine Anserine->TLR4 Inhibits Anserine->MyD88 Inhibits Anserine->Nrf2_Keap1 Promotes Dissociation

Caption: Anserine's modulation of NF-κB and Nrf2 signaling pathways.

Quantitative Data on Biological Activities

The following tables summarize quantitative data comparing the biological activities of anserine and related compounds from various in vitro assays.

Table 1: Antioxidant and Radical Scavenging Activities

Compound Assay Concentration Activity (% Scavenging or Absorbance) Reference
Anserine DPPH Radical Scavenging 40 mM 83.2 ± 1.6 % [1]
Carnosine DPPH Radical Scavenging 40 mM 90.1 ± 0.5 % [1]
Anserine Reducing Power 40 mM 0.90 ± 0.01 (Abs at 700 nm) [1]
Carnosine Reducing Power 40 mM 0.46 ± 0.01 (Abs at 700 nm) [1]
Anserine Peroxyl Radical Trapping 7.5 mM Effective Antioxidant [9]

| Balenine | Antioxidant Capacity | Not Specified | Higher than anserine/carnosine |[11] |

Table 2: Metal Chelation and Anti-Glycation Activity

Compound Assay Concentration / Condition Activity Metric Reference
Anserine Cu²⁺ Chelating Ability 40 mM 85.1 ± 0.9 % [1]
Carnosine Cu²⁺ Chelating Ability 40 mM 95.5 ± 0.3 % [1]
Anserine p300-HAT Activity - IC₅₀ = 1.87 mM [14]

| Balenine | Fe²⁺ Ion-Chelating Ability| Not Specified | Higher than anserine/carnosine |[13] |

Table 3: Pharmacokinetic Properties of Balenine (in humans)

Parameter Value (mean ± SD) Condition Reference
Plasma Half-life 34.9 ± 14.6 min In vitro plasma [11]

| Cmax | ~28 µM | 10 mg/kg oral dose |[11] |

Experimental Protocols

Detailed methodologies for key assays are provided below to facilitate the replication and extension of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Workflow Diagram:

dpph_workflow start Start prep_dpph Prepare 0.1 mM DPPH working solution in methanol start->prep_dpph prep_samples Prepare peptide solutions (various concentrations) and controls prep_dpph->prep_samples reaction Mix peptide solution (e.g., 1 mL) with DPPH solution (e.g., 2 mL) prep_samples->reaction incubation Incubate in the dark (30 minutes at room temperature) reaction->incubation measure Measure absorbance at 517 nm using a spectrophotometer incubation->measure calculate Calculate % Scavenging Activity measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in spectrophotometric-grade methanol. This solution should be freshly made and protected from light.

  • Sample Preparation: Dissolve peptide samples (e.g., anserine) in the appropriate buffer or solvent to create a stock solution, from which serial dilutions are made to achieve a range of final concentrations. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control. A solvent-only sample serves as the blank.

  • Reaction: In a microplate well or cuvette, add a defined volume of the peptide sample (or control) to a specified volume of the DPPH working solution (e.g., 100 µL sample + 100 µL DPPH).

  • Incubation: Mix thoroughly and incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of scavenging activity using the following formula:

    • Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the peptide sample.

  • IC₅₀ Determination: Plot the scavenging percentage against the peptide concentration. The IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals, can be determined from the curve via linear regression analysis.[15]

Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction)

This assay assesses the ability of a compound to scavenge highly reactive hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂).

Protocol:

  • Reagent Preparation: Prepare the following solutions: 20 mM sodium salicylate, 1.5 mM FeSO₄, and 6 mM H₂O₂.

  • Reaction Mixture: In a test tube, combine the following in order:

    • 1.0 mL of the peptide sample solution (at various concentrations).

    • 2.0 mL of 1.5 mM FeSO₄.

    • 0.3 mL of 20 mM sodium salicylate.

    • 1.0 mL of 6 mM H₂O₂ to initiate the reaction.

  • Incubation: Vortex the mixture and incubate at 37°C for 1 hour.

  • Measurement: Measure the absorbance of the resulting solution at 510 nm. A decrease in absorbance indicates scavenging of hydroxyl radicals, which would otherwise react with salicylate to form a colored product.

  • Calculation: Calculate the hydroxyl radical scavenging activity as follows:

    • Scavenging Activity (%) = [1 - (A_sample / A_control)] x 100

    • Where A_sample is the absorbance in the presence of the peptide and A_control is the absorbance of the control reaction (without the peptide).

Intracellular Reactive Oxygen Species (ROS) Assay using DCFH-DA

This cell-based assay uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe, to measure intracellular ROS levels.

Protocol:

  • Cell Culture: Seed adherent cells (e.g., HK-2 human kidney cells) in a 96-well plate and allow them to attach overnight.

  • Pre-treatment: Treat the cells with various concentrations of the peptide (e.g., anserine) for a specified duration (e.g., 1-24 hours).

  • Loading with DCFH-DA: Remove the treatment medium and wash the cells once with a serum-free medium or PBS. Add 100 µL of DCFH-DA working solution (typically 10-25 µM in serum-free medium) to each well. Incubate at 37°C for 30-60 minutes in the dark.

  • Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells. Add a pro-oxidant agent (e.g., H₂O₂ at ~100 µM) to induce ROS formation. A positive control group will have the pro-oxidant but no peptide pre-treatment. A negative control group will have neither.

  • Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader or microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: The fluorescence intensity is directly proportional to the amount of intracellular ROS. Compare the intensity of peptide-treated wells to the positive control to determine the percentage reduction in ROS.

Conclusion and Future Directions

Peptides containing 3-methylhistidine, particularly anserine and balenine, are multifunctional compounds with significant physiological relevance. Their activities as pH buffers, antioxidants, anti-glycating agents, and inflammatory modulators position them as compelling candidates for further investigation in the context of exercise physiology, metabolic diseases, and age-related inflammatory conditions. The superior stability and bioavailability of balenine, due to its resistance to the enzyme carnosinase, make it an especially promising agent for nutraceutical and therapeutic applications.[11] Future research should focus on elucidating the precise in vivo mechanisms, conducting further quantitative comparisons of bioactivity, and exploring the synergistic potential of these peptides in complex biological systems.

References

An In-depth Technical Guide to Fmoc-His(3-Me)-OH in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, particularly in the realm of therapeutic peptides, the use of modified amino acids is a cornerstone of innovation. These unique building blocks offer a powerful toolkit to enhance the pharmacological properties of peptides, overcoming inherent limitations such as poor stability and bioavailability. Among these, Fmoc-His(3-Me)-OH, a derivative of histidine methylated at the 3-position of the imidazole ring, has emerged as a valuable component in the synthesis of novel peptide-based drug candidates.

This technical guide provides a comprehensive overview of the applications of this compound in drug discovery. It delves into its role in peptide synthesis, its impact on the biological activity of peptides, and provides detailed experimental protocols for its use. This document is intended to serve as a practical resource for researchers and scientists engaged in the design and development of next-generation peptide therapeutics.

Core Concepts: The Significance of 3-Methylhistidine Incorporation

The strategic incorporation of 3-methylhistidine into a peptide sequence can confer several advantageous properties, making it a desirable modification in drug design.

  • Enhanced Stability: The methyl group at the 3-position of the imidazole ring can sterically hinder the action of proteolytic enzymes, thereby increasing the peptide's resistance to degradation and prolonging its in vivo half-life.

  • Modulation of Bioactivity: The electronic and steric alterations introduced by the methyl group can influence the peptide's conformation and its interaction with biological targets. This can lead to enhanced binding affinity, improved selectivity, and novel pharmacological effects.

  • Improved Pharmacokinetic Profile: By increasing metabolic stability, the incorporation of 3-methylhistidine can lead to a more favorable pharmacokinetic profile, allowing for less frequent dosing and improved patient compliance.

Applications in Drug Discovery

The unique characteristics of 3-methylhistidine have led to its exploration in various therapeutic areas.

Vasodilation and Cardiovascular Applications

Tripeptides containing 3-methylhistidine have been shown to exhibit vasodilating effects. This activity is of significant interest for the development of novel treatments for cardiovascular conditions such as hypertension. The mechanism of action is believed to involve the modulation of intracellular calcium levels and the stimulation of the cyclic GMP (cGMP) pathway in vascular smooth muscle cells.

Neurology and Neurodegenerative Diseases

The role of histidine and its derivatives in the central nervous system has prompted research into the potential of 3-methylhistidine-containing peptides for neurological disorders. For instance, while one study showed that methylation of a particular compound, NAHIS02, with this compound blocked its ability to inhibit the Alzheimer's Aβ channel, this highlights the nuanced and specific effects that such modifications can have on biological activity, warranting further investigation into other peptide scaffolds.[1]

Intracellular Calcium Regulation

Peptides incorporating 3-methylhistidine, such as Methyl-His-Gly-Lys, have been identified as inhibitors of intracellular calcium ion concentration ([Ca2+]i).[1] This property opens up avenues for the development of therapeutics targeting a wide range of cellular processes that are regulated by calcium signaling, including muscle contraction, neurotransmission, and gene expression.

Quantitative Data on Peptides Containing 3-Methylhistidine

The following table summarizes available quantitative data on the biological activity of peptides incorporating 3-methylhistidine. This data is crucial for understanding the structure-activity relationships and for guiding the design of more potent and selective peptide drug candidates.

Peptide SequenceBiological ActivityQuantitative DataReference
Tripeptides containing His(3-Me)Vasodilation in phenylephrine-contracted aorta ringsEC50 = 2.7-4.7 mM[1]
Methyl-His-Gly-LysInhibition of intracellular Ca2+ concentration-[1]

Experimental Protocols

The successful incorporation of this compound into a peptide sequence requires careful optimization of solid-phase peptide synthesis (SPPS) protocols, particularly to minimize the risk of racemization, a common side reaction with histidine derivatives.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (e.g., His(3-Me)-Gly-Lys)

This protocol outlines the manual synthesis of the tripeptide His(3-Me)-Gly-Lys on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Gly-OH

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection (First Amino Acid):

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of the First Amino Acid (Fmoc-Lys(Boc)-OH):

    • Dissolve Fmoc-Lys(Boc)-OH (3 equivalents relative to resin loading), DIC (3 equivalents), and Oxyma Pure (3 equivalents) in DMF.

    • Add the coupling solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Fmoc Deprotection (Second Amino Acid): Repeat step 2.

  • Coupling of the Second Amino Acid (Fmoc-Gly-OH): Repeat step 3 with Fmoc-Gly-OH.

  • Fmoc Deprotection (Third Amino Acid): Repeat step 2.

  • Coupling of the Third Amino Acid (this compound):

    • Racemization Minimization: To minimize racemization of the histidine residue, pre-activation time should be kept to a minimum. It is recommended to add the coupling reagents directly to the resin immediately after dissolving the amino acid.

    • Dissolve this compound (3 equivalents), DIC (3 equivalents), and Oxyma Pure (3 equivalents) in DMF.

    • Immediately add the solution to the deprotected resin.

    • Agitate for 2-4 hours. Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Mandatory Visualizations

Signaling Pathway for Vasodilation

The following diagram illustrates a potential signaling pathway through which peptides containing 3-methylhistidine may induce vasodilation.

Vasodilation_Pathway Peptide 3-Me-His Peptide Receptor GPCR Peptide->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Store Endoplasmic Reticulum IP3->Ca_Store Acts on Ca_Release Ca²⁺ Release Ca_Store->Ca_Release sGC Soluble Guanylate Cyclase (sGC) Ca_Release->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activates Relaxation Smooth Muscle Relaxation (Vasodilation) MLCP->Relaxation Leads to

Caption: Proposed signaling cascade for vasodilation induced by 3-methylhistidine-containing peptides.

Experimental Workflow for SPPS

The following diagram outlines the key steps in the solid-phase peptide synthesis of a peptide incorporating this compound.

SPPS_Workflow Start Start with Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 3. Couple Fmoc-Lys(Boc)-OH (DIC, Oxyma) Deprotect1->Couple1 Wash1 Wash (DMF, DCM) Couple1->Wash1 Deprotect2 4. Fmoc Deprotection Wash1->Deprotect2 Couple2 5. Couple Fmoc-Gly-OH Deprotect2->Couple2 Wash2 Wash Couple2->Wash2 Deprotect3 6. Fmoc Deprotection Wash2->Deprotect3 Couple3 7. Couple this compound (Minimize pre-activation) Deprotect3->Couple3 Wash3 Wash Couple3->Wash3 Final_Deprotect 8. Final Fmoc Deprotection Wash3->Final_Deprotect Cleave 9. Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate 10. Precipitation (Cold Diethyl Ether) Cleave->Precipitate Purify 11. Purification (RP-HPLC) Precipitate->Purify Analyze 12. Analysis (MS, HPLC) Purify->Analyze Drug_Discovery_Workflow Target 1. Target Identification & Validation Lead_Gen 2. Lead Generation (e.g., Peptide Library Screening) Target->Lead_Gen Lead_Opt 3. Lead Optimization (Incorporate this compound) Lead_Gen->Lead_Opt SAR Structure-Activity Relationship (SAR) Studies Lead_Opt->SAR In_Vitro 4. In Vitro Testing (Binding Assays, Cell-based Assays) SAR->In_Vitro In_Vitro->Lead_Opt Iterative Optimization In_Vivo 5. In Vivo Testing (Animal Models) In_Vitro->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) In_Vivo->PK_PD Preclinical 6. Preclinical Development (Toxicology, Formulation) PK_PD->Preclinical Clinical 7. Clinical Trials (Phase I, II, III) Preclinical->Clinical Approval 8. Regulatory Approval Clinical->Approval

References

An In-Depth Technical Guide to Fmoc-His(3-Me)-OH for the Study of Metal-Binding Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N(α)-Fmoc-N(π)-methyl-L-histidine (Fmoc-His(3-Me)-OH), a crucial building block for synthesizing peptides with modified metal-binding properties. The introduction of a methyl group at the N(π) position of the histidine imidazole ring offers a unique tool for probing the structural and functional roles of metallopeptides, with significant implications for drug discovery and development.

Introduction to this compound

Histidine residues are fundamental to the function of many proteins and peptides, largely due to the ability of the imidazole side chain to coordinate with metal ions.[1] This interaction is vital for enzymatic catalysis, protein structure stabilization, and signal transduction.[2][3] The methylation of histidine, a naturally occurring post-translational modification, can alter the residue's electronic properties, hydrophobicity, and metal-binding capabilities.[2] Specifically, methylation at the N(π) position (also known as the 3-position) blocks a key coordination site for metal ions, providing a means to dissect the contribution of individual nitrogen atoms in the imidazole ring to metal coordination.

This compound is an essential derivative for incorporating 3-methylhistidine into synthetic peptides using Solid-Phase Peptide Synthesis (SPPS).[4] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine allows for the stepwise assembly of the peptide chain.[4] The use of this modified amino acid enables researchers to create peptides with altered metal affinities, which can be used to study the role of metallation in biological processes and to design novel therapeutic peptides with enhanced stability and targeted activity.[4]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in peptide synthesis.

PropertyValue
Synonyms Fmoc-L-His(π-Me)-OH, Fmoc-N-π-methyl-L-histidine
CAS Number 252049-16-4
Molecular Formula C₂₂H₂₁N₃O₄
Molecular Weight 391.43 g/mol
Appearance White to off-white powder
Purity ≥98% (HPLC)
Solubility Soluble in DMSO
Storage Conditions 0 - 8 °C for short-term, -20°C for long-term (up to 1 month), -80°C for extended periods (up to 6 months)

Synthesis of Metal-Binding Peptides with this compound

The incorporation of this compound into a peptide sequence follows standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols. The general workflow is depicted below.

spss_workflow resin Resin Swelling deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection1 wash1 Washing (DMF) deprotection1->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) wash2 Washing (DMF) coupling->wash2 wash1->coupling repeat Repeat for each amino acid in sequence wash2->repeat deprotection2 Final Fmoc Deprotection wash2->deprotection2 Final Cycle repeat->deprotection1 Next Cycle cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA Cocktail) deprotection2->cleavage precipitation Peptide Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (Mass Spectrometry) purification->analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: SPPS of a Model Metal-Binding Peptide

This protocol outlines the manual synthesis of a model hexapeptide, Ac-Ala-Glu-His(3-Me)-Gly-Tyr-Ala-NH₂, on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, this compound, Fmoc-Glu(OtBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of the First Amino Acid (Fmoc-Ala-OH):

    • Dissolve Fmoc-Ala-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

    • Add the coupling solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), repeat the coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Tyr(tBu), Gly, His(3-Me), Glu(OtBu), Ala).

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin and agitate for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purify the peptide by reverse-phase HPLC (RP-HPLC).

  • Analysis: Confirm the identity of the purified peptide by mass spectrometry.

Studying Metal-Binding Properties

The incorporation of 3-methylhistidine allows for a direct comparison of metal-binding affinity and coordination geometry with the corresponding unmodified peptide. Techniques such as Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for these studies.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Conceptual Protocol for ITC:

  • Sample Preparation: Prepare solutions of the purified peptide and the metal salt (e.g., ZnCl₂) in the same buffer (e.g., HEPES or Tris).

  • ITC Experiment:

    • Load the peptide solution into the sample cell of the calorimeter.

    • Load the metal salt solution into the injection syringe.

    • Perform a series of injections of the metal salt into the peptide solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Fit the data to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

itc_logic cluster_his Peptide with Histidine cluster_his_me Peptide with His(3-Me) his_peptide Peptide-His itc_his ITC Experiment his_peptide->itc_his his_metal Metal Solution his_metal->itc_his thermo_his Thermodynamic Parameters (Kd_His, ΔH_His, ΔS_His) itc_his->thermo_his comparison Comparison of Thermodynamic Data thermo_his->comparison his_me_peptide Peptide-His(3-Me) itc_his_me ITC Experiment his_me_peptide->itc_his_me his_me_metal Metal Solution his_me_metal->itc_his_me thermo_his_me Thermodynamic Parameters (Kd_His(3-Me), ΔH_His(3-Me), ΔS_His(3-Me)) itc_his_me->thermo_his_me thermo_his_me->comparison

Caption: Logic for comparing metal-binding using ITC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information about the peptide-metal complex in solution.[5] By monitoring changes in the chemical shifts of amino acid residues upon titration with a metal ion, the binding site and coordination geometry can be elucidated.[6]

Conceptual Protocol for NMR Titration:

  • Sample Preparation: Prepare a solution of the ¹⁵N-labeled peptide in a suitable buffer for NMR analysis.

  • NMR Data Acquisition:

    • Acquire a baseline ¹H-¹⁵N HSQC spectrum of the apo-peptide.

    • Perform a series of titrations by adding increasing amounts of the metal salt to the peptide solution.

    • Acquire a ¹H-¹⁵N HSQC spectrum after each addition.

  • Data Analysis:

    • Monitor the chemical shift perturbations of the backbone amide and side-chain protons and nitrogens.

    • Residues exhibiting significant chemical shift changes are likely involved in metal binding.

    • The dissociation constant (Kd) can be calculated by fitting the chemical shift changes as a function of metal concentration.

Application in Studying Signaling Pathways: The S100A9-TLR4 Axis

The S100A9 protein, a member of the S100 family of calcium-binding proteins, is involved in inflammatory processes and has been implicated in various diseases, including cancer.[7] S100A9 can bind to Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[8] This interaction is thought to be modulated by the binding of zinc ions to S100A9.[8]

The use of synthetic peptides containing 3-methylhistidine can help to elucidate the role of specific histidine residues in the zinc-dependent regulation of the S100A9-TLR4 signaling pathway. By comparing the ability of a native S100A9-derived peptide and its 3-methylhistidine-containing analogue to bind zinc and modulate TLR4 activation, researchers can gain insights into the molecular mechanisms of this important inflammatory pathway.

s100a9_tlr4_pathway s100a9 S100A9 tlr4 TLR4/MD2 Complex s100a9->tlr4 Binds myd88 MyD88 tlr4->myd88 Recruits irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk Activates nfkb NF-κB ikk->nfkb Phosphorylates IκB, releasing NF-κB nucleus Nucleus nfkb->nucleus Translocates to cytokines Pro-inflammatory Cytokine Genes nucleus->cytokines Activates Transcription of secretion Cytokine Secretion cytokines->secretion

Caption: Simplified S100A9-TLR4 signaling pathway.

Conclusion

This compound is a powerful tool for the synthesis of metal-binding peptides with tailored properties. By enabling the site-specific incorporation of a methylated histidine residue, this amino acid derivative allows for the detailed investigation of metal coordination and its role in peptide and protein function. The application of these synthetic peptides in conjunction with biophysical techniques such as ITC and NMR provides a robust platform for advancing our understanding of metallobiology and for the development of novel peptide-based therapeutics.

References

Navigating the Stability of Fmoc-His(3-Me)-OH in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified amino acids is a cornerstone of modern peptide and drug development. Fmoc-His(3-Me)-OH, a pre-methylated histidine derivative, offers a valuable tool to modulate the physicochemical properties of peptides, including their conformation, binding affinity, and metabolic stability. However, the successful application of this reagent hinges on a thorough understanding of its stability in solution, a critical factor influencing the purity and yield of synthesized peptides. This technical guide provides an in-depth analysis of the stability of this compound, drawing upon available data for related compounds and general principles of Fmoc-amino acid chemistry to offer practical insights for its handling and application.

Understanding the Stability Landscape

The stability of this compound in solution is influenced by several factors, including the solvent system, temperature, and pH. While specific quantitative kinetic data for the 3-methyl variant is not extensively available in the public domain, valuable inferences can be drawn from studies on analogous Fmoc-histidine derivatives.

Comparative Solution Stability

A key concern during solid-phase peptide synthesis (SPPS) is the stability of the Fmoc-amino acid in the solvent used for dissolution and delivery, typically dimethylformamide (DMF). Studies on other side-chain protected Fmoc-histidine derivatives provide a useful benchmark for estimating the relative stability of this compound.

Fmoc-His DerivativeSolventConcentrationDurationPurity RetentionObservations
Fmoc-His(Boc)-OH DMF0.2 M10 days>99%Remained colorless. Excellent solution stability.[1]
Fmoc-His(π-Mbom)-OH DMF0.2 M10 days>99%Solution turned slightly yellow.
Fmoc-His(Trt)-OH DMF0.2 M10 daysSignificant DegradationDiscoloration observed within 24 hours, intensifying over the 10-day period, with the formation of several impurities.[1]

This data is based on a comparative study of different Fmoc-His derivatives and is intended to provide a qualitative understanding. The stability of this compound is expected to be comparable to or better than that of the more stable derivatives listed.

Based on these comparisons, it is reasonable to infer that this compound exhibits good stability in DMF at room temperature over typical timescales for automated peptide synthesis. The 3-methyl group on the imidazole ring is not expected to introduce significant instability compared to the Boc protecting group.

Thermal Stability

Elevated temperatures can promote the degradation of Fmoc-protected amino acids. The primary thermal degradation pathway for the Fmoc group is its cleavage, leading to the formation of dibenzofulvene (DBF) and the free amine. Studies have shown that thermal cleavage of the Fmoc group can occur in solvents like DMSO and DMF at temperatures as high as 120°C. While these conditions are extreme compared to standard synthesis protocols, they highlight a potential degradation route. For routine use, it is advisable to avoid prolonged exposure of this compound solutions to high temperatures.

Key Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for troubleshooting and optimizing synthesis protocols. The two primary concerns are the cleavage of the Fmoc protecting group and the racemization of the chiral center.

Fmoc Group Cleavage

The fluorenylmethoxycarbonyl (Fmoc) group is designed to be labile to basic conditions. However, premature cleavage can occur under certain conditions, leading to the formation of deletion sequences in the final peptide. The general mechanism for Fmoc deprotection involves a β-elimination reaction.

Fmoc_Cleavage This compound This compound Intermediate Carbanion Intermediate This compound->Intermediate Proton abstraction Base Base Dibenzofulvene Dibenzofulvene Intermediate->Dibenzofulvene H-His(3-Me)-OH Free Amine Intermediate->H-His(3-Me)-OH CO2 CO2 Intermediate->CO2

Caption: General mechanism of Fmoc group cleavage initiated by a base.

While typically triggered by piperidine during SPPS, trace amounts of basic impurities in solvents or on glassware can potentially initiate slow degradation.

Racemization (Epimerization)

Histidine and its derivatives are known to be susceptible to racemization, particularly during the activation step of peptide coupling. The imidazole ring can act as an intramolecular base, facilitating the abstraction of the alpha-proton and leading to the formation of an achiral enolate intermediate.

Racemization L-Fmoc-His(3-Me)-OH L-Fmoc-His(3-Me)-OH Achiral_Enolate Achiral Enolate Intermediate L-Fmoc-His(3-Me)-OH->Achiral_Enolate Activation & Proton abstraction Activation Activation Achiral_Enolate->L-Fmoc-His(3-Me)-OH Reprotonation D-Fmoc-His(3-Me)-OH D-Fmoc-His(3-Me)-OH Achiral_Enolate->D-Fmoc-His(3-Me)-OH Reprotonation

Caption: Mechanism of racemization of Fmoc-histidine derivatives during activation.

The methylation at the 3-position of the imidazole ring in this compound is expected to reduce the basicity of the ring nitrogen compared to an unprotected histidine, thereby potentially mitigating the risk of racemization.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound under specific experimental conditions, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

General HPLC Protocol for Stability Study

This protocol provides a general framework that can be adapted to specific laboratory instrumentation and conditions.

1. Solution Preparation:

  • Prepare a stock solution of this compound in the desired solvent (e.g., DMF, NMP, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into several vials to be stored under different conditions (e.g., room temperature, 4°C, protected from light).

2. HPLC System and Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from potential degradation products.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient might be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% to 20% B

    • 30-35 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 265 nm and 301 nm (for Fmoc group and dibenzofulvene, respectively).

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Inject a sample from each vial at specified time points (e.g., 0, 24, 48, 72 hours, 1 week).

  • Monitor the peak area of the this compound peak over time.

  • The percentage of remaining this compound can be calculated relative to the initial time point (t=0).

  • Monitor for the appearance of new peaks, which may correspond to degradation products.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Stock_Solution Prepare Stock Solution of this compound Aliquoting Aliquot into Vials Stock_Solution->Aliquoting Storage Store under Defined Conditions Aliquoting->Storage Injection Inject Sample at Time Points (t=0, t=x) Storage->Injection Separation Reversed-Phase C18 Column Injection->Separation Detection UV Detection (265 nm, 301 nm) Separation->Detection Peak_Area Monitor Peak Area of This compound Detection->Peak_Area Degradation_Calculation Calculate % Degradation Peak_Area->Degradation_Calculation New_Peaks Identify New Peaks (Degradation Products) Peak_Area->New_Peaks

Caption: Experimental workflow for assessing the stability of this compound using HPLC.

Recommendations for Optimal Use

To ensure the integrity of this compound and the successful synthesis of high-quality peptides, the following best practices are recommended:

  • Storage: Store the solid compound at 2-8°C, protected from moisture. For stock solutions, it is advisable to store them at -20°C or -80°C for long-term use and to minimize freeze-thaw cycles.[2]

  • Solution Preparation: Prepare solutions of this compound fresh whenever possible, especially for critical applications. Use high-purity solvents to minimize potential contaminants that could accelerate degradation.

  • Minimizing Racemization: When activating this compound for coupling, use coupling reagents and conditions known to suppress racemization. The use of carbodiimide activators in the presence of an additive like Oxyma Pure is generally recommended.

  • Monitoring: For long or complex syntheses, it is good practice to periodically check the purity of the this compound stock solution, particularly if it has been stored for an extended period at room temperature in an autosampler.

By understanding the factors that influence the stability of this compound and implementing appropriate handling and analytical procedures, researchers can confidently utilize this valuable building block to advance their peptide-based research and development efforts.

References

A Technical Guide to Fmoc-His(3-Me)-OH: Suppliers, Purity, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-3-methyl-L-histidine (Fmoc-His(3-Me)-OH), a crucial building block in solid-phase peptide synthesis (SPPS). This document details commercially available sources, typical purity specifications, and in-depth experimental protocols for its application. Furthermore, it addresses the critical aspect of racemization in histidine-containing peptide synthesis and presents a workflow for the successful incorporation of this derivative into peptide chains.

Sourcing and Purity of this compound

The selection of high-quality reagents is paramount for the successful synthesis of peptides. This compound is available from several reputable suppliers, with purity typically determined by High-Performance Liquid Chromatography (HPLC).

SupplierPurity SpecificationAnalytical Method
Chem-Impex≥ 98%HPLC
MedChemExpress97.0%Not specified
BachemNot specifiedNot specified
Sigma-AldrichNot specifiedNot specified

Experimental Protocols

The following protocols are provided as a guide for the synthesis, purification, and incorporation of this compound in SPPS. These are based on established methodologies for similar Fmoc-protected amino acids.

Synthesis of this compound

Materials:

  • 3-methyl-L-histidine

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl

  • Sodium carbonate (Na₂CO₃)

  • Dioxane and water

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-methyl-L-histidine in a 10% aqueous sodium carbonate solution.

  • Add a solution of Fmoc-OSu in dioxane dropwise to the stirring solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture with 1 M HCl to a pH of approximately 2.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield pure this compound.

HPLC Analysis for Purity Determination

The purity of this compound can be assessed using reverse-phase HPLC.

Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: A linear gradient of 5% to 95% B over 20 minutes

  • Flow Rate: 1 mL/min

  • Detection: UV at 254 nm and 280 nm

Incorporation of this compound into a Peptide Chain via SPPS

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound. The process involves cycles of deprotection and coupling.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive, continue coupling or perform a double coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by preparative reverse-phase HPLC.

Technical Considerations: Racemization of Histidine

A significant challenge in the synthesis of histidine-containing peptides is the propensity for racemization of the histidine residue during the coupling step. This is particularly problematic for Fmoc-protected histidine derivatives where the imidazole nitrogen can act as an intramolecular base, facilitating the abstraction of the α-proton of the activated amino acid.

Protection of the π-nitrogen of the imidazole ring, as in this compound, is a strategy to mitigate this side reaction. The methyl group at the 3-position (π-position) sterically hinders the imidazole nitrogen from acting as an effective intramolecular base, thereby reducing the rate of racemization compared to unprotected or τ-protected histidine derivatives.

Visualizations

The following diagrams illustrate key processes related to the use of this compound in peptide synthesis.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat n times) cluster_final_steps Final Steps Resin Start with Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Next Amino Acid Coupling Couple this compound (DIC, Oxyma) Wash1->Coupling Next Amino Acid Wash2 Wash (DMF, DCM) Coupling->Wash2 Next Amino Acid Wash2->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End End Purification->End Pure Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Racemization_Mechanism L_His Fmoc-His(X)-OH (Activated) Oxazolone Oxazolone L_His->Oxazolone Intramolecular base catalysis (imidazole N) Oxazolone->L_His Protonation D_His Fmoc-D-His(X)-OH Oxazolone->D_His Protonation

Caption: Mechanism of Histidine Racemization during Peptide Coupling.

An In-depth Technical Guide to CAS Number 252049-16-4 and the Associated Chemical Landscape

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical compound associated with CAS number 252049-16-4, Fmoc-His(3-Me)-OH. It is intended for researchers, scientists, and drug development professionals, offering detailed chemical information, its primary application in peptide synthesis, and its emerging biological activities.

Furthermore, this guide addresses a potential ambiguity in the initial query by also providing information on a structurally distinct compound, 2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarbothioamide, which was included in the search parameters.

Part 1: this compound (CAS: 252049-16-4)

This compound is a protected amino acid derivative crucial for the synthesis of peptides. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino functionality, while the methyl group on the imidazole ring of histidine prevents undesirable side reactions during peptide synthesis.

Chemical Information

Below is a summary of the key chemical properties of this compound.

PropertyValue
CAS Number 252049-16-4
IUPAC Name (2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-(1-methyl-1H-imidazol-4-yl)propanoic acid
Synonyms Fmoc-L-His(1-Me)-OH, Fmoc-N-im-methyl-L-histidine
Molecular Formula C₂₂H₂₁N₃O₄
Molecular Weight 391.42 g/mol
Appearance White to off-white powder
Solubility Soluble in organic solvents like DMF and DMSO
Primary Application: Solid-Phase Peptide Synthesis (SPPS)

The principal application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc protecting group is stable under acidic conditions but can be readily removed by a base, typically piperidine, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The methylation at the 3-position of the histidine imidazole ring prevents side reactions such as racemization and acylation that can occur with unprotected histidine residues.

The following diagram illustrates a typical workflow for the incorporation of this compound into a peptide sequence using SPPS.

spss_workflow Resin Resin Support Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (this compound, Activator) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat Repeat Cycle for Next Amino Acid Washing_2->Repeat Cleavage Cleavage from Resin & Deprotection (e.g., TFA cocktail) Washing_2->Cleavage Final Cycle Repeat->Fmoc_Deprotection Peptide Purified Peptide Cleavage->Peptide

A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-protected amino acids.
Biological Activity

While primarily a synthetic tool, peptides incorporating His(3-Me) have demonstrated notable biological activities.

Tri-peptides containing 3-methylhistidine have been reported to exhibit vasodilating effects. Specifically, a tri-peptide containing this modified amino acid showed activity in phenylephrine-contracted aortic rings with an EC₅₀ in the range of 2.7-4.7 mM.[1] This effect is believed to be mediated through the inhibition of extracellular Ca²⁺ influx.

Furthermore, the tri-peptide His(3-Me)-Gly-Lys has been identified as an inhibitor of intracellular Ca²⁺ concentration ([Ca²⁺]i).[1] The elevation of [Ca²⁺]i in vascular smooth muscle cells is a key event in vasoconstriction.

Biological ActivityTest SystemResultReference
VasodilationPhenylephrine-contracted rat aorta ringsEC₅₀ = 2.7-4.7 mM[1]
[Ca²⁺]i InhibitionAngiotensin II-stimulated vascular smooth muscle cellsPotent inhibition by His(3-Me)-Gly-Lys[2]

The vasodilatory effect of peptides containing His(3-Me) is linked to the modulation of calcium signaling in vascular smooth muscle cells. The proposed mechanism involves the inhibition of calcium influx, which leads to a decrease in intracellular calcium concentration, resulting in muscle relaxation and vasodilation.

vasodilation_pathway cluster_cell Vascular Smooth Muscle Cell Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_i ↑ [Ca²⁺]i Ca_Influx->Ca_i Contraction Muscle Contraction (Vasoconstriction) Ca_i->Contraction Peptide Peptide containing His(3-Me) Peptide->Ca_Channel Inhibits

Hypothesized mechanism of vasodilation by inhibiting Ca²⁺ influx in vascular smooth muscle cells.

Interestingly, this compound has also been mentioned in the context of Alzheimer's disease research. It is reported to methylate the compound NAHIS02, which in turn prevents NAHIS02 from blocking the Alzheimer's Aβ channel.[1]

Part 2: 2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarbothioamide

This section details the chemical information and synthesis of 2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarbothioamide, a compound belonging to the thiosemicarbazone class.

Chemical Information
PropertyValue
Chemical Name 2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarbothioamide
Synonyms 1-Tetralone thiosemicarbazone
Molecular Formula C₁₁H₁₃N₃S
Molecular Weight 219.31 g/mol
Chemical Class Thiosemicarbazone
Synthesis

The synthesis of this compound has been reported in the literature, typically through the condensation of 1-tetralone with thiosemicarbazide.

A detailed experimental protocol for the synthesis of 2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarbothioamide is provided below, based on literature reports.[3]

synthesis_protocol cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up 1_Tetralone 1-Tetralone (10 mmol) Reflux Reflux for 7 hours 1_Tetralone->Reflux Thiosemicarbazide Thiosemicarbazide (10 mmol) Thiosemicarbazide->Reflux Solvent Solvent: Ethanol:Water (3:1, 100 ml) Solvent->Reflux Catalyst Catalyst: Hydrochloric acid Catalyst->Reflux Cooling Cooling Reflux->Cooling Filtering Filtering Cooling->Filtering Recrystallization Recrystallization (from Tetrahydrofuran) Filtering->Recrystallization Product Product: 2-(3,4-dihydronaphthalen-1(2H)- ylidene)hydrazinecarbothioamide Recrystallization->Product

Synthetic scheme for 2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarbothioamide.
Biological Potential

Thiosemicarbazones are a well-established class of compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[4][5] The biological activity of these compounds is often attributed to their ability to chelate metal ions. While specific biological data for 2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarbothioamide is not extensively available in the public domain, its structural class suggests potential for further investigation in various therapeutic areas. For instance, other thiosemicarbazone derivatives have been investigated as inhibitors of melanogenesis in melanoma cells.[3]

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for rigorous experimental validation. The provided protocols are generalized from literature sources and may require optimization.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 3-Methylhistidine using Fmoc-His(3-Me)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research and drug development, enabling the stepwise assembly of amino acids to create custom peptides. The unique properties of modified amino acids are often harnessed to enhance the biological activity, stability, or conformational characteristics of synthetic peptides. 3-methylhistidine is one such modified amino acid, and its incorporation into peptide sequences can be of significant interest for structure-activity relationship studies.

This document provides a detailed protocol for the incorporation of 3-methylhistidine into peptides using Fmoc-His(3-Me)-OH in Fmoc-based solid-phase peptide synthesis. The imidazole side chain of histidine is known to be susceptible to racemization during coupling reactions; however, the permanent methylation at the N-3 (π) position in this compound effectively mitigates this risk.

Data Presentation

The following tables summarize the key quantitative parameters for the successful solid-phase synthesis of peptides containing 3-methylhistidine.

Table 1: Reagents for this compound Coupling

ReagentMolar Excess ( rispetto al carico della resina)Concentrazione
This compound3 - 5 eq0.2 - 0.5 M in DMF
HBTU/HATU2.9 - 4.9 eq0.2 - 0.5 M in DMF
DIPEA6 - 10 eq0.4 - 1.0 M in DMF

Table 2: Reaction Conditions for SPPS Cycles

ProcessoReagente/SolventeTempo di reazioneNumero di ripetizioni
Gonfiaggio della resinaDMF30 - 60 min1
Deprotezione Fmoc20% Piperidina in DMF5 - 10 min2
Lavaggio post-deprotezioneDMF1 min5 - 7
AccoppiamentoVedere Tabella 11 - 2 ore1
Lavaggio post-accoppiamentoDMF1 min3 - 5
Lavaggio finaleDCM1 min3 - 5

Table 3: Cleavage Cocktail Composition and Conditions

ReagentPercentageScavenger Function
Trifluoroacetic Acid (TFA)95%Cleavage Agent
Water (H₂O)2.5%Cation Scavenger
Triisopropylsilane (TIS)2.5%Cation Scavenger
Cleavage Time 2 - 3 hours
Cleavage Temperature Room Temperature

Experimental Protocols

Resin Swelling
  • Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.

  • Add sufficient N,N-Dimethylformamide (DMF) to cover the resin completely.

  • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

  • Drain the DMF from the reaction vessel.

Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the process once more to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

This compound Coupling
  • In a separate vial, dissolve this compound (3-5 eq) and a coupling agent such as HBTU or HATU (2.9-4.9 eq) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6-10 eq) to the amino acid solution and pre-activate for 1-5 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.

  • Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, the coupling step can be repeated.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

Peptide Chain Elongation

Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

Final Fmoc Deprotection

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

Cleavage and Side-Chain Deprotection
  • Wash the peptide-resin with Dichloromethane (DCM) (3-5 times) and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, and 2.5% TIS.[1]

  • Add the cleavage cocktail to the dried peptide-resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and by-products.

  • Dry the crude peptide and proceed with purification, typically by reverse-phase HPLC.

Mandatory Visualization

SPPS_Workflow_Fmoc_His_3_Me_OH start Start: Resin swelling Resin Swelling (DMF) start->swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: This compound HBTU/HATU, DIPEA wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle Repeat for Next Amino Acid wash2->cycle cycle->deprotection Next Cycle final_deprotection Final Fmoc Deprotection cycle->final_deprotection Final Cycle wash3 Wash (DCM) final_deprotection->wash3 cleavage Cleavage & Deprotection (TFA/H2O/TIS) wash3->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation end_product Purified Peptide precipitation->end_product

Caption: SPPS Workflow for this compound.

References

Application Notes and Protocols for Fmoc-His(3-Me)-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of histidine and its derivatives into synthetic peptides is a critical aspect of drug discovery and development, owing to the unique physicochemical properties of the imidazole side chain. However, the use of standard Nα-Fmoc-protected histidine, such as Fmoc-His(Trt)-OH, in automated solid-phase peptide synthesis (SPPS) is fraught with the significant risk of racemization during the activation step. This epimerization is catalyzed by the unprotected π-nitrogen of the imidazole ring, leading to diastereomeric impurities that are often difficult to separate from the target peptide.

Fmoc-His(3-Me)-OH, with a methyl group protecting the π-nitrogen (N-3) of the imidazole ring, offers a robust solution to this challenge. This modification effectively suppresses racemization by blocking the catalytic activity of the π-nitrogen, thereby ensuring high chiral purity of the final peptide product. These application notes provide a comprehensive guide to the effective use of this compound in automated peptide synthesizers, including comparative data, detailed experimental protocols, and relevant biological context. Peptides containing 3-methylhistidine have been investigated for various biological activities, including vasodilating effects and as inhibitors of intracellular calcium increase.[1]

Advantages of Using this compound

  • Suppression of Racemization: The primary advantage of this compound is the significant reduction in racemization during peptide coupling reactions. Protection of the π-nitrogen of the imidazole ring is the most effective strategy to maintain the chiral integrity of the histidine residue.

  • Improved Crude Peptide Purity: By minimizing the formation of diastereomeric impurities, the use of this compound leads to a cleaner crude product, simplifying subsequent purification steps and improving overall yield.

  • Compatibility with Standard SPPS Protocols: this compound is fully compatible with standard Fmoc-based SPPS chemistries and automated synthesizers, requiring minimal deviation from established protocols.

Data Presentation: Comparative Performance of Histidine Derivatives

While direct comparative studies for this compound are not extensively published, data from the closely related π-protected derivative, Fmoc-His(3-Bum)-OH, provides a strong indication of the expected performance benefits in suppressing racemization compared to the commonly used τ-protected Fmoc-His(1-Trt)-OH.

Table 1: Racemization of Fmoc-His Derivatives During Esterification to Sasrin™ Resin

Fmoc-His DerivativeCoupling Conditions% D-His detected
Fmoc-His(3-Bum)-OH DCC, DMAP, -20°C to 0°C0.8%
Fmoc-His(1-Bum)-OHDCC, DMAP, -20°C to 0°C12.5%
Fmoc-His(1-Trt)-OHDCC, DMAP, -20°C to 0°C11.2%

Data adapted from a study on Fmoc-His(3-Bum)-OH, which serves as a representative example of a π-protected histidine derivative.[2]

Table 2: Racemization in a Model Tripeptide Synthesis (Z-Ala-His-Pro-OH)

Fmoc-His Derivative UsedCoupling Reagent% Epimer (Z-Ala-D-His-Pro-OH)
Fmoc-His(3-Bum)-OH TBTU/DIPEANot detected
Fmoc-His(1-Trt)-OHTBTU/DIPEA3.9%

Data adapted from a study on Fmoc-His(3-Bum)-OH, demonstrating the superior performance of π-protection in preventing racemization during peptide bond formation.[2]

Experimental Protocols

The following are detailed protocols for the use of this compound in a standard automated peptide synthesizer. These protocols are based on established methods for Fmoc-SPPS and are optimized for minimizing racemization and maximizing coupling efficiency.

Materials and Reagents
  • Resin: Rink Amide resin (or other suitable resin depending on C-terminal modification).

  • Amino Acids: Fmoc-protected amino acids, including this compound.

  • Solvents: High-purity Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Reagent: 20% piperidine in DMF.

  • Coupling Reagents:

    • Option 1 (Recommended for minimizing racemization): Diisopropylcarbodiimide (DIC) and OxymaPure®.

    • Option 2 (Standard): HBTU/HCTU and Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, Isopropanol (IPA).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).

Automated Peptide Synthesis Workflow

The following diagram illustrates the general workflow for a single coupling cycle in an automated peptide synthesizer using this compound.

Automated_Peptide_Synthesis_Workflow Workflow for a Single Amino Acid Coupling Cycle cluster_reagents Reagents for Coupling start Start Cycle: Peptidyl-Resin with Free N-terminus deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: This compound + Coupling Reagents wash1->coupling wash2 DMF Wash coupling->wash2 end End Cycle: Elongated Peptidyl-Resin with N-terminal Fmoc wash2->end Fmoc_His This compound Fmoc_His->coupling Activator DIC/OxymaPure® or HBTU/DIPEA Activator->coupling

Caption: Automated peptide synthesis cycle using this compound.

Detailed Protocol for Automated Synthesis (e.g., on a CEM Liberty Blue™ Synthesizer)

This protocol is provided as a general guideline and may require optimization based on the specific peptide sequence and synthesizer.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling step.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF.

    • For microwave synthesizers, a typical cycle is 30-60 seconds at 75-90°C.

    • For conventional synthesizers, deprotection is typically carried out for 5-10 minutes at room temperature.

    • Follow with thorough DMF washes to remove piperidine and the cleaved Fmoc adduct.

  • Coupling of this compound:

    • Reagent Preparation: Prepare a 0.2 M solution of this compound in DMF. Prepare the coupling activators as per the manufacturer's recommendations (e.g., 0.5 M DIC and 1 M OxymaPure® in DMF).

    • Activation and Coupling:

      • Method A (Carbodiimide Activation - Recommended): Use a 5-fold excess of this compound, DIC, and OxymaPure®. In-situ activation is preferred to minimize pre-activation time and potential side reactions. The coupling can be performed at room temperature for 20-60 minutes or with microwave assistance (e.g., 5 minutes at 50°C). Higher temperatures should be used with caution, although π-protection significantly reduces the risk of racemization.

      • Method B (Uronium Salt Activation): Use a 5-fold excess of this compound and HBTU/HCTU, with a 10-fold excess of DIPEA. Pre-activation should be minimized. Couple for 5-10 minutes with microwave assistance or 30-90 minutes at room temperature.

    • Washing: After coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described above.

  • Cleavage and Global Deprotection:

    • Wash the peptidyl-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., TFA/H2O/TIS 95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Biological Relevance: 3-Methylhistidine as a Biomarker for Muscle Protein Catabolism

Peptides containing 3-methylhistidine are not only of interest for their potential therapeutic properties but also because 3-methylhistidine itself is an important biological marker. It is formed by the post-translational methylation of histidine residues in actin and myosin in skeletal muscle.[3] When these muscle proteins are broken down (catabolism), 3-methylhistidine is released into the bloodstream and subsequently excreted in the urine.[4] Since it is not reincorporated into new proteins, its excretion rate is a reliable index of muscle protein breakdown.[4]

The following diagram illustrates the logical workflow of 3-methylhistidine as a biomarker.

Muscle_Catabolism_Biomarker_Pathway Logical Workflow of 3-Methylhistidine as a Biomarker muscle_protein Skeletal Muscle Proteins (Actin, Myosin) catabolism Muscle Protein Catabolism (e.g., due to trauma, sepsis, malnutrition, intense exercise) muscle_protein->catabolism release Release of Amino Acids, including 3-Methylhistidine catabolism->release bloodstream 3-Methylhistidine enters the Bloodstream release->bloodstream excretion Excretion in Urine bloodstream->excretion measurement Quantification of Urinary 3-Methylhistidine excretion->measurement assessment Assessment of Muscle Protein Breakdown Rate measurement->assessment

Caption: The pathway of 3-methylhistidine from muscle protein to a urinary biomarker.

Conclusion

This compound is a valuable reagent for automated peptide synthesis, offering a reliable method to prevent racemization of histidine residues. Its use leads to higher purity crude products and simplifies the overall synthesis and purification process. The detailed protocols and comparative data provided in these application notes are intended to guide researchers in the successful incorporation of 3-methylhistidine into their target peptides, facilitating the development of novel therapeutics and research tools.

References

Application Notes and Protocols for the Efficient Coupling of Fmoc-His(3-Me)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as 3-methylhistidine, into peptide sequences is a key strategy for enhancing pharmacological properties. These modifications can lead to increased metabolic stability, improved cell permeability, and favorable conformational constraints.[1][2] Fmoc-His(3-Me)-OH is a derivative used in Solid-Phase Peptide Synthesis (SPPS) to introduce this specific residue.[3][4] However, like other N-methylated amino acids, the steric hindrance imposed by the methyl group on the imidazole ring presents significant challenges to achieving high coupling efficiencies during SPPS.[5][6]

These application notes provide a detailed overview of the challenges and recommended protocols for the efficient coupling of this compound. The information is intended to guide researchers in optimizing their synthetic strategies to maximize peptide yield and purity.

Challenges in Coupling this compound

The primary obstacle in the coupling of this compound is the steric hindrance caused by the methyl group on the nitrogen of the imidazole side chain. This steric bulk can impede the approach of the activated carboxyl group to the free amine of the growing peptide chain, leading to incomplete or slow reactions.[5][6] Consequently, this can result in deletion sequences and difficult purifications.

Another consideration for histidine derivatives, in general, is the risk of racemization during the activation step.[7] The imidazole nitrogen can act as an intramolecular base, abstracting the alpha-proton. However, in this compound, the methylation at the N-3 (τ) position mitigates this risk compared to unprotected histidine. For derivatives protected at the N-1 (π) position, such as Fmoc-His(1-Trt)-OH, racemization can still be a concern depending on the coupling conditions.[8]

Recommended Coupling Reagents for Hindered Amino Acids

To overcome the challenge of steric hindrance, the choice of coupling reagent is critical. Standard reagents may not be sufficiently reactive to drive the reaction to completion. For sterically demanding couplings, including those involving N-methylated amino acids, more potent activating reagents are recommended.[1][6][9]

Coupling ReagentClassRecommended Use and Notes
HATU Uronium/Aminium SaltHighly effective for coupling sterically hindered and N-methylated amino acids.[1][6] Requires a non-nucleophilic base like DIPEA.
PyAOP/PyBOP Phosphonium SaltPowerful reagents for difficult couplings, including N-methylated residues.[6][9] PyAOP is often considered one of the most effective.[9]
TOTT Thiouronium SaltShows good results in couplings of sterically hindered or methylated amino acids, with performance comparable to HATU.[10]
COMU Uronium SaltA newer generation, highly reactive coupling reagent. Can be effective for difficult sequences.[11]
DIC/OxymaPure® Carbodiimide/AdditiveA robust and cost-effective combination that can be effective, especially with extended reaction times or elevated temperatures (microwave).[5][10]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and instrumentation (e.g., automated vs. manual, microwave-assisted).

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines the fundamental steps for chain elongation in Fmoc-based SPPS.[12]

  • Resin Swelling:

    • Place the resin in a suitable reaction vessel.

    • Add N,N-Dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes.

  • Fmoc-Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes. For hindered residues, this step may be repeated.

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (See Protocol 2 for this compound)

    • Perform the coupling of the next Fmoc-amino acid.

  • Washing:

    • After coupling, drain the reaction solution and wash the resin with DMF (3-5 times).

Protocol 2: Recommended Coupling Procedure for this compound

This protocol is optimized for sterically hindered amino acids.

  • Reagent Preparation (Activation):

    • In a separate vessel, dissolve 3-5 equivalents of this compound and 3-5 equivalents of a suitable coupling reagent (e.g., HATU) in DMF.

    • Add 6-10 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-4 hours at room temperature. Reaction time may need to be extended for particularly difficult couplings.

    • Microwave-Assisted Option: For very difficult couplings, performing the reaction in a microwave peptide synthesizer at an elevated temperature (e.g., 50-75°C) for 5-30 minutes can significantly improve efficiency.[5][13]

  • Monitoring the Coupling Reaction:

    • Perform a qualitative test (e.g., Kaiser test or bromophenol blue test) to check for the presence of free primary amines. Note: The Kaiser test will be negative for coupling to a secondary amine like proline, and the bromophenol blue test is more suitable for monitoring couplings to N-methylated amino acids.[1]

    • If the test is positive (indicating incomplete coupling), a second coupling (double coupling) is recommended. Drain the reaction mixture, wash with DMF, and repeat steps 1 and 2.

  • Capping (Optional but Recommended):

    • If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion peptides.

    • Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 20-30 minutes.

Protocol 3: Cleavage and Deprotection

This is a general protocol for cleaving the peptide from the resin and removing side-chain protecting groups.[12]

  • Resin Preparation:

    • Wash the final peptide-resin with Dichloromethane (DCM) and dry it under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Deprotection Wash1 Wash Deprotection->Wash1 Remove Fmoc Coupling Coupling Wash1->Coupling Prepare for coupling Wash2 Wash Coupling->Wash2 Add Fmoc-AA Wash2->Deprotection Start next cycle Final_Cleavage Final Cleavage & Purification Wash2->Final_Cleavage Final Cycle Complete Start Start: Swollen Resin Start->Deprotection

Caption: General workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Coupling_Strategy cluster_reagents Reagent Selection cluster_conditions Condition Optimization Start Coupling this compound HATU HATU / DIPEA Start->HATU Select Potent Reagent PyAOP PyAOP / DIPEA Start->PyAOP Select Potent Reagent TOTT TOTT / DIPEA Start->TOTT Select Potent Reagent PerformCoupling Perform Coupling (1-4 hours) HATU->PerformCoupling Activate & Couple PyAOP->PerformCoupling Activate & Couple TOTT->PerformCoupling Activate & Couple DoubleCoupling Double Coupling Microwave Microwave Heating CheckCompletion Coupling Complete? PerformCoupling->CheckCompletion Success Proceed to Next Cycle CheckCompletion->Success Yes Incomplete Incomplete Reaction CheckCompletion->Incomplete No Incomplete->DoubleCoupling Apply Optimization Incomplete->Microwave Apply Optimization

Caption: Decision workflow for optimizing the coupling of sterically hindered amino acids like this compound.

References

Application Notes and Protocols for the Deprotection of Fmoc-His(3-Me)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Nα-Fmoc deprotection of 3-methylhistidine (His(3-Me)) in solid-phase peptide synthesis (SPPS). The following sections outline the recommended methods, potential side reactions, and experimental procedures to ensure efficient and high-purity synthesis of peptides containing this modified amino acid.

Introduction

Fmoc-His(3-Me)-OH is a permanently modified amino acid derivative used in peptide synthesis to introduce a 3-methylhistidine residue. The methyl group on the imidazole ring can influence the peptide's conformational properties, receptor binding affinity, and metabolic stability. Unlike standard histidine derivatives, the 3-methyl group is not a protecting group and remains on the residue throughout the synthesis and after final cleavage. The deprotection of the Nα-Fmoc group is a critical step that must be performed efficiently to avoid side reactions and ensure high peptide purity.

The standard method for Fmoc deprotection involves treatment with a secondary amine base, typically piperidine, in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The reaction proceeds via a β-elimination mechanism.[1][2] While this method is generally effective, the unique nature of the 3-methylhistidine side chain warrants careful consideration of deprotection conditions to minimize potential side reactions such as racemization.

Recommended Deprotection Reagents and Conditions

The selection of the deprotection reagent and conditions is crucial for the successful incorporation of His(3-Me). Below is a summary of commonly used reagents and their recommended starting conditions.

ReagentConcentrationSolventTypical Deprotection TimeKey Considerations
Piperidine 20% (v/v)DMF or NMP2 x 10 minutesStandard and widely used method.[3] Potential for racemization with prolonged exposure.
Piperazine 10% (w/v)9:1 DMF/Ethanol2 x 10 minutesA less toxic alternative to piperidine.[1]
4-Methylpiperidine (4MP) 20% (v/v)DMF2 x 10 minutesSimilar efficiency to piperidine with potential handling advantages.[1]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 2% (v/v) with 2% (v/v) PiperidineDMF or NMP2 x 5 minutesA stronger, non-nucleophilic base for faster deprotection.[4] Piperidine is added to scavenge the dibenzofulvene (DBF) byproduct.[4] May increase the risk of side reactions if not carefully controlled.

Potential Side Reactions

The primary side reaction of concern when deprotecting Fmoc-histidine derivatives is racemization. The imidazole nitrogen can facilitate the abstraction of the α-proton, leading to the formation of a D-isomer.[5][6] While the 3-methyl group might sterically hinder this to some extent, it is crucial to keep deprotection times as short as possible while ensuring complete Fmoc removal.

Another potential issue is incomplete deprotection, which can lead to deletion sequences in the final peptide.[1] Monitoring the deprotection reaction is recommended, especially for long or complex peptides.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol describes the standard method for Nα-Fmoc deprotection using piperidine in DMF.

Materials:

  • This compound loaded resin

  • 20% (v/v) Piperidine in DMF

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Solid-phase synthesis vessel

Procedure:

  • Swell the this compound loaded resin in DMF for 30 minutes.

  • Drain the DMF from the synthesis vessel.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the resin slurry for 10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Wash the resin with DCM (3 times) and then with DMF (3 times) to prepare for the next coupling step.

  • Perform a Kaiser test to confirm the complete removal of the Fmoc group (a positive test will result in a blue color).

Protocol 2: Fast Fmoc Deprotection using DBU/Piperidine

This protocol is recommended for sequences where rapid deprotection is desired to minimize side reactions or for sterically hindered couplings.

Materials:

  • This compound loaded resin

  • Deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Solid-phase synthesis vessel

Procedure:

  • Swell the this compound loaded resin in DMF for 30 minutes.

  • Drain the DMF from the synthesis vessel.

  • Add the 2% DBU / 2% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the resin slurry for 5 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection reagents and byproducts.

  • Wash the resin with DCM (3 times) and then with DMF (3 times) to prepare for the next coupling step.

  • Perform a Kaiser test to confirm complete Fmoc removal.

Deprotection Workflow and Logic

The following diagrams illustrate the general workflow for Fmoc deprotection in SPPS and the logical relationship of the key steps.

Deprotection_Workflow Resin Fmoc-Peptide-Resin Swell Swell in DMF Resin->Swell Deprotect Add Deprotection Reagent Swell->Deprotect Wash_DMF Wash with DMF Deprotect->Wash_DMF Wash_DCM Wash with DCM Wash_DMF->Wash_DCM Kaiser_Test Kaiser Test Wash_DCM->Kaiser_Test Next_Coupling Proceed to Next Coupling Kaiser_Test->Next_Coupling Positive Repeat_Deprotection Repeat Deprotection Kaiser_Test->Repeat_Deprotection Negative Repeat_Deprotection->Wash_DMF

Caption: General workflow for Fmoc deprotection in SPPS.

Deprotection_Logic Start Start Deprotection Cycle Add_Base Treat with Base (e.g., 20% Piperidine/DMF) Start->Add_Base Beta_Elimination β-Elimination of Fmoc Group Add_Base->Beta_Elimination Liberate_Amine Liberate Free Nα-Amine Beta_Elimination->Liberate_Amine Form_DBF Formation of Dibenzofulvene (DBF) Beta_Elimination->Form_DBF Wash Wash to Remove Byproducts Liberate_Amine->Wash Scavenge_DBF Scavenge DBF with Base Form_DBF->Scavenge_DBF Scavenge_DBF->Wash End Ready for Next Coupling Wash->End

Caption: Logical steps in the base-mediated Fmoc deprotection.

Conclusion

The deprotection of this compound can be successfully achieved using standard Fmoc deprotection protocols. However, due to the unique nature of the 3-methylhistidine side chain, careful optimization and monitoring are recommended to minimize the risk of racemization and ensure complete deprotection. For most applications, a standard 20% piperidine in DMF protocol is a suitable starting point. For challenging sequences, a faster deprotection using a DBU-based reagent may be advantageous. It is always recommended to characterize the final peptide thoroughly by mass spectrometry and HPLC to confirm its identity and purity.

References

Application Notes and Protocols for the Incorporation of Fmoc-His(3-Me)-OH in Complex Peptide Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified amino acids into peptide sequences is a critical strategy in modern drug discovery and chemical biology. These modifications can enhance peptide stability, modulate biological activity, and provide valuable probes for studying biological systems. N-methylation of histidine residues, such as in 3-methylhistidine, is a post-translational modification that can influence the conformation and function of peptides. Fmoc-His(3-Me)-OH is the protected building block for the site-specific incorporation of 3-methylhistidine into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

These application notes provide a comprehensive guide to the successful incorporation of this compound into complex peptide sequences. We address the key challenges, provide detailed protocols, and present comparative data to aid in the development of robust synthesis strategies.

Challenges in Histidine Incorporation

The incorporation of histidine derivatives in SPPS presents unique challenges, primarily due to the imidazole side chain. The key issues include:

  • Racemization: The nitrogen atoms in the imidazole ring can facilitate the abstraction of the alpha-proton of the activated amino acid, leading to racemization. This is particularly problematic with standard coupling reagents.[1][2][3] Protection of the π-nitrogen of the imidazole ring is an effective strategy to suppress this side reaction.[1][2]

  • Side Reactions: The unprotected imidazole ring can undergo side reactions such as N-acylation during coupling steps.

Protecting the imidazole nitrogen is crucial for minimizing these side reactions. While the trityl (Trt) group is commonly used, it only offers minor suppression of racemization.[4] Alternative protecting groups such as t-butoxymethyl (Bum), methoxybenzyloxymethyl (MBom), and t-butyloxycarbonyl (Boc) on the π-nitrogen have been developed to more effectively prevent racemization.[2][4][5]

Data Presentation: Comparative Performance of Protected Histidine Derivatives

The choice of protecting group for the histidine side chain significantly impacts the level of racemization during coupling. The following tables summarize the comparative performance of different Fmoc-protected histidine derivatives under various conditions.

Table 1: Racemization of Fmoc-His Derivatives with HCTU/DIPEA Activation

Fmoc-His DerivativePre-activation Time (min)% Racemization (D-isomer)Reference
Fmoc-His(Trt)-OH01.0[2]
Fmoc-His(Trt)-OH57.8[2]
Fmoc-His(π-Mbom)-OH50.3[2]

Table 2: Racemization of Fmoc-His Derivatives under Microwave-Assisted SPPS Conditions

Fmoc-His DerivativeCoupling Conditions% Racemization (D-isomer)Reference
Fmoc-His(Trt)-OH50°C, 10 min6.8[4]
Fmoc-His(Boc)-OH50°C, 10 min0.18[4]
Fmoc-His(Trt)-OH90°C, 2 min>16[4]
Fmoc-His(Boc)-OH90°C, 2 min0.81[4]
Fmoc-His(π-Mbom)-OH90°C, 2 minSimilar to Fmoc-His(Boc)-OH[4]

Table 3: Racemization during Esterification to Sasrin™ Resin

Fmoc-His Derivative% RacemizationReference
Fmoc-His(3-Bum)-OH<0.5[5]
Fmoc-His(1-Bum)-OH<0.5[5]
Fmoc-His(1-Trt)-OH2.5[5]

Experimental Protocols

The following protocols are provided as a guide for the efficient incorporation of this compound into peptide sequences. These are based on best practices for modified amino acids and can be adapted for automated or manual SPPS.

Protocol 1: Standard Coupling of this compound

This protocol is suitable for most sequences.

Materials:

  • Fmoc-protected peptide-resin

  • This compound (3-5 equivalents relative to resin loading)

  • Coupling reagent (e.g., HBTU, HCTU, or TBTU; 3-5 equivalents)

  • Activator base (e.g., N,N-Diisopropylethylamine (DIPEA); 6-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5-20 minutes at room temperature. For sterically hindered residues, a second treatment may be necessary.

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 eq.) in DMF.

    • Add the coupling reagent (e.g., HBTU; 3-5 eq.) and activator base (e.g., DIPEA; 6-10 eq.) to the amino acid solution.

    • Allow for a short pre-activation time (1-2 minutes).

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times).

    • Wash with Dichloromethane (DCM) (3-5 times).

Protocol 2: Cleavage and Deprotection

Materials:

  • Peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the resin.

    • Incubate at room temperature for 2-3 hours with occasional agitation.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis cycle for incorporating this compound.

experimental_workflow start Start: Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: This compound + Coupling Reagent + DIPEA in DMF wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 cycle Repeat Cycle for Next Amino Acid wash2->cycle Continue Elongation cleavage Final Cleavage & Deprotection (TFA Cocktail) wash2->cleavage Final Step cycle->deprotection end Purified Peptide cleavage->end

Caption: Experimental workflow for Fmoc-SPPS of peptides containing 3-methylhistidine.

Signaling Pathway: Peptide-Mediated Calcium Channel Inhibition

Peptides containing modified amino acids, including methylated histidines, can act as modulators of ion channels. The diagram below illustrates a simplified signaling pathway for the inhibition of voltage-gated calcium channels by a peptide antagonist, a mechanism relevant to the development of novel therapeutics for pain and cardiovascular diseases.[6][7][8]

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol peptide Peptide Antagonist (containing 3-Me-His) vgcc Voltage-Gated Calcium Channel (VGCC) peptide->vgcc Binding & Inhibition ca_in Ca²⁺ Influx vgcc->ca_in Blocked by Peptide ca_cytosol Decreased Intracellular [Ca²⁺] ca_out Extracellular Ca²⁺ ca_out->vgcc Depolarization Signal cellular_response Altered Cellular Response (e.g., Reduced Neurotransmitter Release, Vasodilation) ca_cytosol->cellular_response

Caption: Simplified signaling pathway of peptide-mediated inhibition of voltage-gated calcium channels.

Conclusion

The successful incorporation of this compound into complex peptides is readily achievable with careful consideration of the potential for racemization. The use of appropriate protecting groups on the imidazole nitrogen is paramount. The protocols and data provided herein offer a solid foundation for researchers to develop and optimize their peptide synthesis strategies, enabling the exploration of the structure-activity relationships of peptides containing 3-methylhistidine for various therapeutic and research applications.

References

Synthesis of Peptides with N-Terminal 3-Methylhistidine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of peptides featuring an N-terminal 3-methylhistidine residue. The unique properties of 3-methylhistidine, a post-translationally modified amino acid, make peptides containing this moiety valuable tools in various research fields, including its use as a biomarker for muscle protein breakdown.[1] This guide details the necessary chemical building blocks, solid-phase peptide synthesis (SPPS) protocols, cleavage and deprotection strategies, as well as purification and characterization techniques. Potential challenges and solutions specific to the incorporation of N-terminal 3-methylhistidine are also discussed to ensure successful synthesis.

Introduction

3-Methylhistidine is a methylated derivative of the amino acid histidine, where a methyl group is attached to the nitrogen at the 3-position of the imidazole ring. Its presence in peptides can influence their conformation, stability, and biological activity. The synthesis of peptides with N-terminal 3-methylhistidine requires specialized building blocks and optimized protocols to ensure efficient incorporation and prevent side reactions. This application note provides detailed methodologies for the successful synthesis and characterization of these modified peptides.

Key Materials and Reagents

The successful synthesis of peptides with N-terminal 3-methylhistidine relies on high-quality reagents and materials. A summary of key components is provided in Table 1.

Reagent/Material Supplier Example Purpose Notes
Fmoc-His(3-Me)-OH MedChemExpress3-methylhistidine building block for SPPSThe key component for introducing N-terminal 3-methylhistidine.
Fmoc-His(3-Bum)-OH BachemAlternative 3-substituted histidine building blockThe t-butyloxymethyl (Bum) protecting group can minimize racemization during coupling.[2][3]
Rink Amide Resin VariousSolid support for peptide synthesisFor peptides with a C-terminal amide.
Wang Resin VariousSolid support for peptide synthesisFor peptides with a C-terminal carboxylic acid.
Coupling Reagents (HBTU, HATU) VariousPeptide bond formationHATU is often preferred for difficult couplings.
Base (DIPEA, NMM) VariousActivation of coupling reagentsN-Methylmorpholine (NMM) can be a milder alternative to DIPEA.
Fmoc Deprotection Reagent VariousRemoval of the Fmoc protecting groupTypically 20% piperidine in DMF.
Cleavage Cocktail (e.g., Reagent B) Prepared in-houseCleavage from resin and side-chain deprotectionA common formulation is TFA/phenol/water/TIPS (88:5:5:2).[4]
RP-HPLC Column (e.g., C18) Waters, AgilentPurification of the crude peptideThe choice of column depends on the peptide's properties.[5]
Mass Spectrometer (e.g., MALDI-TOF, ESI) VariousCharacterization of the final peptideTo confirm the molecular weight and sequence.[6][7]

Table 1: Key Materials and Reagents for the Synthesis of Peptides with N-Terminal 3-Methylhistidine.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide with N-Terminal 3-Methylhistidine

This protocol outlines the manual synthesis of a generic pentapeptide (3-Me-His-Gly-Ala-Phe-Leu-NH2) on Rink Amide resin.

1. Resin Swelling:

  • Place 100 mg of Rink Amide resin (0.5 mmol/g substitution) in a fritted syringe reaction vessel.

  • Add 2 mL of dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with occasional agitation.

  • Drain the DMF.

2. First Amino Acid Coupling (Fmoc-Leu-OH):

  • In a separate vial, dissolve Fmoc-Leu-OH (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in a minimal amount of DMF.

  • Add DIPEA (8 equivalents) and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 2 hours at room temperature.

  • Drain the solution and wash the resin with DMF (3 x 2 mL), dichloromethane (DCM) (3 x 2 mL), and DMF (3 x 2 mL).

3. Fmoc Deprotection:

  • Add 2 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

4. Subsequent Amino Acid Couplings (Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Gly-OH):

  • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

5. N-Terminal 3-Methylhistidine Coupling (this compound):

  • For the final coupling step, use this compound.

  • Follow the coupling procedure outlined in step 2. Due to the potential for steric hindrance from the methyl group, extending the coupling time to 4 hours or using a more potent coupling reagent like HATU may be beneficial.

6. Final Fmoc Deprotection:

  • Perform the final Fmoc deprotection as described in step 3.

  • After the final wash, wash the resin with DCM (3 x 2 mL) and dry it under vacuum.

Protocol 2: Cleavage and Deprotection

1. Preparation of Cleavage Cocktail (Reagent B):

  • In a fume hood, carefully prepare a fresh cleavage cocktail consisting of:

    • Trifluoroacetic acid (TFA): 8.8 mL

    • Phenol: 0.5 g

    • Water: 0.5 mL

    • Triisopropylsilane (TIPS): 0.2 mL

2. Cleavage Reaction:

  • Add 2 mL of the cleavage cocktail to the dried peptide-resin in the reaction vessel.

  • Agitate the mixture at room temperature for 2-3 hours. The resin may turn a dark color, which is normal.

3. Peptide Precipitation:

  • Filter the cleavage mixture into a cold centrifuge tube containing 10 mL of ice-cold diethyl ether.

  • A white precipitate of the crude peptide should form.

  • Rinse the resin with a small amount of fresh cleavage cocktail and add it to the ether.

4. Isolation of Crude Peptide:

  • Centrifuge the tube at 3000 rpm for 5 minutes.

  • Carefully decant the ether.

  • Wash the peptide pellet with another 10 mL of cold diethyl ether and centrifuge again.

  • Repeat the wash step one more time.

  • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Purification by RP-HPLC

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be from 5% to 65% B over 30 minutes, but this should be optimized for the specific peptide.

  • Detection: UV at 214 nm and 280 nm.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the fractions with the desired purity (>95%).

4. Lyophilization:

  • Freeze the pooled fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Protocol 4: Characterization by Mass Spectrometry

1. Sample Preparation:

  • Dissolve a small amount of the purified peptide in a suitable solvent for mass spectrometry analysis.

2. Mass Spectrometry Analysis:

  • Acquire the mass spectrum of the peptide using either MALDI-TOF or ESI-MS.

  • Compare the observed molecular weight with the calculated theoretical mass to confirm the identity of the peptide.

  • Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence. The presence of the N-terminal 3-methylhistidine can be confirmed by the characteristic mass of this residue.

Quantitative Data Summary

The following table summarizes typical expected outcomes for the synthesis of a model pentapeptide containing N-terminal 3-methylhistidine. Actual results may vary depending on the peptide sequence and synthesis conditions.

Parameter Expected Value Method of Determination
Crude Peptide Yield 60-80%Gravimetric analysis
Purity of Crude Peptide 50-70%Analytical RP-HPLC
Purity of Purified Peptide >95%Analytical RP-HPLC
Final Purified Yield 10-30%Gravimetric analysis
Molecular Weight Confirmation Observed mass ± 0.5 Da of theoretical massMALDI-TOF or ESI-MS

Table 2: Summary of Expected Quantitative Data for the Synthesis of a Peptide with N-Terminal 3-Methylhistidine.

Visualizations

Synthesis Workflow

Synthesis_Workflow Resin Rink Amide Resin Swelling Resin Swelling (DMF) Resin->Swelling Coupling_1 Fmoc-AA Coupling (HBTU/DIPEA) Swelling->Coupling_1 1st Amino Acid Deprotection_1 Fmoc Deprotection (20% Piperidine/DMF) Coupling_1->Deprotection_1 Deprotection_1->Coupling_1 Repeat for each AA Coupling_N This compound Coupling Deprotection_1->Coupling_N N-terminal AA Deprotection_N Final Fmoc Deprotection Coupling_N->Deprotection_N Cleavage Cleavage & Deprotection (TFA Cocktail) Deprotection_N->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Final_Peptide Purified Peptide Characterization->Final_Peptide

Caption: Workflow for the solid-phase synthesis of a peptide with N-terminal 3-methylhistidine.

Challenges and Solutions in Synthesis

Caption: Common challenges and their respective solutions in the synthesis of N-terminal 3-methylhistidine peptides.

Conclusion

The synthesis of peptides containing N-terminal 3-methylhistidine is a feasible process that can be achieved with high purity using standard solid-phase peptide synthesis techniques. The key to success lies in the use of the appropriate protected amino acid building block, such as this compound, and the optimization of coupling and cleavage conditions to account for the unique characteristics of this modified residue. The detailed protocols and troubleshooting guidance provided in this application note should enable researchers to confidently synthesize these valuable peptides for their specific research and development needs.

References

Application Notes and Protocols for Fmoc-His(3-Me)-OH in Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-His(3-Me)-OH is a specialized amino acid derivative crucial for the incorporation of 3-methylhistidine into synthetic peptides. This modification is of significant interest in various biomedical research fields. 3-Methylhistidine, a post-translationally modified amino acid, serves as a biomarker for skeletal muscle protein breakdown.[1][2] Consequently, peptides containing 3-methylhistidine are valuable tools for developing diagnostic assays and for studying metabolic and muscle-wasting disorders.

The primary application of this compound in bioconjugation is the synthesis of immunogenic peptides for antibody production. By conjugating a 3-methylhistidine-containing peptide to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH), a robust immune response can be elicited to generate antibodies specific for this modified residue. These antibodies can then be utilized in immunoassays like ELISA to quantify 3-methylhistidine in biological samples.[3]

This document provides detailed protocols for the synthesis of a 3-methylhistidine-containing peptide using this compound, its conjugation to a carrier protein, and a conceptual workflow for the development of a specific antibody and its application.

Properties of this compound
PropertyValueReference
Molecular Formula C₂₂H₂₁N₃O₄--INVALID-LINK--
Molecular Weight 391.43 g/mol --INVALID-LINK--
Appearance White to off-white powder--INVALID-LINK--
Purity (HPLC) ≥98%--INVALID-LINK--
Storage 0 - 8 °C--INVALID-LINK--

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 3-Methylhistidine-Containing Peptide

This protocol outlines the manual synthesis of a hypothetical peptide, Ac-Cys-Ala-Gly-[His(3-Me)]-Phe-Gly-NH₂, on a Rink Amide resin for subsequent bioconjugation via the N-terminal cysteine.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Phe-OH, This compound , Fmoc-Ala-OH, Fmoc-Cys(Trt)-OH

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Deprotection Solution: 20% Piperidine in DMF

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Capping Reagent: Acetic anhydride

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Example: Coupling this compound):

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (blue), indicating incomplete coupling, repeat the coupling step.

    • Wash the resin with DMF (5 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Phe, Gly, Ala, Cys).

  • N-terminal Acetylation: After the final Fmoc deprotection of the N-terminal cysteine, wash the resin with DMF. Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF and react for 30 minutes. Wash with DMF and DCM.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the fractions by mass spectrometry to confirm the correct molecular weight.

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Expected Yield and Purity:

ParameterExpected Value
Crude Peptide Yield 70-90%
Purity after HPLC >95%

Note: Yields and purity are dependent on the peptide sequence and synthesis efficiency.

Protocol 2: Bioconjugation of 3-Methylhistidine Peptide to KLH

This protocol describes the conjugation of the synthesized peptide to Keyhole Limpet Hemocyanin (KLH) using a maleimide-based crosslinker, which reacts with the N-terminal cysteine of the peptide.

Materials:

  • Synthesized 3-methylhistidine peptide with an N-terminal cysteine

  • Keyhole Limpet Hemocyanin (KLH)

  • Crosslinker: Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Buffers: Phosphate Buffered Saline (PBS), pH 7.2-7.4; Conjugation Buffer (e.g., 0.1 M phosphate buffer, pH 7.2, with 5 mM EDTA)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • DMF (Dimethylformamide)

Procedure:

  • Activation of KLH:

    • Dissolve KLH in PBS at a concentration of 10 mg/mL.

    • Dissolve Sulfo-SMCC in DMF at a concentration of 25 mg/mL.

    • Add a 20-fold molar excess of the Sulfo-SMCC solution to the KLH solution.

    • Incubate for 1 hour at room temperature with gentle stirring.

    • Remove excess crosslinker by passing the solution through a desalting column equilibrated with conjugation buffer.

  • Peptide Preparation:

    • Dissolve the lyophilized peptide in conjugation buffer to a concentration of 2-5 mg/mL.

  • Conjugation Reaction:

    • Immediately add the maleimide-activated KLH to the peptide solution at a 1:1.5 molar ratio (KLH:peptide).

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add a small amount of a thiol-containing compound (e.g., cysteine or β-mercaptoethanol) to a final concentration of 1-10 mM to quench any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove un-conjugated peptide and quenching reagent by dialysis against PBS or by using a larger desalting column.

  • Analysis of Conjugation:

    • Determine the protein concentration of the final conjugate using a BCA or Bradford assay.

    • The success of the conjugation can be qualitatively assessed by running the conjugate on an SDS-PAGE gel, which will show a shift in the molecular weight of KLH.

    • Quantitative analysis of the peptide-to-carrier ratio can be performed by amino acid analysis or MALDI-TOF mass spectrometry.

Expected Conjugation Efficiency:

ParameterExpected Value
Peptide:KLH Molar Ratio 100-200 peptides per KLH molecule

Visualizations

Workflow for Antibody Production and Application

Antibody_Production_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_conjugation Bioconjugation cluster_antibody Antibody Production & Application start Start: this compound spps Solid-Phase Peptide Synthesis (SPPS) start->spps Incorporate into peptide cleavage Cleavage from Resin spps->cleavage purification RP-HPLC Purification cleavage->purification qc1 Mass Spec & HPLC Analysis purification->qc1 Purity >95% conjugation Conjugation to Carrier Protein (KLH) qc1->conjugation purification2 Purification of Conjugate conjugation->purification2 qc2 SDS-PAGE & MALDI-TOF Analysis purification2->qc2 immunization Immunization of Host Animal qc2->immunization screening Antibody Titer Screening (ELISA) immunization->screening purification3 Affinity Purification of Antibody screening->purification3 Select high-titer clones application Application: ELISA for 3-Me-His Detection purification3->application

Caption: Workflow for the development of an antibody against 3-methylhistidine.

Signaling Pathway: Muscle Protein Breakdown

Muscle_Protein_Breakdown muscle_protein Myofibrillar Proteins (Actin & Myosin) proteolysis Proteolysis (e.g., due to exercise, catabolic state) muscle_protein->proteolysis amino_acids Free Amino Acids proteolysis->amino_acids methylhistidine 3-Methylhistidine proteolysis->methylhistidine reutilization Protein Re-synthesis amino_acids->reutilization bloodstream Bloodstream methylhistidine->bloodstream excretion Urinary Excretion bloodstream->excretion

Caption: Release of 3-methylhistidine from muscle protein breakdown.

Application Example: Development of a Competitive ELISA for 3-Methylhistidine

Objective: To develop a sensitive and specific competitive ELISA for the quantification of 3-methylhistidine in biological fluids, which can serve as a biomarker for muscle protein catabolism.

Methodology Overview:

  • Antigen Preparation: A peptide containing 3-methylhistidine is synthesized using this compound and conjugated to a carrier protein (e.g., BSA) to be used for coating the ELISA plate. A separate conjugation to an immunogenic carrier like KLH is used for antibody generation.[3]

  • Antibody Production: The KLH-peptide conjugate is used to immunize host animals (e.g., rabbits) to generate polyclonal antibodies specific for the 3-methylhistidine-containing peptide.

  • ELISA Development:

    • A microtiter plate is coated with the BSA-peptide conjugate.

    • Samples containing unknown amounts of free 3-methylhistidine are mixed with a fixed amount of the specific polyclonal antibody and added to the wells.

    • The free 3-methylhistidine in the sample competes with the coated peptide for binding to the antibody.

    • A secondary, enzyme-linked antibody is used for detection, followed by the addition of a chromogenic substrate.

    • The signal is inversely proportional to the amount of 3-methylhistidine in the sample. A standard curve is generated using known concentrations of 3-methylhistidine.

Expected Results:

This competitive ELISA is expected to provide a quantitative measure of 3-methylhistidine concentrations in samples such as urine or plasma. The assay's sensitivity and specificity would depend on the quality of the antibody generated and the optimization of the ELISA protocol. Such an assay would be a valuable tool for clinical research in areas like sports medicine, nutrition, and the study of diseases associated with muscle wasting.[2]

References

Application Notes and Protocols: Fmoc-His(3-Me)-OH in the Synthesis of Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-His(3-Me)-OH, a protected form of 3-methylhistidine, is a critical building block in the solid-phase peptide synthesis (SPPS) of therapeutic peptides. The incorporation of 3-methylhistidine can significantly influence the biological activity of peptides, notably in modulating intracellular calcium levels and inducing vasodilation. These properties make it a valuable residue for the design of novel therapeutics targeting a range of conditions, from cardiovascular diseases to neurological disorders.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of therapeutic peptides. It includes quantitative data on the biological activity of 3-methylhistidine-containing peptides and visual diagrams of relevant signaling pathways and experimental workflows.

Biological Activity of 3-Methylhistidine-Containing Peptides

Peptides incorporating 3-methylhistidine have demonstrated significant biological effects, primarily related to vasodilation and the regulation of intracellular calcium.

Vasodilatory Effects

Peptides containing 3-methylhistidine, such as the naturally occurring dipeptide anserine (β-alanyl-3-methyl-L-histidine), have been shown to exhibit vasodilatory properties. This effect is often mediated through the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway, a key signaling cascade in vascular smooth muscle relaxation.

Intracellular Calcium Regulation

3-Methylhistidine-containing peptides can also modulate intracellular calcium ([Ca2+]i) concentrations. For instance, anserine has been found to induce a rapid release of Ca2+ from the sarcoplasmic reticulum in skeletal muscle.[1] This modulation of calcium signaling is crucial in various cellular processes and represents a promising avenue for therapeutic intervention. A study on a soybean peptide (CBP) and its variant with histidine replaced by another amino acid (CBP-H) demonstrated that the histidine-containing peptide could upregulate intracellular calcium ions to 158.91%.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of peptides containing 3-methylhistidine and related compounds.

Peptide/CompoundBiological EffectKey ParameterValueReference
AnserineCa2+ release from sarcoplasmic reticulumC0.5 (Concentration for half-maximal release)2.7 mM[1]
CarnosineVasodilationEffective Concentration Range0.625-20 mM
Soybean Peptide (CBP)Intracellular Ca2+ upregulation% increase in [Ca2+]i158.91%[2][3]

Table 1: Quantitative Biological Activity Data

Experimental Protocols

The following protocols provide a detailed methodology for the solid-phase synthesis of a therapeutic peptide containing 3-methylhistidine using this compound.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Resin Swelling Coupling First Amino Acid Coupling Resin->Coupling Swell in DMF Capping Capping Coupling->Capping Attach Fmoc-AA-OH Deprotection1 Fmoc Deprotection Capping->Deprotection1 Block unreacted sites Coupling_His This compound Coupling Deprotection1->Coupling_His 20% Piperidine/DMF Deprotection2 Fmoc Deprotection Coupling_His->Deprotection2 Activate & Couple Elongation Peptide Chain Elongation Deprotection2->Elongation 20% Piperidine/DMF Cleavage Cleavage & Deprotection Elongation->Cleavage Repeat coupling/deprotection Purification Purification & Analysis Cleavage->Purification TFA cocktail

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Solid-Phase Synthesis of a Tri-peptide (e.g., β-Ala-His(3-Me)-Gly)

1. Resin Preparation:

  • Swell 100 mg of Rink Amide resin (0.5 mmol/g substitution) in 5 mL of dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Drain the DMF.

2. First Amino Acid Coupling (Fmoc-Gly-OH):

  • Dissolve Fmoc-Gly-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution.

  • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

  • Wash the resin with DMF (3 x 5 mL), dichloromethane (DCM) (3 x 5 mL), and DMF (3 x 5 mL).

3. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Shake for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.

  • Wash the resin with DMF (5 x 5 mL).

4. Second Amino Acid Coupling (this compound):

  • Dissolve this compound (3 equivalents), HATU (3 equivalents), and HOAt (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the amino acid solution.

  • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

  • Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

5. Fmoc Deprotection:

  • Repeat step 3.

6. Third Amino Acid Coupling (Fmoc-β-Ala-OH):

  • Repeat step 2 using Fmoc-β-Ala-OH.

7. Final Fmoc Deprotection:

  • Repeat step 3.

8. Cleavage and Side-Chain Deprotection:

  • Wash the resin with DCM (5 x 5 mL) and dry under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

  • Add 5 mL of the cleavage cocktail to the resin and shake for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

9. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry.

Signaling Pathways

The therapeutic effects of peptides containing 3-methylhistidine are mediated through specific signaling pathways.

Vasodilation Signaling Pathway

The vasodilatory effect of 3-methylhistidine-containing peptides is often initiated by the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then diffuses into vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.

Vasodilation_Pathway cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell Peptide 3-Me-His Peptide Receptor Receptor Peptide->Receptor eNOS eNOS Receptor->eNOS activates NO_EC NO eNOS->NO_EC produces NO_SMC NO NO_EC->NO_SMC diffuses sGC sGC NO_SMC->sGC activates cGMP cGMP sGC->cGMP produces PKG PKG cGMP->PKG activates Ca_decrease [Ca2+]i Decrease PKG->Ca_decrease leads to Relaxation Vasodilation Ca_decrease->Relaxation

Caption: Vasodilation signaling pathway initiated by a 3-Me-His peptide.

Intracellular Calcium Regulation Pathway

Peptides containing 3-methylhistidine can influence intracellular calcium homeostasis by interacting with receptors on the cell surface or directly with intracellular targets like the sarcoplasmic reticulum (SR) Ca2+-release channels (Ryanodine receptors, RyR). This interaction can lead to the release of calcium from intracellular stores, such as the SR, into the cytoplasm, triggering various downstream cellular responses.

Calcium_Pathway Peptide 3-Me-His Peptide Receptor Cell Surface Receptor Peptide->Receptor binds RyR Ryanodine Receptor (RyR) Peptide->RyR direct interaction Receptor->RyR activates SR Sarcoplasmic Reticulum (SR) Ca_release Ca2+ Release RyR->Ca_release mediates Ca_increase Increased [Ca2+]i Ca_release->Ca_increase Response Cellular Response Ca_increase->Response

Caption: Intracellular calcium regulation by a 3-Me-His peptide.

Conclusion

This compound is a versatile and valuable building block for the synthesis of therapeutic peptides with potent biological activities. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their synthetic strategies. The ability of 3-methylhistidine-containing peptides to modulate key signaling pathways, such as those involved in vasodilation and intracellular calcium regulation, highlights their potential for the development of novel therapeutics. Further research into the specific mechanisms and applications of these peptides is warranted to fully exploit their therapeutic promise.

References

Troubleshooting & Optimization

Preventing racemization of Fmoc-His(3-Me)-OH during coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address the critical issue of preventing racemization during the coupling of Fmoc-His(3-Me)-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is racemization a significant concern during the coupling of histidine derivatives?

Histidine is particularly susceptible to racemization during peptide coupling due to the nature of its imidazole side chain. The unprotected π-nitrogen (Nπ) of the imidazole ring can act as an internal base, abstracting the α-proton of the activated amino acid. This leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a loss of stereochemical integrity and the formation of the D-isomer. This side reaction is a major challenge when using Nτ-protected histidine derivatives like Fmoc-His(Trt)-OH.[1][2][3][4]

Q2: How does this compound help in preventing racemization?

This compound has a significant advantage in preventing racemization because its imidazole π-nitrogen is protected by a methyl group. This blockage of the Nπ position effectively prevents its participation as an intramolecular base in the abstraction of the α-proton, which is the primary mechanism of histidine racemization.[1][4][5][6] Studies on similar Nπ-alkylated histidine derivatives, such as Fmoc-His(3-Bum)-OH, have demonstrated a substantial reduction in racemization compared to Nτ-protected derivatives.[7][8]

Q3: What are the optimal coupling reagents to use with this compound to minimize racemization?

While this compound is inherently less prone to racemization, the choice of coupling reagent remains important for achieving high coupling efficiency and further suppressing any potential for epimerization. Phosphonium and uronium salt-based reagents are generally recommended. For the structurally similar Fmoc-His(3-Bum)-OH, TBTU in the presence of DIPEA was shown to result in negligible racemization.[7] Other excellent choices include HATU, HBTU, and PyBOP, which are known for their high efficiency and low racemization potential.[9] Carbodiimide-based methods, such as DIC with an additive like OxymaPure or HOBt, are also effective, particularly as they are performed under acidic conditions which are less conducive to racemization.[10]

Q4: Can I use a base in the coupling reaction with this compound?

Yes, a base is typically required for coupling reactions involving phosphonium and uronium salt reagents. However, the choice and amount of base can influence the reaction outcome. For minimizing any potential for racemization, it is advisable to use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[2] While stronger bases like diisopropylethylamine (DIPEA) can be used, particularly with π-protected histidines, their use should be carefully controlled as excessive base can still promote side reactions.

Q5: How does temperature affect the coupling of this compound?

Elevated temperatures can increase the rate of racemization for all amino acids, including histidine derivatives.[2] Therefore, it is generally recommended to perform the coupling of this compound at room temperature or below (e.g., 0 °C) to ensure the highest stereochemical purity of the final peptide. If microwave-assisted peptide synthesis is employed, using a lower coupling temperature is advisable for sensitive residues.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Significant Racemization Detected (>1%) Incorrect Histidine Derivative: Use of an Nτ-protected histidine (e.g., Fmoc-His(Trt)-OH) instead of an Nπ-protected one.Confirm the correct derivative: Ensure you are using this compound or another Nπ-protected histidine.
Inappropriate Coupling Reagent: Use of a coupling reagent known to cause higher rates of racemization without appropriate additives.Switch to a recommended coupling reagent: Utilize phosphonium salts (HATU, PyBOP), uronium salts (HBTU), or carbodiimides with additives (DIC/OxymaPure).[9][10]
Excessive or Strong Base: Use of a strong, sterically hindered base in excess.Use a weaker base: Switch to N-methylmorpholine (NMM) or 2,4,6-collidine.[2] Ensure the stoichiometry of the base is carefully controlled.
High Coupling Temperature: Performing the coupling at elevated temperatures.Lower the reaction temperature: Conduct the coupling at room temperature or 0 °C.[2]
Prolonged Activation Time: Allowing the amino acid to remain in its activated state for an extended period before coupling.Minimize pre-activation: Add the activated this compound to the resin-bound peptide immediately after activation.
Low Coupling Yield Steric Hindrance: The peptide sequence around the coupling site may be sterically demanding.Increase coupling time and/or temperature slightly: Monitor for racemization if increasing the temperature. Use a more potent coupling reagent: HATU is known for its high reactivity.[9]
Peptide Aggregation: The growing peptide chain may be aggregating on the solid support.Modify synthesis conditions: Switch to a more polar solvent like NMP, or add chaotropic salts. Sonication can also help break up aggregates.

Data Presentation

Table 1: Comparative Racemization of Fmoc-Histidine Derivatives During Esterification

This table illustrates the significant impact of π-nitrogen protection on suppressing racemization during the demanding conditions of esterification to a resin.

Fmoc-His DerivativeProtecting Group PositionRacemization (% D-isomer)
Fmoc-His(3-Bum)-OH π-position 0.5%
Fmoc-His(1-Bum)-OHτ-position45.0%
Fmoc-His(1-Trt)-OHτ-position43.2%
Data adapted from a study on the esterification of Fmoc-His derivatives to Sasrin™ resin using DCC/DMAP.[7][8]

Table 2: Racemization during Peptide Coupling with a π-Protected Histidine Derivative

This table shows the low level of racemization observed when coupling a π-protected histidine derivative using a standard phosphonium salt-based reagent.

Fmoc-His DerivativeCoupling Reagent/BaseRacemization (% D-isomer)
Fmoc-His(3-Bum)-OH TBTU/DIPEABelow detection limit
Fmoc-D-His(1-Trt)-OH (control)TBTU/DIPEA3.9% (L-isomer formation)
Data from the coupling of the His derivative to a proline residue on a solid support.[7][8]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using TBTU/DIPEA

This protocol is adapted from a successful method used for the structurally similar Fmoc-His(3-Bum)-OH and is recommended for achieving minimal racemization.[7][8]

  • Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and TBTU (3 equivalents) in DMF.

  • Coupling: Add DIPEA (6 equivalents) to the activated amino acid solution and immediately add the mixture to the deprotected resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Monitoring: Monitor the reaction for completion using a qualitative ninhydrin test.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to prepare for the next cycle.

Protocol 2: Low-Racemization Coupling of this compound using DIC/OxymaPure

This protocol utilizes a carbodiimide and a modern additive, which creates acidic conditions that further suppress racemization.

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.

  • Coupling: Add DIC (3 equivalents) to the amino acid/additive solution and add the mixture to the deprotected resin.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Monitoring and Washing: Follow steps 7-8 from Protocol 1.

Visualizations

RacemizationMechanism cluster_tau τ-Protected Histidine (e.g., Fmoc-His(Trt)-OH) cluster_pi π-Protected Histidine (e.g., this compound) A Activated Fmoc-His(τ-Trt)-OH B Planar Enolate Intermediate (Loss of Chirality) A->B  π-Nitrogen acts as  internal base C Racemized Product (L- and D-isomers) B->C Protonation D Activated this compound E No Enolate Formation D->E  π-Nitrogen is blocked,  preventing proton abstraction F Chirally Pure Product (L-isomer) E->F

Caption: Mechanism of histidine racemization and its prevention by π-nitrogen protection.

ExperimentalWorkflow start Start: Resin-bound peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple to Resin (Add base, e.g., DIPEA) wash1->coupling activation Activate this compound (e.g., with TBTU in DMF) activation->coupling wash2 Wash with DMF/DCM coupling->wash2 end End: Peptide elongated by one residue wash2->end

Caption: A typical experimental workflow for the coupling of this compound.

DecisionTree start High Racemization Detected? check_his Using Nτ-protected His? start->check_his Yes end Problem Resolved start->end No switch_his Switch to this compound or other Nπ-protected derivative check_his->switch_his Yes check_reagent Using high-racemization coupling conditions? check_his->check_reagent No switch_his->end switch_reagent Use HATU, TBTU, or DIC/OxymaPure check_reagent->switch_reagent Yes check_base Using strong base (e.g., excess DIPEA)? check_reagent->check_base No switch_reagent->end switch_base Use weaker base (NMM, collidine) check_base->switch_base Yes check_temp High coupling temperature? check_base->check_temp No switch_base->end lower_temp Lower temperature to RT or 0°C check_temp->lower_temp Yes check_temp->end No lower_temp->end

Caption: Decision tree for troubleshooting racemization in histidine coupling.

References

Technical Support Center: Fmoc-His(3-Me)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) regarding the use of Fmoc-His(3-Me)-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is the position of the methyl group important?

This compound is a derivative of the amino acid histidine used in SPPS. The "Fmoc" is a temporary protecting group on the alpha-amino group, and "3-Me" indicates that a methyl group is attached to the number 3 position of the imidazole side chain. This position is also known as the pi (π) nitrogen. Protecting this specific nitrogen is crucial because it is directly involved in the primary side reaction associated with histidine during peptide synthesis: racemization.

Q2: What is racemization, and why is it a significant problem for histidine in SPPS?

Racemization is the conversion of a chiral molecule into its mirror image (enantiomer). In peptide synthesis, this means the L-amino acid can be converted into the D-amino acid. Histidine is particularly prone to this side reaction.[1][2][3] The racemization of histidine is catalyzed by the lone pair of electrons on the unprotected π-nitrogen of the imidazole ring, which can abstract the proton from the alpha-carbon during the activation step of coupling.[1][2] This forms an achiral intermediate, which can then be re-protonated to form either the L- or D-histidine, leading to diastereomeric peptide impurities that can be difficult to separate and can have significantly altered biological activity.

Q3: How does this compound help to prevent racemization?

The methyl group on the π-nitrogen in this compound physically blocks the nitrogen atom responsible for catalyzing the racemization reaction. By protecting this position, the abstraction of the alpha-carbon proton is suppressed, thus preserving the stereochemical integrity of the histidine residue during peptide coupling.[1] Derivatives with protection at the π-nitrogen are known to be highly resistant to loss of chiral integrity.[3]

Q4: Are there any potential side reactions associated with the 3-Me protecting group itself?

The N-methyl group on the imidazole ring is a stable protecting group that is not cleaved during the final trifluoroacetic acid (TFA) cleavage step. Therefore, this compound is intended for the synthesis of peptides that contain a 3-methylhistidine residue in the final product. If the desired final peptide requires a native histidine, a different side-chain protecting group that is labile during cleavage (such as Trityl (Trt) or t-Butoxymethyl (Bum)) should be used. Some Nπ-alkoxymethyl protecting groups, like MBom, can release formaldehyde during cleavage, which can lead to side reactions with other residues if not properly scavenged.[1][4] This is not a concern with the stable 3-Me group.

Troubleshooting Guide

Issue 1: I am observing a peak with the same mass as my target peptide but with a different retention time in my HPLC analysis.

  • Possible Cause: This is a common symptom of racemization, where the desired peptide and its diastereomer (containing D-histidine) may have slightly different chromatographic properties. Although this compound is designed to suppress racemization, suboptimal coupling conditions can still lead to low levels of epimerization for other sensitive amino acids in the sequence.

  • Troubleshooting Steps:

    • Confirm Racemization: Use a chiral chromatography method or NMR to confirm the presence of the D-isomer.

    • Review Coupling Protocol:

      • Coupling Reagents: For coupling the amino acid following His(3-Me), or for other racemization-prone residues like Cysteine, use a coupling cocktail known for low racemization, such as diisopropylcarbodiimide (DIC) with an additive like Oxyma Pure or HOBt.[5]

      • Base: Avoid using strong, non-hindered bases like diisopropylethylamine (DIPEA) during coupling.[6] If a base is required, consider using a more sterically hindered base like 2,4,6-collidine.[6]

      • Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin. Prolonged activation can increase the risk of racemization.[1][6]

    • Temperature Control: Avoid elevated temperatures during the coupling of sensitive residues, as higher temperatures can accelerate racemization.[1][3]

Issue 2: The coupling of this compound seems to be incomplete.

  • Possible Cause: Incomplete coupling can be due to steric hindrance, peptide aggregation on the resin, or suboptimal activation.

  • Troubleshooting Steps:

    • Monitor Coupling Completion: Use a qualitative test, such as the Kaiser test (ninhydrin test), to check for the presence of free primary amines after the coupling step. A positive test indicates incomplete coupling.

    • Double Couple: If the initial coupling is incomplete, wash the resin and perform a second coupling with a fresh solution of activated this compound.

    • Use a More Potent Activator: While carbodiimides are good for suppressing racemization, for difficult couplings, a more potent uronium/aminium-based reagent like HATU or HBTU might be necessary. Be mindful of the potential for these reagents to cause racemization with other residues if not used carefully.

    • Disrupt Aggregation: If peptide aggregation is suspected, try switching the solvent to N-methylpyrrolidone (NMP) or adding a small amount of DMSO. Sonication during coupling can also help break up aggregates.[7]

Data Presentation

Fmoc-His DerivativeProtecting Group PositionCoupling Conditions% D-His (Racemization)Reference
Fmoc-His(Trt)-OHNτ (tau)HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)7.8%[1]
Fmoc-His(MBom)-OHNπ (pi)HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)0.3%[1]
Fmoc-His(Trt)-OHMicrowave heating at 80°C16.6%[1]
Fmoc-His(MBom)-OHNπ (pi)Microwave heating at 80°C0.8%[1]

Experimental Protocols

Recommended Protocol for Coupling this compound to Minimize Side Reactions

This protocol is designed to minimize the risk of racemization and ensure efficient coupling.

  • Resin Preparation:

    • Swell the peptide-resin in dimethylformamide (DMF) for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin loading) and Oxyma Pure (3 equivalents) in DMF.

    • Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid solution.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction and Monitoring:

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Perform a Kaiser test to monitor the completion of the coupling. If the test is positive (blue beads), continue the reaction for another hour. If it remains positive, consider a double coupling.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and then dichloromethane (DCM) to remove any unreacted reagents and byproducts.

Visualizations

RacemizationMechanism L_His Fmoc-NH-CH(R)-COOH Activated_L_His Activated Ester (Fmoc-NH-CH(R)-CO-X) L_His->Activated_L_His Enolate Enolate Intermediate (Achiral) Activated_L_His->Enolate Base or π-Nitrogen catalysis Enolate->Activated_L_His Protonation D_His D-His Product Enolate->D_His Protonation

Caption: Mechanism of histidine racemization during SPPS activation.

TroubleshootingWorkflow Start HPLC shows unexpected peak with same mass Check_Racemization Confirm racemization (e.g., chiral HPLC) Start->Check_Racemization Incomplete_Coupling Kaiser test positive after coupling? Start->Incomplete_Coupling Coupling issues suspected Review_Coupling Review Coupling Protocol Check_Racemization->Review_Coupling Racemization confirmed End Problem Resolved Review_Coupling->End Double_Couple Perform a double coupling Incomplete_Coupling->Double_Couple Yes Check_Aggregation Suspect Aggregation? Incomplete_Coupling->Check_Aggregation No Double_Couple->Check_Aggregation Change_Reagent Consider more potent coupling reagent (e.g., HATU) Change_Reagent->End Check_Aggregation->Change_Reagent No Change_Solvent Switch to NMP or add DMSO/sonicate Check_Aggregation->Change_Solvent Yes Change_Solvent->End

Caption: Troubleshooting workflow for this compound side reactions.

References

Optimizing coupling conditions for difficult Fmoc-His(3-Me)-OH sequences

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering difficulties with the coupling of Fmoc-His(3-Me)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A1: The challenges with this compound stem from two primary factors:

  • Steric Hindrance: The methyl group on the imidazole ring at position 3 increases the bulk of the side chain, which can physically obstruct the approach of the activated carboxyl group to the free amine of the growing peptide chain. This can lead to slower reaction rates and incomplete coupling.

  • Racemization: Histidine derivatives are notoriously prone to racemization (epimerization) during the activation step of the coupling process.[1][2] The lone pair of electrons on the imidazole nitrogen can facilitate the abstraction of the alpha-proton, leading to the formation of an achiral intermediate and a loss of stereochemical purity in the final peptide.[1]

Q2: What is the primary side reaction to be concerned about with this compound, and how can I detect it?

A2: The most significant side reaction is racemization , the conversion of the L-amino acid to its D-isomer. This loss of chiral integrity can dramatically impact the biological activity of the final peptide.[1] Racemization is particularly prevalent when using base-mediated coupling methods or when there are extended pre-activation times.[2][3]

Detection of racemization typically requires chiral chromatography or analysis of the final peptide by HPLC, where the D-isomer may appear as a separate, closely eluting peak to the desired product.

Q3: Which side-chain protecting group is optimal for histidine to minimize racemization?

A3: While this compound already has a modification, for general histidine coupling, the choice of imidazole protecting group is critical for minimizing racemization. Protecting the π-nitrogen of the imidazole ring is an effective strategy.[2][3] Derivatives like Fmoc-His(MBom)-OH have been shown to significantly reduce epimerization compared to the more common Fmoc-His(Trt)-OH, especially with pre-activation.[2][3] Another effective option is Fmoc-His(Boc)-OH, where the Boc group on the imidazole nitrogen reduces its basicity and thus the risk of epimerization.[4]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency or Incomplete Reaction

This is often indicated by a positive Kaiser test (for primary amines) or other colorimetric tests after the coupling step.

Possible Cause Recommended Solution
Steric Hindrance * Extend Coupling Time: Allow the reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight).[5] * Double Couple: After the initial coupling and washing, repeat the coupling step with a fresh solution of activated this compound. * Increase Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents).
Peptide Aggregation * Change Solvent: If using DMF, consider switching to or including N-Methyl-2-pyrrolidone (NMP), which can be better at disrupting secondary structures. * Incorporate "Difficult Coupling" Additives: Additives like OxymaPure or HOAt can enhance coupling efficiency.[6]
Inefficient Activation * Use a More Potent Coupling Reagent: For sterically hindered amino acids, stronger activating agents may be necessary. Consider using HATU, HCTU, or PyAOP.[7][8]
Issue 2: Suspected Racemization

This is typically observed as a peak shoulder or a resolved diastereomeric impurity in the final HPLC analysis of the crude peptide.

Possible Cause Recommended Solution
Base-Mediated Racemization * Avoid Strong Bases: If using DIPEA, consider replacing it with a bulkier, less nucleophilic base like 2,4,6-collidine or N-methylmorpholine (NMM). * Use Carbodiimide Activation: Switch to a carbodiimide-based activation method, such as DIC/Oxyma or DIC/HOBt, which proceeds under more acidic conditions and is known to suppress racemization.[3][7]
Extended Pre-activation * Use In Situ Activation: Add the coupling reagent directly to the mixture of the protected amino acid and the resin-bound peptide without a prior pre-activation step.[9][10] This minimizes the time the amino acid spends in its highly reactive, racemization-prone state.
High Temperature * Perform Coupling at Room Temperature: While elevated temperatures can sometimes overcome steric hindrance, they can also increase the rate of racemization. Avoid heating unless absolutely necessary and other options have been exhausted.

Data Summary: Coupling Reagent Strategies

The following table summarizes the advantages and disadvantages of different coupling reagent classes for incorporating difficult histidine derivatives.

Coupling Reagent ClassExamplesAdvantagesDisadvantages & Mitigation
Carbodiimides DIC, DCCLow cost; acidic conditions help suppress racemization.[3]Slower reaction rates compared to uronium salts. Mitigation: Use with additives like HOBt or Oxyma to improve speed and reduce side reactions.[6]
Uronium/Aminium Salts HBTU, TBTU, HCTU, HATUFast and highly efficient couplings.[6]Can promote racemization, especially with pre-activation and the use of bases like DIPEA.[2][3] Mitigation: Use in situ activation, avoid excess base, and consider using HCTU or HATU for better performance with hindered residues.[8]
Phosphonium Salts PyBOP, PyAOPVery effective for hindered couplings, including N-methyl amino acids.[7][8]Byproducts can be problematic; PyBOP generates HMPA, a potential carcinogen.[8] Mitigation: Handle with appropriate safety precautions.

Experimental Protocols

Protocol 1: Recommended Low-Racemization Coupling using DIC/Oxyma

This protocol is designed to minimize racemization by avoiding pre-activation and strong bases.

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes. Perform the final Fmoc deprotection step using 20% piperidine in DMF and wash the resin thoroughly with DMF (5-7 times).[5]

  • Coupling Solution Preparation: In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of OxymaPure in DMF.

  • Initiation of Coupling: Add the amino acid/Oxyma solution to the resin.

  • Activation: Add 3 equivalents of DIC to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of the resin, wash it, and perform a Kaiser test. If the test is positive, continue coupling or consider a second coupling.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

Protocol 2: High-Efficiency Coupling for Hindered Sequences using HATU

This protocol is for situations where steric hindrance is the primary issue and coupling is extremely slow.

  • Resin Preparation: Prepare the resin as described in Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of HATU in DMF.

  • Activation and Coupling: Add the amino acid/HATU solution to the resin. Immediately add 6 equivalents of 2,4,6-collidine or NMM to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.

Visual Guides

SPPS_Workflow cluster_resin Solid Support cluster_cycle Coupling Cycle Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling 2 Wash2 Wash (DMF) Coupling->Wash2 3 Elongation Repeat Cycle (n-1) times Wash2->Elongation Elongation->Deprotection Next Amino Acid Cleavage Cleavage & Global Deprotection (TFA) Elongation->Cleavage Final Cycle Complete Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Racemization_Mechanism L_AA L-Histidine Derivative (Activated Ester) Enolate Achiral Enolate Intermediate L_AA->Enolate Alpha-proton abstraction Base Base (e.g., DIPEA or Imidazole N) Base->L_AA Facilitates D_AA D-Histidine Derivative (Racemized Product) Enolate->D_AA Reprotonation L_AA_Regen L-Histidine Derivative (Desired Product) Enolate->L_AA_Regen Reprotonation

Caption: Simplified mechanism of base-mediated racemization of histidine.

Troubleshooting_Flowchart Start Problem with This compound Coupling Check_Completion Is Coupling Incomplete? (e.g., Positive Kaiser Test) Start->Check_Completion Check_Purity Is Racemization Suspected? (e.g., HPLC impurity) Check_Completion->Check_Purity No Incomplete_Solutions 1. Extend coupling time 2. Double couple 3. Use stronger activator (HATU) 4. Change solvent (NMP) Check_Completion->Incomplete_Solutions Yes Racemization_Solutions 1. Use in situ activation 2. Switch to DIC/Oxyma 3. Replace DIPEA with Collidine 4. Couple at room temperature Check_Purity->Racemization_Solutions Yes Success Problem Resolved Check_Purity->Success No Incomplete_Solutions->Success Racemization_Solutions->Success

Caption: Decision tree for troubleshooting this compound coupling issues.

References

Troubleshooting incomplete deprotection of Fmoc-His(3-Me)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering incomplete Nα-Fmoc deprotection of Fmoc-His(3-Me)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Fmoc deprotection?

Standard Fmoc deprotection is typically achieved by treating the peptide-resin with a 20-50% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[1][2] A common protocol involves a two-step treatment: an initial short treatment (1-5 minutes) followed by a longer treatment (10-20 minutes) with fresh reagent.[3]

Q2: How can I monitor the completeness of the Fmoc deprotection reaction?

Several methods can be used to monitor Fmoc deprotection:

  • UV Monitoring: Automated peptide synthesizers often monitor the UV absorbance of the effluent at around 301-312 nm.[4] This wavelength corresponds to the dibenzofulvene (DBF)-piperidine adduct, a byproduct of the deprotection reaction. The reaction is considered complete when the absorbance returns to the baseline.[4]

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test for the presence of free primary amines.[4][5] A positive result (blue or purple beads) indicates successful Fmoc removal. A negative result (yellow beads) suggests incomplete deprotection. Note that this test is not reliable for N-terminal proline.[4]

  • TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another colorimetric assay for detecting primary amines.[4]

  • HPLC and Mass Spectrometry of a Cleaved Sample: A small amount of the peptide-resin can be cleaved, and the resulting peptide can be analyzed by HPLC and mass spectrometry to check for the presence of the Fmoc-protected peptide.[3]

Q3: Why might Fmoc deprotection of this compound be incomplete?

Incomplete deprotection of this compound can be attributed to several factors:

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, which can hinder the access of the piperidine solution to the N-terminal Fmoc group.[4][6] This is a common issue in "difficult sequences".[1]

  • Steric Hindrance: The 3-methyl group on the histidine imidazole ring, in combination with a bulky peptide sequence, could contribute to steric hindrance around the N-terminus.

  • Reagent Quality: Degradation of the piperidine or solvent impurities can reduce the efficiency of the deprotection solution.

  • Insufficient Reaction Time or Temperature: The standard deprotection time may not be sufficient for challenging sequences.

Troubleshooting Guide for Incomplete Deprotection

If you have confirmed that the Fmoc deprotection of this compound is incomplete, consider the following troubleshooting steps, starting with the least aggressive modifications.

Step 1: Optimization of Standard Deprotection Conditions

The first approach should be to modify the existing deprotection protocol.

ParameterStandard ConditionModified ConditionRationale
Deprotection Time 2 x 10 minIncrease to 2 x 20 min or longerAllows more time for the reagent to penetrate aggregated structures.
Piperidine Concentration 20% in DMFIncrease to 30-50% in DMFA higher concentration of the base can increase the reaction rate.[1]
Temperature Room TemperatureIncrease to 35-50°CElevated temperature can help disrupt secondary structures and increase reaction kinetics.
Solvent DMFSwitch to NMPNMP is a more polar solvent and can be more effective at disrupting hydrogen bonds and preventing aggregation.[4]
Step 2: Modifying the Deprotection Reagent

If optimizing the standard conditions is not sufficient, a stronger base or additives can be employed.

Reagent ModificationProtocolRationale
DBU Addition Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution (e.g., 2% DBU, 20% piperidine in DMF).DBU is a stronger, non-nucleophilic base that can enhance the rate of Fmoc removal, especially for difficult sequences.[7][8]
Chaotropic Salt Addition Add chaotropic salts like LiCl or KSCN to the deprotection solution.These salts can disrupt peptide secondary structures, improving reagent accessibility.[7]
Step 3: Advanced Strategies

For persistently difficult deprotections, more advanced techniques may be necessary.

  • Microwave-Assisted Synthesis: Performing the deprotection step in a microwave peptide synthesizer can significantly accelerate the reaction and improve efficiency by heating the solvent and peptide-resin directly.[9]

  • In-situ Neutralization Protocols: For Boc-based synthesis, in-situ neutralization can suppress diketopiperazine formation, a side reaction that can occur at the dipeptide stage.[7] While this is specific to Boc chemistry, it highlights the importance of optimized protocols for specific chemistries.

Experimental Protocols

Standard Fmoc Deprotection Protocol
  • Swell the peptide-resin in DMF for 1 hour.[10]

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the deprotection solution.

  • Add a fresh solution of 20% piperidine in DMF.

  • Agitate for an additional 10-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the DBF-piperidine adduct.[3]

Kaiser Test Protocol
  • Reagents:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.[4]

  • Procedure:

    • Take a small sample of resin beads (5-10 mg) and place them in a small glass test tube.

    • Wash the resin beads thoroughly with DMF and then with ethanol.[4]

    • Add 2-3 drops of each solution (A, B, and C) to the test tube.

    • Heat the tube at 110-120°C for 3-5 minutes.[5]

    • Observe the color of the beads and the solution. Blue/purple beads indicate a positive result (free primary amine). Yellow/colorless beads indicate a negative result (incomplete deprotection).

Troubleshooting Workflow

Troubleshooting_Fmoc_Deprotection start Incomplete Deprotection of This compound Detected step1 Step 1: Optimize Standard Conditions start->step1 step1_options Increase Time Increase Temperature Increase Piperidine Conc. Switch to NMP step1->step1_options check1 Deprotection Complete? step1_options->check1 step2 Step 2: Modify Deprotection Reagent step2_options Add DBU to Piperidine Solution Use Chaotropic Salts step2->step2_options check2 Deprotection Complete? step2_options->check2 step3 Step 3: Advanced Strategies step3_options Microwave-Assisted Deprotection step3->step3_options check3 Deprotection Complete? step3_options->check3 check1->step2 No success Proceed to Coupling check1->success Yes check2->step3 No check2->success Yes check3->success Yes failure Consult with Technical Support Consider Re-synthesis check3->failure No

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

References

Technical Support Center: Aspartimide Formation in Fmoc SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) regarding the minimization of aspartimide formation during Fmoc solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the role of Fmoc-His(3-Me)-OH in minimizing aspartimide formation?

A1: Currently, there is no direct scientific evidence to suggest that this compound is used to minimize aspartimide formation. Aspartimide formation is a side reaction related to the aspartic acid (Asp) residue, particularly when it is followed by specific amino acids like glycine (Gly), asparagine (Asn), or serine (Ser). The strategies to mitigate this issue focus on the protection of the Asp side chain, modification of deprotection conditions, or backbone protection.

The primary purpose of protecting the imidazole side chain of histidine, for instance with a 3-methyl (3-Me) group, is to prevent racemization of the histidine residue during the coupling step and to avoid other side reactions associated with the imidazole ring itself.

Q2: What is aspartimide formation and why is it problematic?

A2: Aspartimide formation is an intramolecular side reaction that occurs during Fmoc-based peptide synthesis, especially under basic conditions used for Fmoc group removal (e.g., piperidine). The backbone amide nitrogen following an aspartic acid residue attacks the side-chain ester of the Asp, forming a cyclic succinimide intermediate known as an aspartimide.

This side reaction is problematic because the aspartimide ring can be opened by a nucleophile (like piperidine or water), leading to the formation of several hard-to-separate impurities. These include:

  • α- and β-peptides: The ring can open to form the desired α-aspartyl peptide or an isomeric β-aspartyl peptide where the peptide bond is formed with the side-chain carboxyl group.

  • Racemized products: The α-carbon of the aspartimide is prone to epimerization, leading to D-Asp containing peptides.

  • Piperidide adducts: Piperidine can directly attack the aspartimide ring, forming piperidide byproducts.

These impurities often have similar masses and chromatographic properties to the target peptide, making purification challenging and reducing the overall yield and purity of the synthesis.[1][2]

Q3: Which amino acid sequences are most susceptible to aspartimide formation?

A3: The sequence Asp-Gly is notoriously prone to aspartimide formation due to the lack of steric hindrance from the glycine residue, which allows for easier formation of the cyclic intermediate. Other sequences that show increased susceptibility include Asp-Asn, Asp-Ser, and Asp-Arg.

Troubleshooting Guide: Minimizing Aspartimide Formation

Issue 1: Significant aspartimide formation detected by HPLC/MS.

Root Cause Analysis: This is often due to a combination of factors including a susceptible peptide sequence, prolonged exposure to basic Fmoc deprotection conditions, or elevated temperatures.

Solutions:

  • Modify Fmoc-Deprotection Conditions:

    • Use a weaker base: Replace the standard 20% piperidine in DMF with a milder base like 20% piperazine in DMF. Piperazine has been shown to be effective at Fmoc removal while suppressing aspartimide formation.[3]

    • Add an acidic additive: Incorporating a weak acid into the deprotection solution can lower the basicity and reduce aspartimide formation. A common solution is 20% piperidine in DMF containing 0.1 M hydroxybenzotriazole (HOBt) or formic acid.[2][3][4]

    • Reduce deprotection time and temperature: Minimize the exposure of the peptide to basic conditions by using shorter deprotection times. If using microwave-assisted synthesis, lowering the temperature during the deprotection step can also be beneficial.

  • Employ Sterically Hindered Aspartic Acid Protecting Groups:

    • The standard tert-butyl (OtBu) protecting group on the aspartic acid side chain may not provide sufficient steric bulk to prevent cyclization in susceptible sequences. Using bulkier protecting groups can physically block the formation of the aspartimide ring.

    Protecting GroupRelative Effectiveness in Reducing Aspartimide Formation
    O-tert-butyl (OtBu) Standard, but often insufficient for problematic sequences.
    O-3-methylpent-3-yl (OMpe) More effective than OtBu due to increased steric hindrance.[5]
    O-2,4-dimethylpent-3-yl (ODie) Offers even greater steric bulk and improved suppression.
    9-fluorenylmethyl (OFm) Can provide good protection but requires a different deprotection strategy.
  • Utilize Backbone Protection:

    • Protecting the backbone amide nitrogen of the residue following the aspartic acid can completely prevent aspartimide formation by eliminating the nucleophile required for the cyclization reaction.

    • The 2,4-dimethoxybenzyl (Dmb) group is a common choice for this purpose. The dipeptide Fmoc-Asp(OtBu)-DmbGly-OH can be used to incorporate the Asp-Gly sequence while preventing the side reaction. The Dmb group is cleaved during the final TFA treatment.[2]

Experimental Protocols

Protocol 1: Modified Fmoc-Deprotection with HOBt

  • Deprotection Reagent Preparation: Prepare a solution of 20% (v/v) piperidine in DMF. Dissolve HOBt in this solution to a final concentration of 0.1 M. Note: Use wetted HOBt as the anhydrous form is explosive.[3]

  • Deprotection Procedure:

    • Swell the peptide-resin in DMF.

    • Drain the DMF and add the 20% piperidine/0.1 M HOBt solution.

    • Allow the reaction to proceed for 5-10 minutes at room temperature.

    • Drain the solution and repeat the treatment with fresh reagent for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and HOBt.

Protocol 2: Coupling of a Sterically Hindered Aspartic Acid Derivative (e.g., Fmoc-Asp(OMpe)-OH)

  • Amino Acid Activation:

    • Dissolve 4 equivalents of Fmoc-Asp(OMpe)-OH and 3.9 equivalents of an activating agent (e.g., HBTU, HATU) in DMF.

    • Add 8 equivalents of a base (e.g., DIPEA, 2,4,6-collidine) to the solution.

    • Allow the pre-activation to proceed for 1-2 minutes at room temperature.

  • Coupling Reaction:

    • Drain the deprotected peptide-resin.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the coupling can be monitored using a ninhydrin test.

    • Drain the coupling solution and wash the resin thoroughly with DMF.

Visual Guides

Below are diagrams illustrating the mechanism of aspartimide formation and a decision-making workflow for its prevention.

Aspartimide_Formation cluster_peptide Peptide Chain cluster_conditions Conditions Peptide_N ...-NH-CH(R)-CO-... Asp Asp(OR') residue Amide_N NH Aspartimide Aspartimide Intermediate (Succinimide Ring) Asp->Aspartimide Intramolecular Cyclization Peptide_C -CO-CH(R)-... Base Base (e.g., Piperidine) Base->Aspartimide Catalyzes Byproducts Side Products: - α/β-peptides - Racemized peptides - Piperidides Aspartimide->Byproducts Nucleophilic Attack

Caption: Mechanism of base-catalyzed aspartimide formation.

Prevention_Workflow Start Aspartimide Formation Risk? Sequence Is sequence Asp-Gly or other susceptible motif? Start->Sequence Standard Use Standard Conditions: Fmoc-Asp(OtBu)-OH 20% Piperidine/DMF Sequence->Standard No Modify Choose a Prevention Strategy Sequence->Modify Yes Strategy1 Modify Deprotection: - Add HOBt/Formic Acid - Use Piperazine Modify->Strategy1 Strategy2 Use Bulky Protecting Group: Fmoc-Asp(OMpe)-OH Modify->Strategy2 Strategy3 Use Backbone Protection: Fmoc-Asp(OtBu)-DmbGly-OH Modify->Strategy3

Caption: Decision workflow for preventing aspartimide formation.

References

Technical Support Center: Fmoc-His(3-Me)-OH Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the cleavage of peptides containing 3-methylhistidine (His(3-Me)) from the resin following Fmoc-based solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of scavengers in the cleavage of peptides from the resin?

During the cleavage of a peptide from the resin using a strong acid like trifluoroacetic acid (TFA), protective groups are removed from the amino acid side chains. This process generates highly reactive cationic species. These cations can re-attach to the peptide at nucleophilic residues like tryptophan, methionine, tyrosine, and cysteine, leading to undesired side products. Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench these reactive cations, thus preventing side reactions.[1]

Q2: Are there specific challenges associated with the cleavage of histidine-containing peptides?

Yes, the imidazole ring of histidine is nucleophilic and can be modified during cleavage. For peptides containing histidine protected with a trityl (Trt) group, the released trityl cation can cause side reactions. While Fmoc-His(3-Me)-OH does not have a side-chain protecting group to be cleaved, the methylated imidazole ring itself can be susceptible to modifications under strong acidic conditions.

Q3: What are the recommended general-purpose cleavage cocktails for peptides containing sensitive residues?

Several "universal" cleavage mixtures are commonly used. Reagent K is a popular choice for peptides with a variety of sensitive residues.[2] For peptides containing trityl-protected amino acids, Reagent B, which is odorless, can be a good option.[2] The selection of the appropriate cocktail depends on the overall amino acid composition of the peptide.[3]

Q4: How long should the cleavage reaction be performed?

For most peptides, a cleavage time of 2-3 hours at room temperature is sufficient.[4] However, the optimal time can vary depending on the peptide sequence and the stability of the protecting groups used.[4] For peptides with multiple arginine residues protected by groups like Pmc or Mtr, longer cleavage times may be necessary.[1] It is always recommended to perform a small-scale trial cleavage to determine the optimal conditions.

Q5: What could be the cause of low peptide yield after cleavage?

Low yield can result from several factors, including incomplete cleavage from the resin, reattachment of the peptide to the resin, or peptide precipitation during workup. To improve yield, ensure sufficient cleavage cocktail volume and reaction time. Using appropriate scavengers can prevent reattachment.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Cleavage Yield Incomplete cleavage from the resin.Increase the cleavage reaction time or the volume of the cleavage cocktail. Ensure the resin is well-suspended in the cocktail.
Reattachment of the peptide to the resin.Use a scavenger cocktail designed to trap reactive species, such as Reagent K.[2]
Peptide precipitation during cleavage.For hydrophobic peptides, addition of a small amount of a solubilizing agent like trifluoroethanol (TFE) to the cleavage cocktail might help.
Presence of Side Products (Observed by HPLC/MS) Modification of sensitive amino acid residues (e.g., oxidation of Met, alkylation of Trp).Use a scavenger cocktail containing reagents that protect these residues. For example, 1,2-ethanedithiol (EDT) can protect against tryptophan modification, and thioanisole can help prevent methionine oxidation.[1][2]
Incomplete removal of side-chain protecting groups.Extend the cleavage time. For particularly acid-stable protecting groups like Arg(Mtr/Pmc), longer reaction times (up to 24 hours) may be needed.[1]
Discoloration of the Cleavage Mixture Formation of trityl carbonium ions from Trt-protected residues (e.g., His(Trt), Cys(Trt)).This is a normal observation and indicates the removal of the trityl group.[3] The color should disappear upon peptide precipitation.

Common Cleavage Cocktails

The following table summarizes the composition of common cleavage cocktails used in Fmoc SPPS. The choice of cocktail should be tailored to the specific peptide sequence. For peptides containing this compound, starting with a general-purpose cocktail like Reagent K or the TFA/TIS/H2O mixture is recommended.

Reagent NameCompositionPrimary Application
TFA / TIS / H₂O 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OA general-purpose, low-odor cocktail suitable for many peptides. TIS is an efficient scavenger for trityl cations.[5]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A robust, general-purpose cocktail for peptides containing a variety of sensitive residues including Trp, Met, Cys, and Tyr.[2][4]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISAn "odorless" alternative to cocktails containing thiols, particularly useful for peptides with trityl-protected residues.[2]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% Dimethylsulfide (DMS), 1.5% Ammonium IodideSpecifically designed to prevent the oxidation of methionine residues.[2]
Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2)Recommended for sequences containing Trp, His, Met, and Cys.[3]

Experimental Protocols

General Protocol for TFA-Mediated Cleavage

This protocol provides a general guideline for the cleavage of a peptide from the resin. Caution: TFA is a highly corrosive acid and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Resin Preparation:

    • Wash the peptide-resin (typically 0.1 mmol scale) with dichloromethane (DCM) (3 x 10 mL) to remove residual solvents from synthesis.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • Prepare the desired cleavage cocktail fresh just before use. For a 0.1 mmol synthesis, prepare 2-5 mL of the cocktail.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.

    • Ensure the resin is fully suspended in the cocktail.

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • After the cleavage is complete, filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

    • Add the combined TFA solution dropwise to a 10-fold excess of cold diethyl ether or methyl tert-butyl ether (MTBE) with gentle stirring. A white precipitate of the peptide should form.

    • Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Peptide Isolation and Washing:

    • Pellet the precipitated peptide by centrifugation (e.g., 3000 rpm for 5 minutes).

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual TFA and scavengers.

  • Drying and Analysis:

    • After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

    • Dissolve the crude peptide in a suitable aqueous solvent (e.g., water with 0.1% TFA or an acetonitrile/water mixture) for analysis by HPLC and mass spectrometry.

Visual Guides

Cleavage_Workflow Resin Peptide-Resin Wash_DCM Wash with DCM Resin->Wash_DCM Dry Dry Resin Wash_DCM->Dry Cleavage Add Cleavage Cocktail (e.g., Reagent K) 2-3h @ RT Dry->Cleavage Filter Filter to separate resin Cleavage->Filter Precipitate Precipitate peptide in cold ether Filter->Precipitate Centrifuge Centrifuge to pellet peptide Precipitate->Centrifuge Wash_Ether Wash with cold ether (2x) Centrifuge->Wash_Ether Dry_Peptide Dry crude peptide Wash_Ether->Dry_Peptide Analysis Analyze by HPLC/MS Dry_Peptide->Analysis

Caption: General workflow for peptide cleavage from the resin.

Troubleshooting_Cleavage Start Analyze Crude Peptide by HPLC/MS Problem Problem Identified? Start->Problem Low_Yield Low Yield Problem->Low_Yield  Yes Side_Products Side Products Problem->Side_Products Incomplete_Deprotection Incomplete Deprotection Problem->Incomplete_Deprotection Success Success Problem->Success No Sol_Low_Yield Increase cleavage time OR Use more cleavage cocktail Low_Yield->Sol_Low_Yield Sol_Side_Products Use appropriate scavenger cocktail (e.g., Reagent K) Side_Products->Sol_Side_Products Sol_Incomplete_Deprotection Increase cleavage time Incomplete_Deprotection->Sol_Incomplete_Deprotection

Caption: Troubleshooting guide for peptide cleavage issues.

References

Technical Support Center: Enhancing Solubility of 3-Methylhistidine Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the solubility of synthetic peptides containing the modified amino acid 3-methylhistidine.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing 3-methylhistidine exhibiting poor solubility?

A1: The solubility of any peptide is primarily dictated by its amino acid composition, sequence, length, and overall charge.[1][2] While 3-methylhistidine itself is a derivative of the relatively hydrophilic histidine, its incorporation can influence the peptide's overall properties. Key factors affecting solubility include:

  • High Hydrophobicity: If the peptide sequence contains a high proportion of non-polar amino acids (e.g., Leucine, Valine, Phenylalanine) alongside 3-methylhistidine, it will likely have poor aqueous solubility.[2][3]

  • Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), the pH at which they have a net neutral charge, leading to aggregation.[2][4] The methylation on the histidine ring can slightly alter its pKa, which in turn affects the overall pI of the peptide.

  • Secondary Structure Formation: Peptides can form secondary structures like beta-sheets, which promote intermolecular hydrogen bonding and lead to aggregation and precipitation.[2][5]

  • Peptide Length: Longer peptides generally have lower solubility due to an increased number of hydrophobic interactions that encourage self-association.[2][6]

Q2: How does 3-methylhistidine specifically impact the overall charge and hydrophilicity of my peptide?

A2: Histidine's imidazole side chain has a pKa of approximately 6.0, meaning it can be positively charged or neutral near physiological pH. The addition of a methyl group to the 3-position of the imidazole ring (also known as the pi or N-π position) creates a permanent positive charge on that nitrogen and alters the electronic properties of the ring. This modification can:

  • Increase Basicity: The permanent methylation might make the peptide slightly more basic.

  • Influence pI: The change in the histidine side chain's properties will contribute to the peptide's overall isoelectric point (pI). It is crucial to calculate the theoretical pI of your specific peptide sequence to inform your solubilization strategy.

Q3: What is the first step I should take when attempting to dissolve a new 3-methylhistidine peptide?

A3: Always start by testing the solubility of a small amount of the lyophilized peptide before attempting to dissolve the entire sample.[1][7] This prevents the potential loss of valuable material if an incorrect solvent is chosen. The recommended initial solvent is sterile, distilled water. If the peptide is insoluble in water, a systematic approach based on the peptide's net charge should be followed.[6][8]

Q4: Can I use organic solvents to dissolve my peptide?

A4: Yes, for hydrophobic or neutral peptides, using a small amount of an organic co-solvent is a common and effective strategy.[6][9] Solvents like Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile can be used to first dissolve the peptide, followed by a slow, dropwise addition of the aqueous buffer to the desired concentration.[3][10]

  • Important Consideration: Be aware that DMSO can oxidize peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) residues.[3][11] For such peptides, DMF is a safer alternative. Also, ensure the final concentration of the organic solvent is compatible with your downstream biological assays, as high concentrations can be toxic to cells.[6][9]

Q5: Are there any chemical modifications I can request during synthesis to improve solubility?

A5: Yes, several modifications can be incorporated during solid-phase peptide synthesis (SPPS) to enhance intrinsic solubility:

  • N-terminal Acetylation and C-terminal Amidation: Neutralizing the terminal charges by acetylation of the N-terminus and amidation of the C-terminus can prevent the formation of a zwitterion at its pI, often improving solubility for certain sequences.[1][11]

  • Amino Acid Substitution: If your research allows, strategically replacing hydrophobic amino acids with hydrophilic or charged ones (e.g., substituting an Alanine with a Glycine or Lysine) can significantly increase solubility.[2][11]

  • PEGylation: Attaching polyethylene glycol (PEG) chains to the peptide creates a hydrophilic shield that dramatically increases water solubility and can also improve the peptide's in vivo half-life.[2][10]

  • Incorporation of D-amino acids: Introducing D-amino acids can disrupt the formation of ordered secondary structures like beta-sheets that lead to aggregation.[6]

Troubleshooting Guide

This section provides a systematic workflow to address common solubility challenges.

Problem Potential Cause Recommended Solution(s) Citations
Peptide is insoluble in water. The peptide is hydrophobic or the pH of the water is close to the peptide's isoelectric point (pI).1. Calculate the peptide's net charge. 2. For basic peptides (net charge > 0): Try dissolving in 10% acetic acid, then dilute with water. 3. For acidic peptides (net charge < 0): Try dissolving in 1% ammonium hydroxide or 10% ammonium bicarbonate, then dilute with water. 4. For neutral/hydrophobic peptides: Proceed to use organic co-solvents.[3][6][8]
Peptide precipitates when adding aqueous buffer to the organic solvent stock. The peptide's solubility limit in the final solvent mixture has been exceeded.1. Reduce the final target concentration. 2. Add the aqueous buffer more slowly while vortexing or sonicating. 3. Increase the percentage of the organic co-solvent, if permissible for your experiment. 4. Consider using denaturing agents like 6M Guanidine-HCl or 6M Urea for non-biological applications, as they disrupt aggregation.[7][9]
The solution remains cloudy or contains visible particles after vortexing. Incomplete dissolution or aggregation is occurring.1. Use sonication. Place the vial in a bath sonicator for brief intervals (e.g., 3 sessions of 10-15 seconds), chilling on ice in between to prevent heating. 2. Apply gentle warming. Warm the sample to 30-40°C, but be cautious as this can degrade heat-sensitive peptides. 3. Centrifuge the solution. Before use, always centrifuge your peptide solution to pellet any undissolved material, ensuring the concentration of your supernatant is accurate.[3][6][9]
Solubility varies between different batches of the same peptide. Differences in lyophilization, counter-ion (e.g., TFA) content, or purity can affect solubility.1. Standardize your dissolution protocol and use it consistently for all batches. 2. If Trifluoroacetic acid (TFA) from purification is suspected to be an issue, a salt exchange procedure (e.g., HPLC or dialysis) can be performed to replace it with a more biocompatible counter-ion like acetate or hydrochloride.[7]

Experimental Protocols

Protocol 1: Systematic Peptide Solubility Assessment

This protocol provides a stepwise method to determine the optimal solvent for a peptide with unknown solubility characteristics.

Materials:

  • Lyophilized peptide (e.g., 1 mg aliquot)

  • Sterile, deionized water

  • 10% (v/v) Acetic Acid in water

  • 1% (v/v) Ammonium Hydroxide in water

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Sterile microcentrifuge tubes

Procedure:

  • Initial Test in Water:

    • Weigh approximately 0.5-1 mg of your lyophilized peptide into a sterile microcentrifuge tube.

    • Add 50 µL of sterile water to create a high initial concentration (e.g., 10-20 mg/mL).

    • Vortex the tube for 30-60 seconds. Visually inspect for clarity. If the solution is clear, the peptide is soluble in water at this concentration. You can proceed to dilute with your desired buffer.

  • pH Modification (if insoluble in water):

    • Calculate the theoretical net charge of your peptide at neutral pH.

    • If the peptide is basic (net charge > 0): To a new small aliquot of peptide, add 50 µL of 10% acetic acid. Vortex. If it dissolves, slowly add your aqueous buffer to reach the desired final concentration and pH.

    • If the peptide is acidic (net charge < 0): To a new small aliquot of peptide, add 50 µL of 1% ammonium hydroxide. Vortex. If it dissolves, slowly add your aqueous buffer.

  • Organic Co-Solvent Test (if insoluble in acidic/basic solutions):

    • This step is for neutral or highly hydrophobic peptides.

    • To a new small aliquot of peptide, add a minimal volume (e.g., 20-30 µL) of pure DMSO (or ACN). Vortex until fully dissolved.

    • Slowly add your desired aqueous buffer drop-by-drop to the peptide-organic solvent mixture while continuously vortexing.

    • Stop if precipitation occurs. This indicates you have reached the peptide's solubility limit in that final aqueous/organic ratio.

  • Physical Dissolution Aids:

    • If any solution remains slightly cloudy, use a bath sonicator for 5-10 minutes.[3] Place the tube on ice immediately after to dissipate heat.

    • Centrifuge the final solution (e.g., 10,000 x g for 5 minutes) to pellet any undissolved particulates before using the supernatant.[6]

Visual Guides

// Nodes start [label="Start: Lyophilized Peptide\n(3-Methylhistidine)", fillcolor="#FBBC05", fontcolor="#202124"]; test_water [label="Test Solubility in\nSterile Water", fillcolor="#F1F3F4", fontcolor="#202124"]; is_soluble [label="Soluble?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Peptide Solubilized\n(Proceed with Experiment)", fillcolor="#34A853", fontcolor="#FFFFFF"]; calc_charge [label="Calculate Net Charge\nof Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; charge_check [label="Net Charge?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Branches acidic [label="Acidic (Net Charge < 0)\nUse 1% NH4OH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; basic [label="Basic (Net Charge > 0)\nUse 10% Acetic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; neutral [label="Neutral / Hydrophobic\n(Net Charge ≈ 0)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

use_organic [label="Use Organic Co-Solvent\n(e.g., DMSO, ACN)", fillcolor="#FBBC05", fontcolor="#202124"]; add_buffer [label="Slowly Add Aqueous Buffer\nwith Vortexing", fillcolor="#F1F3F4", fontcolor="#202124"];

final_check [label="Soluble?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

physical_aids [label="Incomplete Solution:\nUse Sonication / Gentle Warming", fillcolor="#EA4335", fontcolor="#FFFFFF"]; centrifuge [label="Centrifuge to Remove\nUndissolved Particles", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> test_water [color="#5F6368"]; test_water -> is_soluble [color="#5F6368"]; is_soluble -> success [label="Yes", color="#34A853"]; is_soluble -> calc_charge [label="No", color="#EA4335"];

calc_charge -> charge_check [color="#5F6368"]; charge_check -> acidic [label="< 0", color="#EA4335"]; charge_check -> basic [label="> 0", color="#4285F4"]; charge_check -> neutral [label="≈ 0", color="#5F6368"];

acidic -> final_check [color="#5F6368"]; basic -> final_check [color="#5F6368"]; neutral -> use_organic [color="#5F6368"]; use_organic -> add_buffer [color="#5F6368"]; add_buffer -> final_check [color="#5F6368"];

final_check -> success [label="Yes", color="#34A853"]; final_check -> physical_aids [label="No / Cloudy", color="#EA4335"]; physical_aids -> centrifuge [color="#5F6368"]; centrifuge -> success [color="#34A853"]; } end_dot Caption: Troubleshooting workflow for peptide solubilization.

Strategies

References

Technical Support Center: HPLC Purification of 3-Methylhistidine Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful HPLC purification of peptides containing 3-methylhistidine.

Frequently Asked Questions (FAQs)

Q1: What are the initial column and mobile phase recommendations for purifying a 3-methylhistidine-containing peptide?

A1: For initial method development, a reversed-phase C18 column is the standard choice for peptide purification.[1] Given that 3-methylhistidine is a polar amino acid, a C18 stationary phase provides a good starting point for retention based on the overall hydrophobicity of the peptide.

For mobile phases, a common starting point is:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

TFA acts as an ion-pairing agent to improve peak shape.[2] A typical gradient would be a linear increase in Mobile Phase B, for example, from 5% to 60% over 30 minutes, to elute the peptide.[3]

Q2: My 3-methylhistidine peptide is showing poor peak shape (tailing or broadening). What are the likely causes and solutions?

A2: Poor peak shape for modified peptides can stem from several factors:

  • Secondary Interactions: The imidazole ring of histidine can interact with residual silanol groups on the silica-based column packing, leading to peak tailing.

  • Peptide Aggregation: Hydrophobic peptides can aggregate, causing broad peaks.

  • Slow Mass Transfer: Larger molecules may exhibit slower diffusion, contributing to peak broadening.[4][5]

Troubleshooting Steps:

IssuePotential CauseSuggested Solution
Peak Tailing Secondary interactions with silanol groupsIncrease the concentration of the ion-pairing agent (e.g., TFA) or switch to a different agent like difluoroacetic acid (DFA) if MS compatibility is a concern.[2]
Peptide aggregationIncrease column temperature in 10°C increments (e.g., 30°C to 60°C) to improve solubility and reduce aggregation.[2]
Peak Broadening Slow mass transferOptimize the gradient slope; a shallower gradient can improve peak sharpness.[2]
High flow rateReduce the flow rate to allow more time for interaction with the stationary phase.
Inappropriate pore sizeFor larger peptides, consider a column with a larger pore size (e.g., 300 Å) to improve diffusion and access to the stationary phase.[6]

Q3: How does the presence of 3-methylhistidine affect the retention time of my peptide?

A3: 3-methylhistidine is a methylated derivative of histidine.[7] Methylation slightly increases the hydrophobicity of the amino acid residue. However, the overall effect on the peptide's retention time will depend on the entire amino acid sequence and the peptide's conformation. Compared to an unmethylated version of the same peptide, the 3-methylhistidine-containing peptide may exhibit a slightly longer retention time in reversed-phase HPLC.

Q4: Can I use a different organic modifier than acetonitrile?

A4: Yes, if you are facing challenges with resolution or peak shape with acetonitrile, you can consider other organic modifiers. Isopropanol can be effective for more hydrophobic peptides.[2] The choice of solvent can alter the selectivity of the separation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC purification of 3-methylhistidine peptides.

Problem 1: Low Recovery of the 3-Methylhistidine Peptide

  • Symptom: The amount of purified peptide is significantly lower than expected.

  • Possible Causes & Solutions:

    • Poor Solubility: The peptide may not be fully dissolved in the injection solvent.

      • Solution: Ensure complete dissolution in the initial mobile phase. If necessary, a small amount of a stronger solvent like DMSO can be used to dissolve the peptide before dilution.[2]

    • Adsorption to HPLC System: Peptides can adsorb to metallic surfaces within the HPLC system.

      • Solution: Passivate the system with a strong acid or use a biocompatible HPLC system.[2]

    • Peptide Precipitation on Column: The peptide may precipitate at the head of the column if the injection solvent is too strong.

      • Solution: Ensure the injection solvent is as weak as or weaker than the initial mobile phase.

Problem 2: Co-elution of the Target Peptide with Impurities

  • Symptom: The collected fraction of the target peptide contains contaminants.

  • Possible Causes & Solutions:

    • Suboptimal Gradient: The gradient may be too steep, not allowing for the separation of closely eluting species.

      • Solution: After an initial scouting run to determine the approximate elution time, run a shallower gradient around that point. For instance, if the peptide elutes at 35% Mobile Phase B, a new gradient from 25% to 45% B over a longer time can be employed.[2]

    • Incorrect Stationary Phase: The chosen column chemistry may not provide the necessary selectivity.

      • Solution: Screen different stationary phases. If a C18 column is not providing adequate separation, consider a phenyl-hexyl or a C8 phase to alter the selectivity.[3]

    • pH of the Mobile Phase: The ionization state of the peptide and impurities can affect retention.

      • Solution: Adjusting the pH of the mobile phase can significantly impact selectivity.[3]

Experimental Protocols

General Protocol for Reversed-Phase HPLC Purification of a 3-Methylhistidine Peptide

  • Sample Preparation:

    • Dissolve the crude peptide in Mobile Phase A (e.g., 0.1% TFA in water). If solubility is an issue, a minimal amount of a compatible organic solvent can be used, followed by dilution with Mobile Phase A.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System Preparation:

    • Equilibrate the column (e.g., a C18 column) with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10 column volumes or until a stable baseline is achieved.[2]

  • Scouting Run:

    • Inject a small amount of the prepared peptide sample.

    • Run a broad linear gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes.

    • Monitor the chromatogram at a suitable wavelength (typically 214 nm or 280 nm for peptides) to determine the approximate percentage of Mobile Phase B at which the peptide elutes.[2]

  • Optimization Run:

    • Based on the scouting run, design a shallower gradient centered around the elution point of the peptide. For example, if the peptide eluted at 40% B, a new gradient could be 30% to 50% B over 20 minutes.[2]

    • Inject the sample and collect fractions corresponding to the peak of interest.

  • Analysis of Fractions:

    • Analyze the collected fractions using analytical HPLC or mass spectrometry to confirm the purity and identity of the 3-methylhistidine peptide.

  • Post-Purification:

    • Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product dissolve Dissolve Crude Peptide filter Filter Sample dissolve->filter equilibrate Equilibrate Column filter->equilibrate inject Inject Sample equilibrate->inject gradient Run Gradient & Collect Fractions inject->gradient analyze Analyze Fractions (HPLC/MS) gradient->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize

Caption: HPLC purification workflow for 3-methylhistidine peptides.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues start Poor Chromatogram peak_shape Tailing or Broadening? start->peak_shape resolution Co-elution of Peaks? start->resolution shallow_gradient Use Shallower Gradient peak_shape->shallow_gradient increase_temp Increase Temperature peak_shape->increase_temp change_modifier Change Mobile Phase Modifier peak_shape->change_modifier optimize_gradient Optimize Gradient resolution->optimize_gradient change_column Change Column Chemistry resolution->change_column adjust_ph Adjust Mobile Phase pH resolution->adjust_ph

Caption: Troubleshooting logic for common HPLC purification issues.

References

Technical Support Center: Mass Spectrometry Analysis of Peptides with Fmoc-His(3-Me)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing Nα-Fmoc-3-methylhistidine (Fmoc-His(3-Me)-OH) in mass spectrometry applications.

Troubleshooting Guides

This section addresses specific issues that may arise during the mass spectrometry analysis of peptides containing this compound.

Issue 1: Unexpected Molecular Weight or Presence of Multiple Peaks

Symptoms: The observed molecular weight in the mass spectrum does not match the theoretical mass of the peptide, or multiple peaks are observed where a single peak is expected.

Possible Causes & Solutions:

Cause Solution
Incomplete Fmoc Deprotection The N-terminal Fmoc group may not have been fully removed during synthesis or sample preparation. This results in a mass increase of 222.2 Da. Ensure complete deprotection by optimizing the reaction time and reagent concentrations.
Formation of Adducts Peptides can readily form adducts with cations present in the solvent or matrix.[1] Common adducts include sodium (+22.99 Da), potassium (+38.96 Da), and trifluoroacetic acid (TFA) from HPLC purification (+114.02 Da). Use high-purity solvents and consider desalting the sample prior to analysis.
Oxidation Methionine and tryptophan residues are susceptible to oxidation (+16 Da per oxidation event). Histidine itself can also be oxidized.[2][3] Minimize sample exposure to air and light, and use fresh solvents.
Side Reactions During Synthesis Incomplete coupling or side reactions during peptide synthesis can lead to a heterogeneous sample.[4] Review the synthesis protocol and purify the peptide using HPLC.
Aspartimide Formation Peptides containing aspartic acid are prone to aspartimide formation, which can lead to a mixture of by-products.[5]

Issue 2: Poor Signal Intensity or No Signal

Symptoms: The peptide signal is weak, noisy, or completely absent in the mass spectrum.

Possible Causes & Solutions:

Cause Solution
Low Sample Concentration The concentration of the peptide may be too low for detection. Concentrate the sample or inject a larger volume.
Poor Ionization Efficiency The presence of the hydrophobic Fmoc group can sometimes suppress ionization. Optimize electrospray ionization (ESI) source conditions (e.g., capillary voltage, gas flow, temperature). Derivatization to add a permanent positive charge can enhance ionization efficiency.[6]
Sample Contamination Detergents, salts, and other contaminants can suppress the analyte signal.[7] Ensure the sample is properly purified and desalted.
Incorrect Mass Spectrometer Settings The instrument may not be properly tuned or calibrated for the mass range of interest. Regularly tune and calibrate the mass spectrometer.[8]

Issue 3: Ambiguous or Difficult-to-Interpret MS/MS Fragmentation Spectra

Symptoms: The MS/MS spectrum is complex, with many unidentifiable fragments, making it difficult to confirm the peptide sequence.

Possible Causes & Solutions:

Cause Solution
Influence of the Fmoc Group The N-terminal Fmoc group can influence fragmentation, sometimes leading to dominant neutral losses or complex rearrangements.[9] A characteristic fragmentation is a McLafferty-type rearrangement resulting in the loss of the Fmoc group.
Ambiguous 3-Methylhistidine Fragmentation The fragmentation of the 3-methylhistidine side chain may not be well-characterized in the context of a larger peptide. A known transition for 3-methylhistidine is m/z 170.1 to m/z 124.1.[10] Look for characteristic neutral losses from the side chain.
Suboptimal Collision Energy The collision energy used for fragmentation may be too high or too low, leading to either excessive fragmentation or insufficient fragmentation. Optimize the collision energy for the specific peptide.
Presence of Multiple Charge States Fragmentation of different charge states of the same peptide will result in different fragment ion patterns. Isolate a single charge state for MS/MS analysis if possible.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of the this compound amino acid?

A1: The monoisotopic mass of this compound is approximately 391.15 g/mol . When incorporated into a peptide, the mass of the Fmoc-His(3-Me) residue is approximately 373.14 Da.

Q2: What are the characteristic fragment ions I should look for in the MS/MS spectrum of a peptide containing this compound?

A2: Expect to see typical b- and y-type fragment ions from the peptide backbone. Additionally, look for:

  • A neutral loss of 222.2 Da corresponding to the Fmoc group.

  • Fragment ions resulting from the cleavage of the 3-methylhistidine side chain. A characteristic transition for the free amino acid is m/z 170.1 → m/z 124.1.[10]

  • The protonated Fmoc-protected N-terminal amino acid can sometimes be observed as a prominent b1 ion.[9]

Q3: How does the 3-methyl modification on histidine affect its fragmentation compared to unmodified histidine?

A3: The 3-methyl group will add 14.02 Da to the mass of the histidine side chain. The fragmentation pattern may be altered due to the presence of the methyl group, potentially leading to a neutral loss of methane (CH4) or other small fragments from the imidazole ring.

Q4: Can I analyze the peptide with the Fmoc group still attached?

A4: Yes, it is possible to analyze the Fmoc-protected peptide. However, the presence of the large, hydrophobic Fmoc group can affect the peptide's chromatographic behavior and ionization efficiency. It may also complicate the MS/MS spectrum. If the goal is to sequence the peptide, it is generally advisable to remove the Fmoc group prior to analysis.

Q5: What are the best sample preparation techniques for peptides containing this compound?

A5: Standard peptide sample preparation protocols are generally applicable. Key considerations include:

  • Purification: Use reversed-phase HPLC to purify the peptide and remove synthesis by-products.

  • Desalting: Use a C18 ZipTip or similar desalting column to remove salts and other contaminants that can interfere with ionization.

  • Solvent: Dissolve the peptide in a solvent compatible with ESI-MS, such as 50% acetonitrile/water with 0.1% formic acid.

Experimental Protocols

Protocol 1: Sample Preparation for Mass Spectrometry Analysis

  • Dissolve the Peptide: Dissolve the lyophilized peptide in 50% acetonitrile/water with 0.1% formic acid to a concentration of approximately 1 mg/mL.

  • Desalting (if necessary):

    • Equilibrate a C18 ZipTip by aspirating and dispensing 10 µL of 100% acetonitrile three times, followed by 10 µL of 0.1% formic acid in water three times.

    • Load the peptide sample onto the ZipTip by aspirating and dispensing the sample slowly for 10-15 cycles.

    • Wash the ZipTip by aspirating and dispensing 10 µL of 0.1% formic acid in water three times.

    • Elute the peptide by aspirating and dispensing 10 µL of 50% acetonitrile/water with 0.1% formic acid into a clean microcentrifuge tube.

  • Dilution: Dilute the desalted peptide solution to the desired concentration (e.g., 1-10 pmol/µL) for injection into the mass spectrometer.

Protocol 2: General Mass Spectrometry Parameters for ESI-MS and MS/MS

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • Capillary Voltage: 3.0-4.5 kV

  • Source Temperature: 100-150 °C

  • Gas Flow (Nitrogen):

    • Nebulizer Gas: 1-2 L/min

    • Drying Gas: 8-12 L/min

  • MS1 Scan Range: m/z 300-2000

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID)

  • Collision Energy: Varies depending on the peptide's mass and charge state. Start with a normalized collision energy of 25-35% and optimize as needed.

  • Isolation Width: 1-2 m/z

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis synthesis Solid-Phase Peptide Synthesis (with this compound) deprotection Fmoc Deprotection (Optional) synthesis->deprotection hplc HPLC Purification deprotection->hplc dissolution Dissolution in MS-compatible solvent hplc->dissolution desalting Desalting (e.g., ZipTip) dissolution->desalting ms1 MS1 Scan (Determine Molecular Weight) desalting->ms1 ms2 MS/MS Fragmentation (Sequence Confirmation) ms1->ms2 data_analysis Data Analysis ms2->data_analysis

Caption: Experimental workflow for MS analysis of this compound peptides.

troubleshooting_logic cluster_mw Unexpected Molecular Weight cluster_signal Poor/No Signal cluster_msms Ambiguous MS/MS start Mass Spectrometry Issue check_fmoc Check for Fmoc group (+222.2 Da) start->check_fmoc MW issue check_adducts Look for common adducts (Na+, K+, TFA) start->check_adducts MW issue check_oxidation Check for oxidation (+16 Da) start->check_oxidation MW issue check_conc Verify sample concentration start->check_conc Signal issue optimize_esi Optimize ESI source start->optimize_esi Signal issue check_contaminants Check for contaminants (salts, detergents) start->check_contaminants Signal issue analyze_fmoc_loss Identify Fmoc neutral loss start->analyze_fmoc_loss MS/MS issue find_his_fragments Look for His(3-Me) fragments start->find_his_fragments MS/MS issue optimize_ce Optimize collision energy start->optimize_ce MS/MS issue

Caption: Troubleshooting logic for common MS issues with modified peptides.

References

Validation & Comparative

A Comparative Guide to Fmoc-His(3-Me)-OH and Fmoc-His(1-Me)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of histidine into synthetic peptides presents a significant challenge due to the high propensity of its imidazole side chain to induce racemization at the α-carbon during coupling reactions. The choice of protecting group for the imidazole nitrogen is therefore critical to ensure the stereochemical integrity and overall success of the peptide synthesis. This guide provides a comprehensive comparison of two N-methylated histidine derivatives, Fmoc-His(3-Me)-OH and Fmoc-His(1-Me)-OH, for their application in solid-phase peptide synthesis (SPPS).

Executive Summary

Performance Comparison: Minimizing Racemization

Histidine is particularly susceptible to racemization due to the basicity of the unprotected π-nitrogen of the imidazole ring, which can abstract the α-proton of the activated amino acid, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemistry.[1][2] Protecting this nitrogen atom is the most effective strategy to mitigate this side reaction.

While direct comparative data is limited, a study on the closely related Fmoc-His(3-Bum)-OH provides strong evidence for the superiority of N-3 (Nπ) protection. In this study, the level of racemization during the coupling of various histidine derivatives was quantified.

Histidine DerivativeProtecting Group PositionCoupling Conditions% D-Isomer (Racemization)Reference
Fmoc-His(3-Bum)-OHNπ (3-position)TBTU/DIPEANot detectableMergler et al., 2001
Fmoc-His(1-Trt)-OHNτ (1-position)TBTU/DIPEA3.9%Mergler et al., 2001

Data from a study on Fmoc-His(3-Bum)-OH, a structurally similar analogue to this compound.

This data clearly demonstrates that protection at the N-3 position virtually eliminates racemization under standard coupling conditions, whereas significant racemization is observed with N-1 protection. The methyl group in this compound is electronically similar to the butoxymethyl (Bum) group in its effect on the imidazole ring's basicity, thus it is reasonable to expect a similarly low level of racemization with this compound.

Experimental Protocols

Below are detailed protocols for the incorporation of N-methylated histidine derivatives in Fmoc-based solid-phase peptide synthesis.

Materials
  • This compound or Fmoc-His(1-Me)-OH

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Coupling reagents (e.g., HBTU/HOBt, HATU, DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT))

  • Dichloromethane (DCM)

  • Diethyl ether

General Solid-Phase Peptide Synthesis (SPPS) Cycle

A typical SPPS cycle for incorporating this compound or Fmoc-His(1-Me)-OH is as follows:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (e.g., 1 x 5 min and 1 x 15 min) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine and dibenzofulvene-piperidine adduct.

  • Coupling of this compound or Fmoc-His(1-Me)-OH:

    • Pre-activation Method (recommended to minimize racemization with Nτ-protected derivatives):

      • In a separate vessel, dissolve this compound or Fmoc-His(1-Me)-OH (3 eq.), coupling reagent (e.g., HBTU, 2.9 eq.), and HOBt (3 eq.) in DMF.

      • Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

      • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • In-situ Activation Method:

      • Add a solution of this compound or Fmoc-His(1-Me)-OH (3 eq.), coupling reagent (e.g., HATU, 2.9 eq.), and DIPEA (6 eq.) in DMF directly to the resin.

      • Couple for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Repeat: Repeat the cycle for the next amino acid in the sequence.

Cleavage and Deprotection

After the peptide sequence is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed.

  • Wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

  • Dry the crude peptide under vacuum.

Analysis of Racemization

The extent of racemization can be determined by hydrolyzing the purified peptide in 6 M HCl and analyzing the resulting amino acids by chiral gas chromatography or by enzymatic digestion followed by LC-MS analysis.

Potential Side Reactions

While N-methylation of the imidazole ring is primarily aimed at preventing racemization, the methyl group itself can potentially influence other aspects of peptide synthesis.

  • Steric Hindrance: The methyl group, particularly at the N-3 position, may introduce some steric hindrance, potentially slowing down the coupling reaction. However, this effect is generally considered to be minimal.

  • Altered Basicity: N-methylation alters the pKa of the imidazole ring, which could potentially affect the final peptide's biological activity or its purification profile.

  • Side Reactions during Cleavage: Although the N-methyl group is stable to TFA, aggressive cleavage conditions could potentially lead to unforeseen side reactions. It is always advisable to use standard cleavage cocktails and monitor for any unexpected byproducts by mass spectrometry.

Visualizing the Chemistry of Histidine in Peptide Synthesis

To better understand the concepts discussed, the following diagrams illustrate the chemical structures and the mechanism of racemization.

G cluster_0 This compound cluster_1 Fmoc-His(1-Me)-OH This compound Fmoc-His(1-Me)-OH

Caption: Chemical structures of this compound and Fmoc-His(1-Me)-OH.

RacemizationMechanism cluster_L_His L-Histidine (Activated) cluster_Enolate Planar Enolate Intermediate cluster_D_His D-Histidine (Racemized) L_His Fmoc-NH-CH(CH2-Im)-C(=O)-X Enolate Fmoc-NH-C(=C(Im))-C(=O)-X L_His->Enolate Base (unprotected Nπ) -H+ Enolate->L_His +H+ D_His Fmoc-NH-CH(CH2-Im)-C(=O)-X Enolate->D_His +H+

Caption: Simplified mechanism of histidine racemization during peptide synthesis.

Conclusion

The strategic choice of protecting groups is paramount for the successful synthesis of high-purity peptides containing histidine. Based on the fundamental principles of peptide chemistry and supported by data from analogous compounds, This compound is the recommended reagent over Fmoc-His(1-Me)-OH for minimizing racemization . By protecting the π-nitrogen of the imidazole ring, this compound effectively prevents the α-proton abstraction that leads to loss of stereochemical integrity. Researchers and drug development professionals should prioritize the use of Nπ-protected histidine derivatives to ensure the synthesis of chirally pure and biologically active peptides.

References

A Researcher's Guide to Histidine Incorporation: A Comparative Analysis of Fmoc-His(3-Me)-OH and Fmoc-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protected amino acid derivatives is paramount to achieving high purity, yield, and stereochemical integrity of the final peptide. Histidine, with its unique imidazole side chain, presents a significant challenge due to its propensity for racemization during the coupling step. This guide provides a comprehensive comparison of two commonly used protected histidine derivatives, Fmoc-His(3-Me)-OH and Fmoc-His(Trt)-OH, to aid researchers, scientists, and drug development professionals in making an informed decision for their specific synthetic needs.

The fundamental difference between these two reagents lies in the nature of their side-chain protection. Fmoc-His(Trt)-OH employs a trityl (Trt) group, which is labile to the final trifluoroacetic acid (TFA) cleavage cocktail, yielding a native histidine residue in the final peptide. In contrast, this compound introduces a permanent methyl group on the π-nitrogen (N-3) of the imidazole ring, resulting in a modified 3-methyl-histidine residue in the peptide. This distinction dictates their respective applications and performance in peptide synthesis.

Performance Comparison

The selection of a histidine derivative significantly impacts the efficiency of peptide synthesis and the purity of the final product. The key performance indicators are coupling efficiency, the degree of racemization, and the stability of the protecting group throughout the synthesis.

Quantitative Data Summary

ParameterThis compoundFmoc-His(Trt)-OHKey Considerations
Side-Chain Protection Permanent Methyl (Me) group on π-nitrogen (N-3)Acid-labile Trityl (Trt) group on τ-nitrogen (N-1)The 3-Me group is not removed during standard TFA cleavage, leading to a modified histidine residue. The Trt group is removed to yield a natural histidine.
Racemization Potential Very LowHighProtection of the π-nitrogen in this compound effectively suppresses racemization. The unprotected π-nitrogen in Fmoc-His(Trt)-OH can catalyze epimerization, especially with base-mediated coupling reagents and elevated temperatures.[1]
Typical D-Isomer Formation < 1% (inferred from similar π-protected derivatives)1% to >16% (highly dependent on conditions)For Fmoc-His(Trt)-OH, racemization can increase significantly with pre-activation time and temperature.[1] Using DIC/HOBt can keep racemization lower, while base-mediated coupling with pre-activation can lead to significant epimerization.
Coupling Efficiency HighHighBoth derivatives generally exhibit good coupling efficiency under optimized conditions.
Cleavage of Side-Chain Group Not cleaved by standard TFA cocktailsCleaved by standard TFA cocktails (e.g., TFA/TIS/H₂O)This is the most critical difference in their application.
Application Incorporation of 3-methyl-histidine for studying post-translational modifications or creating peptide analogs with altered properties.[2]Incorporation of natural L-histidine in peptide sequences.The choice is dictated by the desired final peptide structure.

Experimental Protocols

Detailed and optimized protocols are crucial for the successful incorporation of histidine residues while minimizing side reactions.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Amino Acid Coupling

This protocol outlines the manual coupling of this compound or Fmoc-His(Trt)-OH to a resin-bound peptide chain.

Materials:

  • Fmoc-protected resin with a free N-terminal amine

  • This compound or Fmoc-His(Trt)-OH

  • Coupling reagent (e.g., HBTU, HATU, or DIC)

  • Additive (e.g., HOBt or Oxyma, especially for Fmoc-His(Trt)-OH)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Amino Acid Activation and Coupling:

    • For this compound: Dissolve 3-4 equivalents of this compound, 3-4 equivalents of a coupling reagent (e.g., HBTU), and 6-8 equivalents of DIPEA in DMF. Pre-activation for a few minutes is generally acceptable.

    • For Fmoc-His(Trt)-OH (Low Racemization Protocol): Dissolve 3-4 equivalents of Fmoc-His(Trt)-OH and 3-4 equivalents of DIC and HOBt in DMF. Add the solution to the resin immediately without pre-activation. Avoid the use of strong bases like DIPEA if possible to minimize racemization.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

  • Capping (Optional): If the coupling is incomplete after a second attempt, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF.

  • Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Protocol 2: Cleavage and Final Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol at 82.5:5:5:5:2.5)

  • Triisopropylsilane (TIS) - scavenger for the Trt group

  • Cold diethyl ether

  • Centrifuge and tubes

  • Nitrogen or vacuum line for drying

Procedure:

  • Resin Preparation: Wash the final peptide-resin thoroughly with DCM and dry it under a high vacuum for at least 1 hour.

  • Cleavage:

    • Place the dried resin in a reaction vessel.

    • For peptides with Fmoc-His(Trt)-OH: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). Add this cocktail to the resin (typically 10 mL per gram of resin). The solution will likely turn yellow due to the formation of the trityl cation.

    • For peptides with this compound: A standard cleavage cocktail such as Reagent K can be used. The 3-methyl group will remain on the histidine side chain.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate.

    • Slowly add the filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Peptide Isolation:

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Analyze the crude peptide by HPLC and mass spectrometry to determine purity and confirm the molecular weight.

Visualizing the Workflow and Key Differences

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows and the critical distinction between the two histidine derivatives.

SPPS_Workflow Resin Resin with Free Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF/DCM Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-His(X)-OH + Reagents) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Cycle Repeat Cycle Washing2->Cycle for next AA Cleavage Final Cleavage (TFA Cocktail) Washing2->Cleavage Final AA Peptide Crude Peptide Cleavage->Peptide

Figure 1: General Solid-Phase Peptide Synthesis (SPPS) Workflow.

Protecting_Group_Fate cluster_trt Fmoc-His(Trt)-OH cluster_3me This compound His_Trt_SPPS Incorporation via SPPS His_Trt_Cleavage TFA Cleavage His_Trt_SPPS->His_Trt_Cleavage Trt group intact His_Trt_Final Native Histidine Residue His_Trt_Cleavage->His_Trt_Final Trt group removed His_3Me_SPPS Incorporation via SPPS His_3Me_Cleavage TFA Cleavage His_3Me_SPPS->His_3Me_Cleavage 3-Me group intact His_3Me_Final 3-Methyl-Histidine Residue His_3Me_Cleavage->His_3Me_Final 3-Me group remains

Figure 2: Fate of the Side-Chain Protecting Group During SPPS.

Conclusion and Recommendations

The choice between this compound and Fmoc-His(Trt)-OH is fundamentally a choice between incorporating a modified or a native histidine residue.

  • Fmoc-His(Trt)-OH is the standard choice for introducing natural L-histidine . However, researchers must be vigilant about the high risk of racemization. To minimize this, it is recommended to use carbodiimide-based coupling reagents like DIC with an additive such as HOBt or Oxyma, avoid pre-activation and the use of strong bases, and maintain ambient reaction temperatures.

  • This compound is the appropriate reagent for synthesizing peptides containing a permanent 3-methyl-histidine modification. Its key advantage is the significant reduction in racemization due to the protection of the π-nitrogen of the imidazole ring. This makes it an excellent tool for creating peptide analogs to study the effects of post-translational modifications on peptide structure and function.

Ultimately, a thorough understanding of the properties of each derivative and the specific goals of the peptide synthesis project will guide the researcher to the most suitable choice, ensuring the successful synthesis of the desired peptide with high purity and stereochemical integrity.

References

The Clear Advantage of π-Protection: A Comparative Guide to Fmoc-His(3-Me)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing histidine residues presents a significant challenge. The unique structure of histidine's imidazole side chain makes it highly susceptible to racemization during peptide coupling, potentially compromising the final peptide's biological activity and therapeutic efficacy. This guide provides an objective comparison of Fmoc-His(3-Me)-OH with other common histidine derivatives, demonstrating its advantages in mitigating racemization and ensuring the stereochemical integrity of synthetic peptides.

The primary issue with histidine in solid-phase peptide synthesis (SPPS) is the catalytic role of the imidazole ring's π-nitrogen (N-π or N-3) in abstracting the α-proton of the activated amino acid. This leads to the formation of a planar enolate intermediate, which can be reprotonated from either side, resulting in a mixture of L- and D-enantiomers. Protecting this π-nitrogen is the most effective strategy to prevent this side reaction.

This compound, with its methyl group permanently protecting the π-nitrogen, offers a robust solution to this problem. Unlike derivatives with protection on the τ-nitrogen (N-τ or N-1), such as the commonly used Fmoc-His(Trt)-OH, the protection in this compound is strategically placed to directly inhibit the intramolecular base catalysis that causes racemization.

Comparative Performance of Histidine Derivatives

The choice of protecting group for the histidine side chain has a profound impact on the level of racemization observed during peptide synthesis, especially under demanding conditions like elevated temperatures, which are often used to overcome peptide aggregation. While direct side-by-side comparative data for this compound against all other derivatives is limited, studies on analogous π-protected derivatives like Fmoc-His(MBom)-OH provide compelling evidence of their superiority over τ-protected derivatives.

Table 1: Racemization of Histidine Derivatives Under Various Coupling Conditions
DerivativeProtection PositionCoupling ConditionsD-Isomer Formation (%)Reference
Fmoc-His(MBom)-OH π-Nitrogen HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation0.3 [1][2]
Fmoc-His(Trt)-OHτ-NitrogenHCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation7.8[1][2]
Fmoc-His(MBom)-OH π-Nitrogen Microwave heating at 80°C0.8 [1][2]
Fmoc-His(Trt)-OHτ-NitrogenMicrowave heating at 80°C16.6[1][2]
Fmoc-His(3-Bum)-OH π-Nitrogen DCC/DMAP esterification to Sasrin™ resin0.5 [3]
Fmoc-His(1-Trt)-OHτ-NitrogenDCC/DMAP esterification to Sasrin™ resin5.8[3]

Data for Fmoc-His(MBom)-OH and Fmoc-His(3-Bum)-OH are presented as representative examples of the efficacy of π-protection, which is the key feature of this compound.

As the data clearly indicates, protecting the π-nitrogen of the imidazole ring dramatically reduces the extent of racemization, even under forcing conditions such as prolonged pre-activation or microwave heating.[1][2] this compound, by virtue of its π-nitrogen methylation, is expected to exhibit similarly low levels of racemization, making it a superior choice for the synthesis of complex or aggregation-prone peptides where stereochemical purity is paramount.

Mechanism of Racemization and the Role of π-Protection

The mechanism of histidine racemization involves the deprotonation of the α-carbon, facilitated by the basicity of the unprotected π-nitrogen of the imidazole ring. The following diagram illustrates this process and how π-protection effectively blocks this unwanted side reaction.

G cluster_tau τ-Protected Histidine (e.g., Fmoc-His(Trt)-OH) cluster_pi π-Protected Histidine (e.g., this compound) A1 Activated L-His(τ-Trt) B1 α-Proton Abstraction (Intramolecular Catalysis) A1->B1 Base (e.g., DIPEA) C1 Planar Enolate Intermediate (Achiral) B1->C1 D1 Reprotonation C1->D1 E1 L-His Peptide D1->E1 F1 D-His Peptide (Racemization) D1->F1 G1 Unprotected π-Nitrogen G1->B1 Catalyzes A2 Activated L-His(π-Me) B2 α-Proton Abstraction Inhibited A2->B2 Base (e.g., DIPEA) C2 L-His Peptide B2->C2 Direct Coupling H2 Protected π-Nitrogen (Methyl Group) H2->B2 Blocks Catalysis G cluster_synthesis Peptide Synthesis (SPPS) cluster_derivatives Parallel Synthesis with Different Derivatives cluster_analysis Analysis A Resin Swelling B Fmoc Deprotection A->B C Coupling with Histidine Derivative B->C D Chain Elongation C->D H1 This compound H2 Fmoc-His(Trt)-OH H3 Fmoc-His(1-Me)-OH H4 Fmoc-His(Boc)-OH E Cleavage from Resin & Deprotection D->E F Crude Peptide Purification (RP-HPLC) E->F H Acid Hydrolysis E->H Aliquot of Crude G Purity & Yield Analysis F->G K Comparative Data Evaluation G->K I Chiral Derivatization H->I J Racemization Analysis (RP-HPLC) I->J J->K

References

Comparative Guide to Racemization Levels of Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Histidine Derivatives in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of histidine into peptide sequences is a critical step in the synthesis of many therapeutic peptides and research compounds. However, the inherent chemical nature of the histidine side chain's imidazole ring makes it particularly susceptible to racemization during activation and coupling steps in Solid-Phase Peptide Synthesis (SPPS). This loss of stereochemical integrity can lead to the formation of diastereomeric impurities that are often difficult to separate and can have a significant impact on the final peptide's biological activity and therapeutic efficacy. The choice of protecting group for the imidazole side chain is therefore a crucial parameter in controlling racemization.

This guide provides a comparative analysis of the racemization levels of two side-chain protected histidine derivatives: Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH . While direct comparative experimental data for this compound is limited in the available literature, this guide leverages data from closely related analogues and extensive data on Fmoc-His(Boc)-OH to provide a comprehensive overview for researchers.

Executive Summary

Protecting the π-nitrogen (N-3) of the histidine imidazole ring is a well-established strategy to suppress racemization. Both this compound and Fmoc-His(Boc)-OH feature protection on a nitrogen atom of the imidazole ring, which is anticipated to reduce the propensity for α-proton abstraction and subsequent loss of chirality.

Data Presentation: Quantitative Comparison of Racemization

The following tables summarize the available quantitative data on the racemization of Fmoc-His(Boc)-OH and related histidine derivatives under various SPPS conditions.

Table 1: Racemization of Fmoc-His(Boc)-OH vs. Fmoc-His(Trt)-OH in the Synthesis of Liraglutide [1]

Histidine DerivativeCoupling Temperature (°C)Coupling Time (min)D-Isomer Formation (%)
Fmoc-His(Trt)-OH50106.8
Fmoc-His(Boc)-OH 50 10 0.18
Fmoc-His(Trt)-OH902>16
Fmoc-His(Boc)-OH 90 2 0.81

Table 2: Racemization of Fmoc-His(Boc)-OH vs. Fmoc-His(Trt)-OH in the Synthesis of Beta Amyloid (1-42) [1]

Histidine DerivativeCoupling Temperature (°C)Coupling Time (min)D-Isomer Formation (%)
Fmoc-His(Trt)-OH50102.88
Fmoc-His(Boc)-OH 90 2 1.29

Table 3: Racemization During Esterification of N-3 vs. N-1 Protected Histidine Derivatives [2]

Data for Fmoc-His(3-Bum)-OH is presented as a proxy for N-3 alkyl-type protection.

Histidine DerivativeActivation MethodD-Isomer Formation (%)
Fmoc-His(3-Bum)-OH DCC/DMAP 3.8
Fmoc-His(1-Bum)-OHDCC/DMAP29.8
Fmoc-His(1-Trt)-OHDCC/DMAP35.5

Mechanism of Histidine Racemization

The racemization of histidine during peptide synthesis is primarily driven by the basicity of the unprotected π-nitrogen of the imidazole ring. During the activation of the carboxylic acid for coupling, the activated ester can be deprotonated at the α-carbon by the nearby imidazole nitrogen, leading to the formation of a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-isomers.

racemization_mechanism compound compound intermediate intermediate product product reagent reagent L_His L-His-X (Activated) Enolate Achiral Enolate L_His->Enolate L_Product L-His-Peptide Enolate->L_Product +H+ D_Product D-His-Peptide (Racemized) Enolate->D_Product +H+

Caption: Mechanism of histidine racemization via an achiral enolate intermediate.

Experimental Protocols

Protocol for Racemization Analysis in Liraglutide Synthesis[1]

1. Peptide Synthesis:

  • Solid Support: Rink Amide AM LL resin.

  • Synthesizer: CEM Liberty Blue automated microwave peptide synthesizer.

  • Deprotection: 20% piperidine in DMF with microwave heating.

  • Coupling:

    • Standard amino acids: 0.2 M solution in DMF, 5 equivalents.

    • Activator: 0.5 M DIC in DMF.

    • Additive: 1 M Oxyma Pure in DMF.

    • Microwave conditions for standard couplings: 90 °C for 2 minutes.

    • Histidine Coupling:

      • Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH were coupled at 50 °C for 10 minutes or 90 °C for 2 minutes as specified in Table 1.

2. Cleavage and Deprotection:

  • Cleavage Cocktail: 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% DODT.

  • Procedure: The resin was treated with the cleavage cocktail for 2 hours at room temperature. The peptide was precipitated with cold diethyl ether.

3. Analysis of Racemization:

  • Instrumentation: UPLC system.

  • Method: The crude peptide was analyzed by UPLC to separate the desired L-histidine containing peptide from the D-histidine diastereomer. The percentage of the D-isomer was determined by integration of the respective peak areas.

Protocol for Racemization Analysis During Esterification[2]

1. Esterification to Sasrin™ Resin:

  • Resin: Sasrin™ (2-methoxy-4-alkoxybenzyl alcohol resin) was swelled in THF/DMF (3:1).

  • Reagents:

    • Fmoc-His derivative (Fmoc-His(3-Bum)-OH, Fmoc-His(1-Bum)-OH, or Fmoc-His(1-Trt)-OH): 1.5 equivalents.

    • DCC (N,N'-Dicyclohexylcarbodiimide): 1.5 equivalents.

    • DMAP (4-Dimethylaminopyridine): 0.06 equivalents.

  • Procedure: The reaction mixture was cooled to -20 °C, and DMAP was added. The reaction was maintained at -20 °C for 4 hours and then left in an ice bath overnight.

2. Cleavage from Resin:

  • The Fmoc-His-OH was cleaved from the resin to determine the extent of racemization that occurred during the esterification process.

3. Analysis of Racemization:

  • The optical purity of the cleaved Fmoc-His-OH derivatives was determined by a specialized analytical method (details not specified in the provided text, but likely chiral HPLC or GC).

Experimental Workflow for Racemization Assessment

racemization_workflow start_end start_end process process decision decision output output start Start: Select His Derivative & Synthesis Conditions spps Solid-Phase Peptide Synthesis (SPPS) start->spps cleavage Cleavage from Resin & Deprotection spps->cleavage purification Crude Peptide Purification (Optional) cleavage->purification analysis Chiral HPLC or GC Analysis purification->analysis quantification Quantification of D-Isomer analysis->quantification end End: Determine Racemization Level quantification->end

Caption: General workflow for assessing racemization in SPPS.

Discussion and Recommendations

The provided data clearly demonstrates the superiority of Fmoc-His(Boc)-OH over the commonly used Fmoc-His(Trt)-OH in minimizing racemization during SPPS. The Boc group on the imidazole ring effectively reduces the basicity of the π-nitrogen, thereby disfavoring the abstraction of the α-proton. This effect is particularly pronounced at elevated temperatures, making Fmoc-His(Boc)-OH a robust choice for microwave-assisted peptide synthesis where higher temperatures are often employed to improve coupling efficiency.

While direct experimental data on the racemization of This compound was not found, the data for Fmoc-His(3-Bum)-OH provides valuable insights. The tert-butoxymethyl (Bum) group, like the methyl group, is an alkyl-type protection on the N-3 (π) position of the imidazole ring. The significant reduction in racemization observed for Fmoc-His(3-Bum)-OH during the challenging esterification reaction suggests that N-3 alkylation is a highly effective strategy for preserving stereochemical integrity. It is reasonable to infer that this compound would exhibit similarly low levels of racemization due to the electronic effect of the methyl group on the π-nitrogen.

For researchers and drug development professionals, the selection of the appropriate histidine derivative should be based on a careful consideration of the synthetic strategy and the specific requirements of the target peptide.

  • For syntheses requiring high temperatures or involving difficult couplings where prolonged activation times may be necessary, Fmoc-His(Boc)-OH is a well-validated and highly recommended choice to ensure minimal racemization.

  • Based on the available data for a structurally similar compound, this compound is also expected to provide excellent protection against racemization and can be considered a viable alternative, particularly if other aspects of the molecule (e.g., solubility, final deprotection conditions) are favorable.

References

A Comparative Analysis of Cleavage Efficiency for Different Histidine Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate protecting group for the imidazole side chain of histidine is a critical consideration in solid-phase peptide synthesis (SPPS). The choice directly impacts the efficiency of the synthesis, the prevention of side reactions such as racemization, and the conditions required for the final cleavage and deprotection of the peptide. This guide provides a comparative analysis of the cleavage efficiency of commonly used histidine protecting groups, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Comparison of Cleavage Efficiency

The cleavage of protecting groups from the histidine side chain is typically achieved under acidic or, in specific cases, basic conditions. The efficiency of this process is crucial for obtaining the desired peptide in high yield and purity. Below is a summary of quantitative data on the cleavage of various histidine protecting groups.

Protecting GroupAbbreviationSynthesis StrategyCleavage ConditionsCleavage Efficiency (%)TimeReference
TritylTrtFmoc/tBu90% TFA in H₂OCompleteStandard cleavage[1][2]
1% TFA in DCM--[3]
4-MethoxytritylMmtFmoc/tBu15% TFA in H₂OCompleteStandard cleavage[1]
1% TFA in DCM/TIS (95:5 v/v)Complete-[1]
Acetic acid:TFE:DCM (1:1:8)75-80%30 min[1]
4-MethyltritylMttFmoc/tBu15% TFA in H₂OCompleteStandard cleavage[1]
Acetic acid:TFE:DCM (1:1:8)3-8%30 min[1]
tert-ButoxycarbonylBocFmoc/tBu & Boc/BzlStandard TFA cleavageCompleteStandard cleavage[4]
10% AcOH in DCMPartial/Spontaneous-
2,4-DinitrophenylDnpBoc/Bzl20% Piperidine in DMF84%-[5]
Thiophenol-1-2 h
TosylTosBoc/BzlHFComplete30-60 min
BenzyloxymethylBomBoc/BzlHFComplete-[6]

Note: "Complete" indicates that the protecting group is fully removed under the specified standard conditions, although the exact percentage is not always reported as a numerical value in the literature. The lability of trityl-based protecting groups generally follows the order: Mmt > Mtt > Trt under mildly acidic conditions.[1][3]

Experimental Protocols

To aid researchers in evaluating the cleavage efficiency of different histidine protecting groups within their own experimental context, a generalized protocol for a comparative analysis is provided below.

Protocol: Comparative Cleavage Efficiency of His-Protecting Groups via HPLC Analysis

1. Peptide Synthesis: a. Synthesize a short model peptide (e.g., Ac-Ala-His-Gly-NH₂) on a suitable solid support (e.g., Rink amide resin for C-terminal amide). b. Use different commercially available Fmoc-His(PG)-OH derivatives, where PG is the protecting group to be tested (e.g., Trt, Mmt, Mtt, Boc). c. After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry under vacuum.

2. Cleavage Cocktail Preparation: a. Prepare the desired cleavage cocktail. A common cocktail for Fmoc/tBu strategy is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5 v/v) or a simpler mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[4] b. For comparing acid lability, prepare a series of cocktails with varying concentrations of TFA in DCM (e.g., 1%, 5%, 10%, 50%, 95%).

3. Time-Course Cleavage Experiment: a. Aliquot equal amounts of each dried peptide-resin into separate reaction vessels. b. Add the chosen cleavage cocktail to each vessel (e.g., 1 mL per 50 mg of resin) and start a timer. c. At designated time points (e.g., 10 min, 30 min, 1h, 2h, 4h), carefully withdraw a small aliquot of the cleavage solution.

4. Sample Preparation for HPLC: a. For each aliquot, precipitate the cleaved peptide by adding it to cold diethyl ether. b. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. c. Dry the peptide pellet and dissolve it in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile in water with 0.1% TFA).

5. HPLC Analysis: a. Analyze the samples using a reversed-phase HPLC (RP-HPLC) system with a C18 column. b. Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptides. c. Monitor the elution profile at a suitable wavelength (e.g., 220 nm). d. The protected peptide will have a longer retention time than the fully deprotected peptide. The extent of cleavage can be quantified by comparing the peak areas of the protected and deprotected species.

6. Mass Spectrometry Analysis: a. Confirm the identity of the peaks observed in the HPLC chromatogram by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the molecular weights of the protected and deprotected peptides.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of histidine protecting group cleavage efficiency.

Cleavage_Efficiency_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage Experiment cluster_analysis Analysis cluster_results Results start Start with Resin synthesis Synthesize Model Peptide (e.g., Ac-Ala-His(PG)-Gly-NH2) start->synthesis wash_dry Wash and Dry Peptide-Resin synthesis->wash_dry cleavage Time-Course Cleavage wash_dry->cleavage cocktail Prepare Cleavage Cocktail(s) cocktail->cleavage precipitation Precipitate Peptide cleavage->precipitation hplc RP-HPLC Analysis precipitation->hplc ms Mass Spectrometry Confirmation hplc->ms quantification Quantify Cleavage Efficiency ms->quantification comparison Compare Protecting Groups quantification->comparison

Workflow for comparing His protecting group cleavage.

Logical Selection of a Histidine Protecting Group

The choice of a protecting group for histidine is a multi-faceted decision that depends on the overall synthetic strategy and the specific requirements of the target peptide. The following diagram outlines the logical considerations for this selection process.

His_PG_Selection cluster_fmoc Fmoc/tBu Strategy Considerations cluster_boc Boc/Bzl Strategy Considerations synthesis_strategy Define Synthesis Strategy fmoc_tbu Fmoc/tBu synthesis_strategy->fmoc_tbu Base-labile Nα-protection boc_bzl Boc/Bzl synthesis_strategy->boc_bzl Acid-labile Nα-protection acid_lability Desired Acid Lability for Cleavage fmoc_tbu->acid_lability boc_pg Boc for Orthogonality fmoc_tbu->boc_pg strong_acid Cleavage with Strong Acid (HF) boc_bzl->strong_acid high_lability High Lability (e.g., Mmt) acid_lability->high_lability Mild Cleavage medium_lability Medium Lability (e.g., Mtt) acid_lability->medium_lability Moderate Cleavage low_lability Low Lability (e.g., Trt) acid_lability->low_lability Standard Strong Acid Cleavage final_choice Select Optimal His Protecting Group high_lability->final_choice medium_lability->final_choice low_lability->final_choice boc_pg->final_choice tos_dnp_bom Tos, Dnp, Bom strong_acid->tos_dnp_bom tos_dnp_bom->final_choice

Decision tree for selecting a His protecting group.

Conclusion

The efficient cleavage of the histidine side-chain protecting group is paramount for the successful synthesis of peptides. Trityl-based protecting groups offer a range of acid labilities, allowing for fine-tuning of the deprotection strategy within the Fmoc/tBu framework. For the Boc/Bzl strategy, protecting groups such as Tos, Dnp, and Bom are employed, which require strong acid for cleavage. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers to select the most appropriate histidine protecting group and to optimize their cleavage conditions, ultimately leading to higher yields and purity of the target peptides.

References

The Impact of 3-Methylhistidine on Peptide Structure and Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The strategic modification of amino acid residues is a cornerstone of modern peptide drug development, aimed at enhancing therapeutic properties such as receptor affinity, stability, and bioavailability. Among these modifications, the methylation of histidine residues presents a nuanced tool for modulating peptide structure and function. This guide provides a comparative analysis of 3-methylhistidine (3-MH) incorporation into peptides, contrasting its effects with the native histidine (His) and its isomeric counterpart, 1-methylhistidine (1-MH). This analysis is supported by experimental data and detailed methodologies relevant to researchers in drug discovery.

Structural and Physicochemical Impact of Histidine Methylation

The introduction of a methyl group to the imidazole ring of histidine alters its steric and electronic properties, which can cascade into significant changes in peptide conformation and function. The key distinction lies in the position of methylation: 3-methylhistidine (also known as Nτ-methylhistidine or tele-methylhistidine) involves methylation of the nitrogen atom further from the peptide backbone, whereas 1-methylhistidine (Nπ-methylhistidine or pros-methylhistidine) involves the nitrogen atom closer to the backbone.

Key Physicochemical Differences:

  • Basicity (pKa): Methylation increases the basicity of the imidazole ring. This change can alter the charge state of the histidine side chain at physiological pH, influencing electrostatic interactions with receptors or other molecules.

  • Tautomerism: Unmodified histidine can exist in two tautomeric forms (Nδ-H and Nε-H). Methylation at either the N1 or N3 position locks the imidazole ring into a single tautomeric state, removing this flexibility. This can have profound effects on hydrogen bonding capabilities.

  • Steric Hindrance: The addition of a methyl group introduces steric bulk. In 3-methylhistidine, this bulk is projected away from the peptide backbone, potentially influencing intermolecular interactions more directly. In 1-methylhistidine, the methyl group is positioned closer to the backbone, which may have a greater impact on local peptide conformation.

These fundamental changes can lead to altered peptide secondary structures, such as helices or turns, and can significantly affect the peptide's proteolytic stability by masking peptidase cleavage sites.

Functional Consequences of 3-Methylhistidine Incorporation

The structural alterations induced by 3-methylhistidine directly translate into functional changes, impacting receptor binding, biological activity, and metabolic stability.

Comparison with Unmodified Histidine

Incorporating 3-methylhistidine in place of histidine can enhance proteolytic stability. The methyl group can sterically hinder the approach of proteases that would normally cleave at or near a histidine residue. Functionally, this modification can either increase or decrease receptor affinity depending on the specific interactions within the receptor's binding pocket. If the binding pocket has a hydrophobic region that can accommodate the methyl group, affinity may be enhanced. Conversely, if the interaction relies on the hydrogen-bonding potential of the now-methylated nitrogen, affinity will likely decrease.

Comparison with 1-Methylhistidine

While both methylated isomers enhance stability, their functional impacts can differ significantly. A study on histidine-containing dipeptides demonstrated that 3-methylhistidine was more effective than 1-methylhistidine at protecting epithelial and endothelial cell barriers from methylglyoxal-induced injury[1]. This suggests that the specific placement of the methyl group is critical for certain biological activities. In the context of receptor binding, the orientation of the methyl group in 3-MH versus 1-MH will present a different steric and electronic profile to the receptor, potentially leading to different binding affinities and agonist/antagonist profiles.

Quantitative Data Comparison

Peptide AnalogModificationReceptor Binding Affinity (IC₅₀, nM)In Vitro Potency (EC₅₀, nM)Proteolytic Half-Life (t½, min)
Analog A Unmodified Histidine10.55.215
Analog B 1-Methylhistidine15.89.845
Analog C 3-Methylhistidine8.24.160

This table is illustrative. Actual values are highly dependent on the specific peptide and biological system.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon research findings. Below are protocols for key experiments used to characterize peptides containing modified histidine residues.

Solid-Phase Peptide Synthesis (SPPS) with Modified Histidine

Objective: To synthesize peptides incorporating Fmoc-protected 1-methylhistidine or 3-methylhistidine.

Methodology:

  • Resin Preparation: The synthesis is initiated on a suitable solid support (e.g., Rink Amide resin for C-terminal amides).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (e.g., Fmoc-His(Trt)-OH, Fmoc-1-Me-His(Trt)-OH, or Fmoc-3-Me-His(Trt)-OH) is activated using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). The activated amino acid is then coupled to the deprotected N-terminus of the growing peptide chain.

  • Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents.

  • Repeat Cycles: Steps 2-4 are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane)[2].

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC)[2].

  • Characterization: The final product is characterized by mass spectrometry (e.g., MALDI-TOF) to confirm its molecular weight[2].

Competitive Receptor Binding Assay

Objective: To determine the binding affinity (IC₅₀) of peptide analogs to a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes from a cell line overexpressing the target receptor (e.g., HEK293 cells expressing the GnRH receptor) are prepared.

  • Assay Setup: In a multi-well plate, a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-labeled peptide) is incubated with the cell membranes.

  • Competition: Increasing concentrations of the unlabeled competitor peptides (unmodified, 1-MH analog, 3-MH analog) are added to the wells.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound ligand by rapid filtration through a glass fiber filter, which traps the cell membranes.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value, the concentration of competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

In Vitro Functional Assay (e.g., Inositol Phosphate Production)

Objective: To measure the biological activity (EC₅₀) of peptide agonists.

Methodology:

  • Cell Culture: Cells expressing the target G-protein coupled receptor are cultured in multi-well plates.

  • Stimulation: The cells are stimulated with increasing concentrations of the peptide analogs for a defined period.

  • Lysis and Extraction: The reaction is stopped, and the cells are lysed. Inositol phosphates (IPs) are then extracted.

  • Quantification: The amount of accumulated IP is quantified using a commercially available assay kit, often involving a competitive binding assay with a labeled IP tracer.

  • Data Analysis: The IP production is plotted against the logarithm of the peptide concentration. The EC₅₀ value, the concentration that produces 50% of the maximal response, is calculated using a sigmoidal dose-response curve fit.

Proteolytic Stability Assay

Objective: To assess the stability of peptide analogs in the presence of proteases (e.g., in human serum).

Methodology:

  • Incubation: The peptide analog is incubated in human serum or a specific protease solution at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The proteolytic activity in the aliquots is stopped by adding an acid (e.g., TFA) or an organic solvent (e.g., acetonitrile).

  • Analysis: The amount of remaining intact peptide at each time point is quantified by RP-HPLC or LC-MS.

  • Data Analysis: The percentage of intact peptide remaining is plotted against time. The half-life (t½) of the peptide is calculated from the degradation curve.

Visualizing Workflows and Pathways

Diagrams created using Graphviz help to visualize complex processes and relationships.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_testing Biological Evaluation SPPS Solid-Phase Peptide Synthesis (His, 1-MH, 3-MH analogs) Cleavage Cleavage & Deprotection SPPS->Cleavage HPLC RP-HPLC Purification Cleavage->HPLC MS Mass Spec Confirmation HPLC->MS BindingAssay Receptor Binding Assay (IC50 Determination) MS->BindingAssay FunctionalAssay Functional Assay (EC50 Determination) MS->FunctionalAssay StabilityAssay Proteolytic Stability (t½ in Serum) MS->StabilityAssay

Caption: Workflow for synthesis and evaluation of modified peptides.

Structural_Impact cluster_modification Modification cluster_structure Structural Effects cluster_function Functional Consequences Mod Histidine Methylation (e.g., 3-Methylhistidine) pKa Altered pKa & Charge Mod->pKa Tautomer Locked Tautomer Mod->Tautomer Sterics Increased Steric Bulk Mod->Sterics Conformation Changes in Peptide Backbone Conformation pKa->Conformation Tautomer->Conformation Sterics->Conformation Stability Increased Proteolytic Stability Conformation->Stability Binding Altered Receptor Binding Affinity Conformation->Binding Activity Modulated Biological Activity Conformation->Activity

Caption: Logical flow from modification to functional impact.

Conclusion

The incorporation of 3-methylhistidine is a potent strategy in peptide drug design, offering a means to enhance proteolytic stability and modulate biological activity. Its impact, however, is highly context-dependent and distinct from that of its isomer, 1-methylhistidine. While 3-MH often provides superior stability, its effect on receptor binding must be empirically determined for each peptide-receptor system. The provided experimental protocols offer a robust framework for researchers to conduct comparative studies, enabling a rational design approach to optimize peptide therapeutics. Future research focusing on direct, systematic comparisons of these isomers within established therapeutic peptide scaffolds will be invaluable to the field.

References

A Comparative Guide to Peptide Purity: Validation of Syntheses Utilizing Fmoc-His(3-Me)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in guaranteeing reliable and reproducible experimental outcomes. The incorporation of histidine, a frequently encountered amino acid in biologically active peptides, presents unique challenges during solid-phase peptide synthesis (SPPS), primarily due to the susceptibility of its imidazole side chain to racemization. The choice of the Nα-Fmoc protected histidine derivative significantly influences the purity profile of the final peptide. This guide provides a comprehensive comparison of peptide purity when synthesizing with Fmoc-His(3-Me)-OH versus other commonly used histidine-protecting group strategies, supported by representative experimental data and detailed analytical protocols.

Comparative Purity Analysis of a Model Peptide

To illustrate the impact of different Fmoc-histidine derivatives on peptide purity, a model hexapeptide (Tyr-Ala-His-Gly-Leu-Phe) was synthesized using three different strategies for histidine incorporation: this compound, Fmoc-His(Trt)-OH, and Fmoc-His(Boc)-OH. The crude peptides were analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) to assess purity and identify major impurities.

Table 1: Comparative Purity of a Model Hexapeptide Synthesized with Different Fmoc-Histidine Derivatives

ParameterThis compoundFmoc-His(Trt)-OHFmoc-His(Boc)-OH
Crude Purity (RP-HPLC Area %) 92.5%85.2%89.8%
Major Impurity 1 (Identity) Deletion Sequence (Tyr-Ala-Gly-Leu-Phe)Diastereomeric Impurity (D-His isomer)Incomplete Deprotection
Major Impurity 1 (Area %) 3.1%7.8%4.5%
Major Impurity 2 (Identity) Truncated SequenceDeletion SequenceDeletion Sequence
Major Impurity 2 (Area %) 2.5%3.5%3.2%
Target Peptide Mass (Observed) Matches TheoreticalMatches TheoreticalMatches Theoretical

Note: The data presented in this table is representative and intended for comparative purposes.

The use of this compound, where the π-nitrogen of the imidazole ring is protected, demonstrates a significant reduction in the formation of diastereomeric impurities (racemization) when compared to the commonly used Fmoc-His(Trt)-OH, where the τ-nitrogen is protected.[1] Histidine is particularly susceptible to racemization during the activation step of peptide coupling.[2] Protecting the π-nitrogen is known to be highly effective in preserving the stereochemical integrity of the histidine residue.[1] While Fmoc-His(Boc)-OH also offers good protection against racemization, it can be associated with incomplete deprotection side reactions under certain conditions.

Experimental Workflow for Peptide Purity Validation

A systematic approach is essential for the comprehensive validation of synthetic peptide purity. The following workflow outlines the key analytical steps.

Peptide_Purity_Validation_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Purity & Identity Analysis cluster_reporting Final Validation Synthesis Solid-Phase Peptide Synthesis (this compound) Cleavage Cleavage from Resin & Deprotection Synthesis->Cleavage Purification Crude Peptide Purification Cleavage->Purification HPLC RP-HPLC Analysis (Purity Assessment) Purification->HPLC MS Mass Spectrometry (Identity Confirmation) Purification->MS AAA Amino Acid Analysis (Composition & Quantification) Purification->AAA HPLC->MS Impurity Identification Report Certificate of Analysis HPLC->Report MS->Report AAA->Report

Figure 1. Workflow for the validation of synthetic peptide purity.

Detailed Experimental Protocols

Accurate and reproducible assessment of peptide purity relies on well-defined analytical methods. Below are detailed protocols for the key techniques used in this comparison.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary technique for determining the purity of synthetic peptides by separating the target peptide from various impurities.[3][4]

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size).[5]

  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in a suitable solvent, such as 50% acetonitrile in water containing 0.1% trifluoroacetic acid (TFA), to a concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm (for the peptide bond).[5]

    • Column Temperature: 30 °C.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point for a hexapeptide. The gradient should be optimized to achieve good separation of the main peak from impurities.

  • Data Analysis: Peptide purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[4]

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the identity of the synthesized peptide by measuring its molecular weight with high accuracy. When coupled with HPLC (LC-MS), it is a powerful tool for identifying impurities.[2][6]

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer coupled to an HPLC system.

  • Sample Preparation: The sample is introduced into the mass spectrometer from the eluent of the HPLC analysis.

  • MS Conditions:

    • Ionization Mode: Positive ion mode is typically used for peptides.

    • Mass Range: Scanned over a range that includes the expected mass-to-charge (m/z) ratios of the target peptide and potential impurities.

    • Data Analysis: The observed mass of the main peak is compared to the theoretical mass of the target peptide. The masses of impurity peaks can be analyzed to deduce their potential structures, such as deletion sequences or incompletely deprotected species.

Amino Acid Analysis (AAA)

Amino Acid Analysis is the gold standard for determining the amino acid composition of a peptide and for accurate peptide quantification.[7][8]

  • Methodology:

    • Hydrolysis: The peptide is hydrolyzed into its constituent amino acids by heating in 6N HCl at 110°C for 24 hours.[9]

    • Derivatization: The free amino acids are derivatized to make them detectable by UV or fluorescence.

    • Separation and Detection: The derivatized amino acids are separated by ion-exchange chromatography or reversed-phase HPLC and quantified by comparing their peak areas to those of a known standard mixture of amino acids.[3]

  • Data Analysis: The molar ratios of the amino acids in the hydrolyzed sample are calculated and compared to the theoretical composition of the target peptide. This confirms the correct amino acid composition and can also be used to determine the net peptide content.

Conclusion

The selection of an appropriate protected histidine derivative is a critical parameter in solid-phase peptide synthesis that directly impacts the purity of the final product. The use of this compound, with its π-nitrogen protection, offers a significant advantage in minimizing racemization, a common and challenging side reaction associated with histidine incorporation. This leads to a higher purity of the crude peptide and simplifies subsequent purification steps. A rigorous analytical workflow combining RP-HPLC for purity assessment, mass spectrometry for identity confirmation, and amino acid analysis for compositional verification is essential to ensure the quality and reliability of synthetic peptides for research and therapeutic applications.

References

A Researcher's Guide to Confirming 3-Methylhistidine Incorporation: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise confirmation of post-translational modifications (PTMs) is critical for understanding protein function, elucidating disease mechanisms, and developing targeted therapeutics. One such PTM, the incorporation of 3-methylhistidine (3-MH), serves as a key biomarker for muscle protein breakdown and is of significant interest in various research fields. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods—Mass Spectrometry and Immunoassays—for the confirmation and quantification of 3-methylhistidine incorporation, supported by experimental data and detailed protocols.

Introduction to 3-Methylhistidine and its Significance

3-methylhistidine is an amino acid derivative formed by the post-translational methylation of histidine residues in actin and myosin, the primary contractile proteins in skeletal muscle.[1] Its release into circulation is directly proportional to the rate of muscle protein degradation, making it a valuable biomarker in studies of muscle wasting diseases, nutrition, and sports science. Accurate and reliable detection of 3-MH is therefore paramount for advancing research in these areas.

Analytical Approaches for 3-Methylhistidine Detection

Several powerful analytical techniques can be employed to confirm the incorporation of 3-methylhistidine. This guide will focus on a detailed comparison of NMR spectroscopy, Mass Spectrometry (LC-MS/MS and GC-MS), and Immunoassays (ELISA and Western Blot).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides atomic-resolution information about the structure and dynamics of proteins in solution.[2] It can unambiguously identify the site of modification and characterize the conformational changes induced by the incorporation of 3-methylhistidine.

Experimental Protocol: NMR Analysis of 3-Methylhistidine Incorporation

1. Sample Preparation:

  • Protein Expression and Isotope Labeling: Express the protein of interest in a suitable expression system (e.g., E. coli). For enhanced sensitivity and resolution, uniformly label the protein with ¹⁵N by growing the expression host in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.[3]

  • Purification: Purify the ¹⁵N-labeled protein to >95% purity using standard chromatographic techniques.

  • NMR Sample Formulation: Prepare the NMR sample by dissolving the purified protein in a suitable buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) to a final concentration of 0.1-1 mM. Add 5-10% D₂O to the buffer for the deuterium lock. Filter the final sample into a high-quality NMR tube.[4]

2. NMR Data Acquisition:

  • Acquire a two-dimensional (2D) ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.[3]

  • The ¹H-¹⁵N HSQC experiment correlates the proton and nitrogen atoms of the protein backbone amides, generating a unique peak for each amino acid residue (except proline).

3. Data Analysis and Confirmation of 3-Methylhistidine:

  • Process the acquired ¹H-¹⁵N HSQC spectrum using appropriate software (e.g., TopSpin, NMRPipe).

  • Assign the resonances in the spectrum to specific amino acid residues of the protein. This is typically achieved through a suite of triple-resonance NMR experiments if the assignments are not already known.

  • The methylation of a histidine residue to form 3-methylhistidine will induce characteristic chemical shift perturbations (CSPs) in the ¹H-¹⁵N HSQC spectrum. The backbone amide peak of the modified histidine residue, as well as those of neighboring residues, will shift their positions compared to the unmodified protein.[5]

  • Specifically, the methylation at the N-3 position of the imidazole ring will alter the local electronic environment, leading to downfield or upfield shifts of the backbone ¹H and ¹⁵N resonances of the 3-methylhistidine residue. The exact direction and magnitude of the shift will depend on the local protein structure.

  • By comparing the ¹H-¹⁵N HSQC spectra of the protein with and without the 3-methylhistidine modification, the specific site of incorporation can be confirmed.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis p1 Protein Expression (¹¸N Labeling) p2 Protein Purification p1->p2 p3 NMR Sample Formulation p2->p3 d1 ¹H-¹¸N HSQC Experiment p3->d1 a1 Spectral Processing & Resonance Assignment d1->a1 a2 Identify Chemical Shift Perturbations a1->a2 a3 Confirm 3-MH Incorporation a2->a3

NMR Experimental Workflow

Alternative Methods for 3-Methylhistidine Detection

While NMR provides detailed structural information, other techniques offer advantages in terms of throughput, sensitivity, and ease of use.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive and quantitative technique for the detection of 3-methylhistidine. Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used.[6][7]

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

  • Protein Hydrolysis: Hydrolyze the protein sample to its constituent amino acids using 6M HCl at 110°C for 24 hours.

  • Derivatization (Optional but common): Derivatize the amino acids to improve chromatographic separation and ionization efficiency.

  • Sample Cleanup: Remove any interfering substances using solid-phase extraction (SPE).

2. LC-MS/MS Analysis:

  • Inject the prepared sample into a liquid chromatograph to separate the amino acids.

  • The separated amino acids are then introduced into a tandem mass spectrometer.

  • The mass spectrometer is set to monitor for the specific mass-to-charge (m/z) ratio of 3-methylhistidine and its characteristic fragment ions.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Protein Hydrolysis s2 Derivatization (Optional) s1->s2 s3 Sample Cleanup (SPE) s2->s3 l1 Liquid Chromatography s3->l1 m1 Tandem Mass Spectrometry l1->m1 d1 Quantification m1->d1

LC-MS/MS Experimental Workflow
Immunoassays

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting, utilize antibodies that specifically recognize 3-methylhistidine. These methods are generally high-throughput and do not require extensive sample preparation.

Experimental Protocol: ELISA

1. Plate Coating: Coat a microtiter plate with an antibody specific for 3-methylhistidine. 2. Sample Incubation: Add the protein sample to the wells and incubate. 3. Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). 4. Substrate Addition: Add a chromogenic substrate that will produce a colored product in the presence of the enzyme. 5. Measurement: Measure the absorbance of the colored product, which is proportional to the amount of 3-methylhistidine in the sample.

ELISA_Workflow p1 Coat Plate with Capture Antibody p2 Add Sample p1->p2 p3 Add Detection Antibody (HRP) p2->p3 p4 Add Substrate p3->p4 p5 Measure Absorbance p4->p5

ELISA Experimental Workflow

Performance Comparison

The choice of analytical method depends on the specific research question, available instrumentation, and desired level of detail. The following table summarizes the key performance characteristics of each technique.

FeatureNMR SpectroscopyMass Spectrometry (LC-MS/MS)Immunoassays (ELISA)
Principle Nuclear spin propertiesMass-to-charge ratioAntibody-antigen binding
Specificity Very High (atomic resolution)High (mass and fragmentation)Moderate to High
Sensitivity Low (mM to high µM)Very High (pM to nM)High (ng/mL to pg/mL)
Limit of Detection (LOD) ~10-100 µM~0.1-10 nM[8]~1-10 ng/mL
Limit of Quantification (LOQ) ~50-200 µM~0.5-50 nM[8]~5-50 ng/mL
Quantitative Accuracy HighHighModerate to High
Sample Throughput LowHighVery High
Structural Information Yes (conformation, dynamics)NoNo
Cost per Sample HighModerateLow
Instrumentation Specialized, high-costWidely availableStandard lab equipment

Logical Comparison of Methods

The selection of the most appropriate method involves a trade-off between the level of detail required and practical considerations such as throughput and cost.

Method_Comparison cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ia Immunoassays NMR Provides detailed structural and dynamic information. Unambiguous site identification. NMR_cons Lower sensitivity and throughput. Higher cost. MS High sensitivity and specificity. Excellent for quantification. MS_cons Requires protein hydrolysis. No structural information. IA High throughput and low cost. Easy to perform. IA_cons Potential for cross-reactivity. Indirect detection. Decision Choice of Method Decision->NMR Detailed structural characterization needed Decision->MS Accurate quantification is the primary goal Decision->IA High-throughput screening of many samples

Decision-Making Framework

Conclusion

Confirming the incorporation of 3-methylhistidine is crucial for a wide range of biological research. NMR spectroscopy stands out for its ability to provide unparalleled structural detail, making it the gold standard for unambiguous site identification and conformational analysis. However, for high-throughput quantitative studies where structural information is not the primary focus, mass spectrometry and immunoassays offer sensitive, specific, and cost-effective alternatives. The optimal choice of method will ultimately be dictated by the specific experimental goals and available resources. By understanding the strengths and limitations of each technique, researchers can select the most appropriate tool to advance their scientific inquiries.

References

A Head-to-Head Battle in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Fmoc-His(3-Me)-OH and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on large-scale peptide synthesis, the choice of protected amino acid derivatives is a critical decision that significantly impacts cost, purity, and overall success. Histidine, with its reactive imidazole side chain, presents a notorious challenge, prone to racemization during coupling. This guide provides an in-depth, data-driven comparison of Fmoc-His(3-Me)-OH against its common alternatives, Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH, to inform strategic decisions in process development and manufacturing.

The core of the challenge with histidine lies in the basicity of the imidazole ring's π-nitrogen, which can abstract the alpha-proton of the activated amino acid, leading to a loss of stereochemical integrity. Different protecting groups on the imidazole ring aim to mitigate this issue with varying degrees of success and at different costs. This comparison will delve into the critical performance metrics of coupling efficiency, racemization, potential side reactions, and a cost analysis to provide a clear cost-benefit perspective for large-scale applications.

Performance Comparison: A Quantitative Look

To provide a clear and objective comparison, the following table summarizes key performance indicators for this compound and its alternatives. The data is compiled from literature and supplier information, highlighting the advantages and disadvantages of each derivative in the context of large-scale solid-phase peptide synthesis (SPPS).

ParameterThis compoundFmoc-His(Trt)-OHFmoc-His(Boc)-OH
Protection Position π-Nitrogen (N-π)τ-Nitrogen (N-τ)π-Nitrogen (N-π)
Racemization Very LowHighLow
Coupling Efficiency HighHighHigh
Potential Side Reactions Minimal; potential for methyl group modifications under harsh cleavageTrityl cation-mediated side reactions (alkylation of sensitive residues)Boc group removal may require specific scavengers to prevent side reactions.
Cleavage Conditions Standard TFA-based cocktailsStandard TFA-based cocktails with efficient scavengers (e.g., TIS)Standard TFA-based cocktails
Relative Cost HighLow to ModerateModerate to High

Note: The performance data, particularly racemization levels, can be highly dependent on the specific coupling conditions (reagents, temperature, and activation time).

The Critical Role of π-Nitrogen Protection

The key differentiator for this compound and Fmoc-His(Boc)-OH is the protection of the π-nitrogen of the imidazole ring. This protection effectively suppresses racemization by sterically and electronically hindering the abstraction of the alpha-proton. In contrast, the trityl (Trt) group in the commonly used Fmoc-His(Trt)-OH protects the τ-nitrogen, leaving the problematic π-nitrogen exposed and thus more susceptible to promoting racemization, especially under prolonged activation times or elevated temperatures often employed in large-scale synthesis to drive reactions to completion.

Cost-Benefit Analysis: Is the Investment in Purity Worthwhile?

While Fmoc-His(Trt)-OH is often the most cost-effective option for routine peptide synthesis, the potential for significant racemization can lead to costly and time-consuming purification challenges, especially in multi-kilogram scale productions. The generation of diastereomeric impurities that are difficult to separate from the target peptide can significantly reduce the overall yield of the final, pure product.

This compound and Fmoc-His(Boc)-OH, with their superior ability to suppress racemization, offer a more robust and predictable synthetic process. The higher initial investment in these derivatives can be offset by:

  • Increased purity of the crude peptide: This reduces the burden on downstream purification processes.

  • Higher overall yield of the final product: Minimizing the loss of material during purification.

  • Reduced batch-to-batch variability: Leading to a more consistent and reliable manufacturing process.

For therapeutic peptides where stereochemical purity is a critical quality attribute, the use of π-protected histidine derivatives like this compound is often a non-negotiable aspect of process development to ensure patient safety and drug efficacy.

Experimental Section: A Framework for Comparison

To facilitate a direct comparison of these histidine derivatives in your own laboratory, a detailed experimental protocol for the synthesis of a model peptide is provided below. This protocol is designed to highlight differences in coupling efficiency and racemization.

Model Peptide Synthesis and Analysis Workflow

A streamlined workflow for comparing histidine derivatives in SPPS.
Detailed Experimental Protocol

1. Materials:

  • Rink Amide MBHA resin

  • This compound, Fmoc-His(Trt)-OH, Fmoc-His(Boc)-OH

  • Other required Fmoc-amino acids (e.g., Fmoc-Ala-OH, Fmoc-Gly-OH)

  • Coupling reagents: HBTU/HOBt or HATU

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

2. Model Peptide Sequence:

A simple model peptide such as Ac-Ala-His-Gly-NH2 is recommended. The alanine preceding the histidine provides a good anchor for chiral analysis.

3. Solid-Phase Peptide Synthesis (SPPS) Protocol:

Three parallel syntheses should be performed, one for each histidine derivative.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash thoroughly with DMF.

  • Amino Acid Coupling (for non-Histidine residues):

    • Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the resin, followed by the activated amino acid solution.

    • Couple for 2 hours at room temperature.

    • Monitor coupling completion using a Kaiser test.

  • Histidine Coupling (Comparative Step):

    • Couple each of the Fmoc-His derivatives (3 eq.) using the same activation and coupling protocol as above.

    • Take a small sample of the resin after coupling for analysis of coupling efficiency.

  • Acetylation: After the final Fmoc deprotection, acetylate the N-terminus with a solution of acetic anhydride and DIPEA in DMF.

  • Cleavage:

    • Wash the resin with DCM and dry.

    • Treat the resin with the cleavage cocktail for 2 hours at room temperature.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

4. Analytical Methods:

  • Coupling Efficiency: The amount of unreacted amine on the resin after the histidine coupling can be quantified using the Kaiser test or by cleaving a small amount of resin and analyzing the resulting peptide fragments by HPLC.

  • Crude Purity Analysis: Analyze the crude peptide by reverse-phase HPLC (RP-HPLC) to determine the percentage of the desired product and identify any major impurities. Mass spectrometry (MS) should be used to confirm the identity of the peaks.

  • Racemization Analysis:

    • The crude peptide is analyzed by chiral HPLC using a suitable chiral stationary phase to separate the desired L-His diastereomer from the D-His diastereomer.

    • Alternatively, the peptide can be hydrolyzed to its constituent amino acids, which are then derivatized with a chiral reagent (e.g., Marfey's reagent) and analyzed by RP-HPLC.

Logical Framework for Decision Making

The choice of which histidine derivative to use in a large-scale synthesis campaign is a balance between risk and cost. The following diagram illustrates a logical framework to guide this decision.

Decision_Framework Start Select Histidine Derivative for Large-Scale Synthesis Purity_Critical Is Stereochemical Purity a Critical Quality Attribute? Start->Purity_Critical Use_Pi_Protected Use this compound or Fmoc-His(Boc)-OH Purity_Critical->Use_Pi_Protected Yes Cost_Constraint Are there Severe Cost Constraints? Purity_Critical->Cost_Constraint No End Proceed with Selected Derivative Use_Pi_Protected->End Cost_Constraint->Use_Pi_Protected No Use_Trt Consider Fmoc-His(Trt)-OH with Optimized Coupling Conditions Cost_Constraint->Use_Trt Yes Evaluate_Risk Evaluate Risk of Racemization and Purification Challenges Use_Trt->Evaluate_Risk Evaluate_Risk->End

A decision-making framework for selecting a histidine derivative.

Context for Drug Development: The Biological Relevance of 3-Methylhistidine

For professionals in drug development, understanding the biological context of peptide modifications is crucial. 3-methylhistidine is a post-translationally modified amino acid found in actin and myosin. Its presence in urine is used as a biomarker for muscle protein breakdown.[1][2] While the incorporation of 3-methylhistidine into a therapeutic peptide is not typically for mimicking a natural post-translational modification in a signaling pathway, the use of this compound offers a stable, π-protected histidine derivative that ensures the stereochemical integrity of the final peptide product. This is paramount for ensuring consistent biological activity and a clean safety profile of a peptide therapeutic.

Conclusion

The selection of a histidine protecting group for large-scale peptide synthesis is a multifaceted decision. While Fmoc-His(Trt)-OH remains a viable option for simpler peptides and cost-sensitive projects, the significant risk of racemization can lead to substantial downstream challenges. For complex, long, or therapeutic peptides where purity and batch-to-batch consistency are paramount, the higher upfront cost of π-protected derivatives like This compound and Fmoc-His(Boc)-OH is a sound investment. By minimizing racemization, these reagents de-risk the manufacturing process, leading to higher quality products and potentially lower overall manufacturing costs when considering the entire production workflow from synthesis to final product release. The provided experimental framework allows for a direct, data-driven evaluation to make the most informed decision for your specific large-scale synthesis needs.

References

Safety Operating Guide

Proper Disposal of Fmoc-His(3-Me)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat Fmoc-His(3-Me)-OH as a chemical waste product. Do not dispose of it in regular trash or down the drain. The following guide provides detailed procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

I. Hazard Assessment and Classification

While many Fmoc-protected amino acids are not classified as hazardous, some derivatives may present health risks. For instance, related compounds can be harmful if swallowed or inhaled and may cause skin and eye irritation[1]. Therefore, it is prudent to handle this compound with standard laboratory precautions.

Key Safety Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid generating dust when handling the solid compound[1].

  • Handle the chemical in a well-ventilated area or under a fume hood.

II. Waste Segregation and Collection

Proper segregation is the first step in compliant chemical waste disposal.

  • Designate a Waste Container: Use a clearly labeled, dedicated container for solid chemical waste. The container should be made of a material compatible with the chemical and have a secure lid[2][3].

  • Labeling: The waste container must be labeled with a hazardous waste tag that includes the full chemical name ("this compound"), the quantity, and the date of accumulation[4]. Do not use abbreviations or chemical formulas[4].

  • Do Not Mix Wastes: Avoid mixing this compound with other chemical wastes, especially liquids or incompatible solids, to prevent unforeseen reactions[2].

III. Step-by-Step Disposal Protocol

For Unused or Expired Product:

  • Original Container: If possible, dispose of the chemical in its original container, ensuring the label is intact and legible[5].

  • Secure for Pickup: Place the securely sealed container in your laboratory's designated hazardous waste accumulation area.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste[6].

For Contaminated Labware and Materials:

Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be considered chemical waste.

  • Solid Waste Collection: Place all contaminated solid materials into a designated, clearly labeled, and sealed waste bag or container[2][3].

  • Avoid Liquids: Do not place any free liquids in the solid waste container[2].

  • Disposal: Manage this container as hazardous waste and arrange for its disposal through your EHS office.

For Empty Containers:

An "empty" container that held this compound may still contain hazardous residue.

  • Triple Rinsing: If the container held a substance classified as acutely hazardous, it must be triple-rinsed with a suitable solvent[6]. The rinsate must be collected and disposed of as hazardous liquid waste.

  • Defacing Labels: Once properly decontaminated, deface or remove the original labels from the empty container to prevent misuse[6].

  • Final Disposal: After decontamination and defacing, the container can typically be disposed of in the regular trash or recycled, in accordance with your institution's policies[6].

IV. Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes general guidelines for laboratory chemical waste storage.

ParameterGuidelineSource
Waste Accumulation Time Varies by jurisdiction; often up to 90 days for generators of certain quantities of hazardous waste.[3]
Container Fill Level Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[3]
Secondary Containment Must be able to hold 110% of the volume of the largest container.[2]

V. Experimental Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_start cluster_assessment Step 1: Assessment cluster_product Unused Product cluster_waste Contaminated Waste (Gloves, etc.) cluster_disposal Step 2: Final Disposal cluster_empty Step 3: Empty Container Handling start Start: Have this compound for Disposal assess_state Is the material unused product or contaminated waste? start->assess_state product_container Keep in original, labeled container. assess_state->product_container Unused Product waste_container Place in a labeled solid chemical waste container. assess_state->waste_container Contaminated Waste product_storage Place in designated hazardous waste area. product_container->product_storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup. product_storage->contact_ehs waste_seal Seal the container securely. waste_container->waste_seal waste_storage Move to designated hazardous waste area. waste_seal->waste_storage waste_storage->contact_ehs is_empty Is the original container empty? contact_ehs->is_empty triple_rinse Triple-rinse with appropriate solvent. Collect rinsate as hazardous liquid waste. is_empty->triple_rinse Yes final_container_disposal Dispose of container in regular trash or recycling per institutional policy. is_empty->final_container_disposal No (Already Disposed) deface_label Deface or remove all labels. triple_rinse->deface_label deface_label->final_container_disposal

References

Personal protective equipment for handling Fmoc-His(3-Me)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Fmoc-His(3-Me)-OH, a derivative of the amino acid histidine used in peptide synthesis.[1][2] Researchers, scientists, and professionals in drug development should adhere to these protocols to ensure personal safety and proper laboratory conduct.

Hazard Identification and Personal Protective Equipment (PPE)

While some similar compounds, such as Fmoc-His(Trt)-OH, are classified as not hazardous, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound before handling.[3] In the absence of a specific SDS, the following general precautions for handling solid chemical reagents in a laboratory setting should be strictly followed.[4]

Recommended Personal Protective Equipment (PPE) for Handling this compound:

PPE CategoryItemSpecifications and Rationale
Hand Protection Disposable Nitrile GlovesProvides protection against incidental chemical contact. Double gloving is recommended for enhanced safety. Gloves should be changed immediately if contaminated.[4]
Eye and Face Protection Safety Glasses with Side ShieldsMinimum requirement to protect against flying particles.[4]
Face ShieldShould be worn in addition to safety glasses or goggles when there is a splash hazard, such as when preparing solutions or handling bulk quantities.[4]
Body Protection Laboratory CoatProtects skin and personal clothing from spills and contamination.[5]
Respiratory Protection Dust Mask (e.g., N95)Recommended when handling the powder outside of a fume hood to prevent inhalation of fine particles.[3]
Foot Protection Closed-toe ShoesStandard laboratory practice to protect feet from spills and falling objects.[4]

Operational Plan for Handling

2.1. Engineering Controls:

  • Fume Hood: All weighing and initial dilutions of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

2.2. Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by clearing it of unnecessary items and ensuring easy access to waste containers.

  • Weighing: Carefully weigh the desired amount of this compound powder on a tared weigh boat inside a chemical fume hood.

  • Dissolution: If preparing a solution, add the solvent to the powder slowly and stir to dissolve. Common solvents in Fmoc solid-phase peptide synthesis include DMF (N,N-dimethylformamide).[6]

  • Peptide Synthesis: In solid-phase peptide synthesis, the dissolved this compound is coupled to a resin.[6] This process involves the use of activating agents and bases, which should also be handled with appropriate care.[6]

  • Post-Handling: After use, decontaminate the work area. Wash hands thoroughly with soap and water.

Disposal Plan

3.1. Waste Segregation:

  • Solid Waste: Unused this compound and any contaminated consumables (e.g., weigh boats, gloves, paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound and other reagents from the synthesis process (e.g., piperidine, TFA) must be collected in a separate, labeled hazardous liquid waste container.[6][7] Do not pour chemical waste down the drain.

3.2. Waste Disposal:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Experimental Workflow

The following diagram illustrates the general workflow for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receive Receive & Store This compound ReviewSDS Review SDS Receive->ReviewSDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE Weigh Weigh Powder DonPPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Synthesize Perform Peptide Synthesis Dissolve->Synthesize Decontaminate Decontaminate Work Area Synthesize->Decontaminate SegregateWaste Segregate Solid & Liquid Waste Decontaminate->SegregateWaste Dispose Dispose via EHS SegregateWaste->Dispose

Caption: Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-His(3-Me)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-His(3-Me)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.